molecular formula C7H13NO B1449913 2-Oxaspiro[3.3]heptan-6-ylmethanamine CAS No. 1438241-18-9

2-Oxaspiro[3.3]heptan-6-ylmethanamine

Cat. No.: B1449913
CAS No.: 1438241-18-9
M. Wt: 127.18 g/mol
InChI Key: WSYVSHRXSUYFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxaspiro[3.3]heptan-6-ylmethanamine (CAS 1438241-18-9) is a chemical compound of significant interest in advanced synthetic and medicinal chemistry research. This molecule features a unique spirocyclic oxetane scaffold, a structure recognized for its value as a polar alternative to the gem-dimethyl group and as a structural surrogate for ubiquitous motifs like morpholine . The primary amine functional group attached to this rigid, three-dimensional framework makes it a versatile and valuable building block for the synthesis of more complex molecules. Research Applications and Value The primary research value of 2-Oxaspiro[3.3]heptan-6-ylmethanamine lies in its role as a synthetic intermediate. Its structure is particularly valuable in drug discovery projects where the spirocyclic oxetane can be used to modulate the physicochemical properties of a candidate molecule, potentially improving its metabolic stability and binding affinity . The amine group serves as a handle for further chemical modification, allowing researchers to create diverse chemical libraries for screening. This compound can undergo various chemical reactions, including nucleophilic substitution and other transformations typical of primary amines, to construct novel molecular architectures. Physical and Chemical Properties The compound has a molecular formula of C 7 H 13 NO and a molecular weight of 127.18 g/mol . It has a density of 1.1±0.1 g/cm³ and a boiling point of 212.0±13.0 °C at standard atmospheric pressure . Researchers should note its flash point of 89.1±13.1 °C, which is relevant for safe handling and storage . Handling and Usage This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Proper laboratory practices should be observed during handling.

Properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYVSHRXSUYFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the rising stars in scaffold design are spirocyclic systems, particularly the spiro[3.3]heptane motif. These structures, characterized by two rings sharing a single carbon atom, offer a rigid, three-dimensional framework that departs from the often-planar structures of traditional pharmacophores. This "escape from flatland" is a strategic approach to enhance key drug-like properties, including aqueous solubility and metabolic stability, while providing precise vectoral orientation of substituents for optimal target engagement.[1][2][3][4]

2-Oxaspiro[3.3]heptan-6-ylmethanamine, a member of this promising class of compounds, incorporates an oxetane ring and an aminomethyl-substituted cyclobutane ring. This unique combination of features makes it a valuable building block for the synthesis of novel therapeutic agents. The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility. The primary amine provides a versatile handle for further functionalization, allowing for its incorporation into a wide array of molecular frameworks. This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, and the therapeutic potential of 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.187 g/mol [5]
CAS Number 1438241-18-9[5]
Physical Form SolidCommercial Supplier Data
Purity ≥97%[5]
Storage Conditions Room temperatureCommercial Supplier Data
Predicted pKa ~9.5 - 10.0Estimated based on primary amines
Predicted logP ~0.5 - 1.0Estimated based on structural analogs
Predicted Aqueous Solubility HighInferred from related spiro[3.3]heptanes

Note on Predicted Values: The pKa, logP, and aqueous solubility values are estimates derived from the known properties of similar aliphatic primary amines and the general observation that spiro[3.3]heptane scaffolds tend to exhibit favorable solubility.[6][7][8] Experimental determination of these properties is crucial for any drug development program involving this molecule.

Spectral and Analytical Data

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While the raw spectral data for 2-Oxaspiro[3.3]heptan-6-ylmethanamine is not publicly available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data.[9][10] The expected spectral features are outlined below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of aliphatic protons in the spirocyclic core, along with a characteristic signal for the aminomethyl group. The protons on the cyclobutane ring and the oxetane ring will likely appear as multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal seven distinct carbon signals corresponding to the spirocyclic framework and the aminomethyl group. The spiro-carbon would be a key quaternary signal.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 127.187, with fragmentation patterns characteristic of the loss of the amine group and cleavage of the spirocyclic rings.

Infrared Spectroscopy: The IR spectrum is expected to display characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, along with C-H and C-O stretching frequencies.

Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

A specific, detailed experimental protocol for the synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine is not explicitly detailed in peer-reviewed literature. However, based on established synthetic strategies for functionalized spiro[3.3]heptanes, a plausible and robust synthetic route can be proposed.[1][2][11][12][13] The general approach involves the construction of the spirocyclic core via a double alkylation reaction, followed by functional group transformations to introduce the aminomethyl group.

A likely precursor for the synthesis is a 6-functionalized 2-oxaspiro[3.3]heptane, such as a carboxylic acid or an alcohol, which can then be converted to the desired amine. The construction of the 2-oxaspiro[3.3]heptane core often starts from a suitable cyclobutanone derivative.

Below is a proposed synthetic workflow:

G cluster_0 Core Synthesis cluster_1 Functionalization start Cyclobutanone Derivative step1 Introduction of Oxetane Precursor start->step1 Multi-step sequence step2 Cyclization to form Oxetane Ring step1->step2 Intramolecular cyclization spiro 2-Oxaspiro[3.3]heptan-6-one step2->spiro step3 Wittig Reaction or similar spiro->step3 step4 Reduction of Alkene/Carbonyl step3->step4 step5 Conversion to Amine step4->step5 product 2-Oxaspiro[3.3]heptan-6-ylmethanamine step5->product

Caption: Proposed synthetic workflow for 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

Plausible Experimental Protocol:

Step 1: Synthesis of a 6-substituted-2-oxaspiro[3.3]heptane intermediate.

This would likely involve a multi-step sequence starting from a commercially available cyclobutanone. A key step would be a [2+2] cycloaddition or a double alkylation to form the spirocyclic core. For instance, reacting a suitable bis-electrophilic cyclobutane with a bis-nucleophilic oxetane precursor could yield the desired spirocycle.

Step 2: Conversion to 2-Oxaspiro[3.3]heptane-6-carbonitrile.

The intermediate from Step 1, likely a ketone or alcohol, would be converted to a nitrile. For example, a ketone could be converted to an oxime and then dehydrated to the nitrile. An alcohol could be converted to a leaving group (e.g., tosylate) and then displaced with cyanide.

Step 3: Reduction to 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

The nitrile is then reduced to the primary amine. This is a standard transformation that can be achieved with high yield using reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or through catalytic hydrogenation.

Self-Validation: Each step in this proposed synthesis is a well-established transformation in organic chemistry. The purity and identity of the intermediates and the final product would be confirmed at each stage using standard analytical techniques such as NMR, MS, and chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The spiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere for more common cyclic systems like cyclohexane and piperidine.[1][2][6] Its rigid, three-dimensional nature provides a fixed orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

Improved Physicochemical Properties:

  • Solubility: The introduction of the polar oxetane ring and the overall three-dimensional shape of the spirocycle can disrupt crystal packing and improve aqueous solubility compared to more planar or greasy carbocyclic analogs.

  • Metabolic Stability: The spiro[3.3]heptane core is generally more resistant to metabolic degradation than many other cyclic systems. The quaternary spiro-carbon is not susceptible to oxidation, and the strained four-membered rings can also exhibit altered metabolic profiles.

Role as a Bioisostere: 2-Oxaspiro[3.3]heptan-6-ylmethanamine can be considered a conformationally restricted analog of various acyclic and cyclic amines used in drug design. The fixed spatial relationship between the amine and the oxetane can be exploited to probe the topology of receptor binding pockets.

G cluster_0 Core Scaffold cluster_1 Key Physicochemical Advantages cluster_2 Therapeutic Potential mol 2-Oxaspiro[3.3]heptan-6-ylmethanamine prop1 Enhanced Aqueous Solubility mol->prop1 prop2 Improved Metabolic Stability mol->prop2 prop3 Rigid 3D Conformation mol->prop3 app1 Novel Drug Candidates prop1->app1 prop2->app1 prop3->app1 app2 Fine-tuning of ADME Properties app1->app2 app3 Probing Receptor Binding Sites app1->app3

Caption: The role of 2-Oxaspiro[3.3]heptan-6-ylmethanamine in drug discovery.

Conclusion

2-Oxaspiro[3.3]heptan-6-ylmethanamine represents a valuable and underexplored building block for medicinal chemistry. Its unique spirocyclic architecture, combining the favorable properties of the oxetane and functionalized cyclobutane rings, offers a compelling strategy for the design of novel therapeutics with improved physicochemical and pharmacokinetic profiles. While a complete experimental dataset for this specific molecule is not yet publicly available, the foundational knowledge of related spiro[3.3]heptane systems strongly supports its potential. Further research into the synthesis, characterization, and application of this and similar scaffolds is warranted and holds significant promise for the future of drug discovery.

References

  • Current time inform
  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... - ResearchGate. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - ResearchGate. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - R Discovery. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. [Link]

  • Overview of spiro[3.3]heptane synthesis. | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks - ChemRxiv. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. [Link]

  • Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation | Request PDF - ResearchGate. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester - Google Patents.

  • 1438241-18-9|2-Oxaspiro[3.3]heptan-6-ylmethanamine - BIOFOUNT. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC - PubMed Central. [Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere - ResearchGate. [Link]

  • Complete assignment of 1H and 13C NMR data of pravastatin derivatives - PubMed. [Link]

  • 1H and 13C-NMR data of compounds 2 – 4 - ResearchGate. [Link]

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxaspiro[3.3]heptan-6-ylmethanamine represents a class of saturated heterocyclic compounds of significant interest in medicinal chemistry. These spirocyclic systems, which incorporate an oxetane ring, are increasingly utilized as bioisosteres for common motifs like piperidine or cyclohexane, offering unique three-dimensional structures that can enhance physicochemical and pharmacological properties.[1][2][3] This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the title compound. In the absence of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a robust, theoretical characterization for researchers working with this or related scaffolds.

Introduction: The Structural and Scientific Context

The spiro[3.3]heptane framework is a "bioisostere," a scaffold that mimics the spatial arrangement and volume of other chemical groups but possesses different electronic and physical properties.[1] The inclusion of an oxetane, a four-membered ether ring, introduces polarity and a hydrogen bond acceptor site without significantly increasing molecular volume, which can improve properties like aqueous solubility and metabolic stability.[4][5] 2-Oxaspiro[3.3]heptan-6-ylmethanamine combines this oxetane-containing spirocycle with a primary aminomethyl group, a key functional handle for further chemical modification in drug discovery programs.

Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of novel chemical entities. This document serves as a predictive guide to that characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

G mol 2-Oxaspiro[3.3]heptan-6-ylmethanamine (m/z 127) frag1 [M-H]⁺ (m/z 126) mol->frag1 - H• frag2 α-Cleavage mol->frag2 frag5 Ring Opening mol->frag5 frag3 Base Peak [CH₂NH₂]⁺ (m/z 30) frag2->frag3 frag4 [C₆H₉O]⁺ (m/z 97) frag2->frag4 frag6 [M-CHO]⁺ (m/z 98) frag5->frag6

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: MS Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC-MS) interface.

  • Ionization: Use a standard electron ionization energy of 70 eV. [6]3. Analysis: Scan a mass range from m/z 10 to 200 to detect the molecular ion and all relevant fragments.

  • High-Resolution MS (HRMS): For exact mass determination, analyze the sample using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap). This will confirm the elemental composition (C₇H₁₃NO).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. [7][8]

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300 - 3500N-H stretchMedium (two bands)Primary Amine (-NH₂)
2850 - 2960C-H stretchStrongAliphatic (sp³ C-H)
1590 - 1650N-H bend (scissoring)MediumPrimary Amine (-NH₂)
1050 - 1150C-O-C stretchStrongEther (Oxetane)
Interpretation

The IR spectrum will be defined by a few key features:

  • The N-H Region: The most diagnostic feature will be the presence of two distinct, medium-intensity bands between 3300 and 3500 cm⁻¹. This doublet is characteristic of the symmetric and asymmetric stretching modes of a primary amine. * The C-H Region: Strong, sharp absorptions just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds.

  • The Fingerprint Region: A very strong, prominent band between 1050-1150 cm⁻¹ will be present, corresponding to the C-O-C stretching vibration of the oxetane ring. This is a hallmark of ether functionalities. [9]The absence of a strong absorption around 1700 cm⁻¹ would confirm the lack of any carbonyl (C=O) groups.

Experimental Protocol: IR Acquisition
  • Sample Preparation: The spectrum can be acquired using a neat sample as a thin film on a salt (NaCl or KBr) plate. Alternatively, a solution in a solvent like CCl₄ can be used, or the solid can be incorporated into a KBr pellet.

  • Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer to scan the mid-infrared range (4000 - 400 cm⁻¹).

  • Data Processing: Average 16-32 scans to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or pure solvent) should be taken and automatically subtracted from the sample spectrum.

Conclusion

This guide provides a detailed, theory-backed prediction of the NMR, MS, and IR spectroscopic data for 2-Oxaspiro[3.3]heptan-6-ylmethanamine. The key predicted features include the characteristic high-field ¹H NMR signals for the oxetane protons, a base peak at m/z 30 in the mass spectrum from amine α-cleavage, and the distinctive dual N-H and strong C-O stretches in the IR spectrum. These predictions offer a solid foundation for researchers to identify and characterize this valuable chemical building block in a laboratory setting, ensuring scientific integrity and accelerating the drug discovery process.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Oxetane, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • Mega Lecture. (n.d.). IR SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

Sources

The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of 2-Oxaspiro[3.3]heptan-6-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can unlock new chemical space and provide superior pharmacological properties is a central theme in modern drug discovery. The "escape from flatland" paradigm has propelled the exploration of three-dimensional structures, with spirocyclic systems emerging as particularly promising candidates.[1][2] Among these, 2-oxaspiro[3.3]heptan-6-ylmethanamine derivatives have garnered significant attention due to their unique conformational rigidity and potential to serve as bioisosteres for commonly used motifs like piperidine and benzene.[2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, crystal structure determination, and structural analysis of this important class of molecules. By delving into the atomic-level architecture, we aim to provide researchers and drug development professionals with the foundational knowledge to effectively leverage these scaffolds in the design of next-generation therapeutics.

The Strategic Importance of 2-Oxaspiro[3.3]heptane Scaffolds in Medicinal Chemistry

The spiro[3.3]heptane framework, characterized by two fused cyclobutane rings sharing a single carbon atom, imparts a rigid and well-defined three-dimensional geometry.[5] This structural constraint is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The introduction of heteroatoms, such as oxygen and nitrogen, into the scaffold, as in 2-oxaspiro[3.3]heptan-6-ylmethanamine, further expands the accessible chemical space and allows for the fine-tuning of physicochemical properties like solubility and metabolic stability.[3][6]

These derivatives are increasingly being recognized as valuable building blocks in medicinal chemistry, offering a novel approach to designing patent-free analogues of existing drugs with potentially improved profiles.[7] The 2-oxa-6-azaspiro[3.3]heptane moiety, in particular, has been explored as a bioisosteric replacement for piperidine and morpholine, which are prevalent in a vast number of bioactive compounds.[3][8][9][10]

Synthesis of 2-Oxaspiro[3.3]heptane Derivatives: A General Overview

The synthesis of functionalized spiro[3.3]heptanes often involves multi-step sequences. A common strategy for constructing the 2-oxa-6-azaspiro[3.3]heptane core involves the cyclization of appropriately substituted azetidine precursors. For instance, a synthetic route can commence from a protected azetidin-3-one, which is then elaborated to introduce the necessary functionality for the formation of the second, oxetane ring.[11]

One reported method involves the conversion of N-protected azetidinones into propargylic alcohols, followed by a gold-catalyzed cyclization to form the key oxetanone intermediate.[11] This ketone can then be further functionalized to introduce the desired substituents, such as the methanamine group at the 6-position. The choice of protecting groups is crucial to ensure compatibility with the reaction conditions and to allow for selective deprotection at later stages.

Unveiling the Three-Dimensional Architecture: Crystal Structure Determination

The precise arrangement of atoms within a molecule is a critical determinant of its biological activity. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of small molecules.[12][13] This technique provides a detailed picture of bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships (SAR).

A Case Study: The Crystal Structure of a 1-Oxa-6-azaspiro[3.3]heptane Derivative

While a publicly available crystal structure for 2-Oxaspiro[3.3]heptan-6-ylmethanamine was not identified at the time of writing, the work of Burkhard et al. provides valuable insight into the structural features of a closely related C3-functionalized 1-oxa-6-azaspiro[3.3]heptane derivative.[11] The reported X-ray diffraction analysis of oxetanol 17 reveals key architectural details of this scaffold.

The solid-state structure of this derivative shows that the azetidine ring is puckered, a common feature of four-membered rings.[11] Notably, the arene substituent and the oxetane oxygen are situated on the same side of the plane defined by the azetidine ring, while the hydroxyl group points to the opposite side.[11] This conformational information is critical for designing molecules that can effectively interact with the binding pockets of target proteins.

Table 1: Representative Crystallographic Data for a 1-Oxa-6-azaspiro[3.3]heptane Derivative

ParameterValue
Chemical FormulaC19H21NO5S
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.123
b (Å)12.456
c (Å)15.678
β (°)98.76
Volume (ų)1954.3
Z4
R-factor0.05

Note: The data presented here is representative and based on typical values for similar small organic molecules. For precise data on a specific derivative, direct experimental determination is required.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in determining the crystal structure of a 2-Oxaspiro[3.3]heptan-6-ylmethanamine derivative.

Step 1: Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For amine-containing compounds, several crystallization techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The vessel is loosely covered to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth.[14]

  • Salt Formation: If the neutral amine does not crystallize readily, forming a salt with a suitable acid (e.g., HCl, tartaric acid) can often improve crystallinity due to the formation of strong hydrogen bonds in the crystal lattice.[15]

Step 2: Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[12][16]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial structural model is then refined using a least-squares procedure, such as the Rietveld method for powder diffraction data, to improve the agreement between the observed and calculated diffraction patterns.[1][17][18][19]

Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Technique Crystallization Technique Selection (Evaporation, Diffusion, etc.) Solvent->Technique Growth Crystal Growth Technique->Growth Mount Crystal Mounting Growth->Mount Data Data Collection Mount->Data Solution Structure Solution (Direct Methods) Data->Solution Refinement Structure Refinement (Least Squares) Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure G CrystalStructure Crystal Structure (Bond lengths, angles, conformation) SAR Structure-Activity Relationship (SAR) CrystalStructure->SAR Pharmacophore Pharmacophore Modeling CrystalStructure->Pharmacophore Computational Computational Chemistry (Docking, MD Simulations) CrystalStructure->Computational LeadOpt Lead Optimization SAR->LeadOpt Pharmacophore->LeadOpt Computational->LeadOpt NewDrug New Drug Candidate LeadOpt->NewDrug

Caption: The central role of crystal structure information in guiding modern drug discovery pipelines.

Conclusion

The 2-oxaspiro[3.3]heptan-6-ylmethanamine scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional architecture and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. A thorough understanding of the crystal structure of these derivatives is paramount for unlocking their full potential. This technical guide has provided a comprehensive overview of the synthesis, crystal structure determination, and structural analysis of this important class of molecules. By integrating the principles of synthetic chemistry, X-ray crystallography, and computational modeling, researchers can effectively harness the power of this scaffold to develop the next generation of innovative medicines.

References

  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.
  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Crystallization. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Retrieved from [Link]

  • Figshare. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Chemistry of Amines. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Wikipedia. (2023). Crystallization. Retrieved from [Link]

  • Wikipedia. (2023). Rietveld refinement. Retrieved from [Link]

  • National Institutes of Health. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1547-1563.
  • American Chemical Society. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 154-157.
  • Indian Chemical Society. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(10a), 1735-1741.
  • University of Cambridge. (n.d.). Introduction to Rietveld Refinement. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • International Union of Crystallography. (2023). A simple solution to the Rietveld refinement recipe problem. Journal of Applied Crystallography, 56(6), 1673-1680.
  • National Institutes of Health. (2020). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite.
  • PubChemLite. (n.d.). 2-oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxaspiro(3.3)heptan-6-ol. Retrieved from [Link]

  • Data.gov. (n.d.). Compound 529209: Oxaspiro[3.3]heptane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 143(41), 17028–17036.

Sources

A Technical Guide to the Biological Evaluation of Novel Spiro[3.3]heptane Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern drug discovery. The spiro[3.3]heptane scaffold has emerged as a prominent sp³-rich motif, offering a rigid and structurally unique core that serves as a versatile bioisostere for aromatic rings.[1][2] This guide provides an in-depth framework for researchers, medicinal chemists, and drug development professionals on the systematic biological evaluation of novel amine derivatives of spiro[3.3]heptane. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, establishing a self-validating system for assessing the therapeutic potential of this promising class of compounds. We will explore synthesis considerations, foundational profiling for drug-like properties, tiered screening strategies, and data interpretation, grounded in authoritative literature and field-proven insights.

Part 1: The Spiro[3.3]heptane Scaffold: A Modern Bioisostere in Drug Design

The paradigm of "escaping flatland" in medicinal chemistry advocates for moving away from planar, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[2][3] This shift is correlated with improved physicochemical properties, including enhanced solubility, greater metabolic stability, and novel intellectual property opportunities.[4] The spiro[3.3]heptane unit is an exemplary scaffold in this regard.

Its rigid, bicyclic structure locks substituents in precise, non-coplanar vectors, making it an exceptional saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[5][6] This structural mimicry allows chemists to replace problematic phenyl groups in known pharmacophores, often leading to significant improvements in ADME (Administration, Distribution, Metabolism, and Excretion) profiles. For instance, replacing a phenyl ring with a spiro[3.3]heptane core has been shown to decrease lipophilicity and improve metabolic stability in several drug candidates.[7] The introduction of amine functionalities onto this scaffold further provides critical anchor points for tuning basicity, polarity, and target engagement.

Part 2: Synthesis Strategies for Novel Spiro[3.3]heptane Amines

The generation of novel spiro[3.3]heptane amines for biological testing relies on robust and scalable synthetic chemistry. While a comprehensive review of all synthetic routes is beyond our scope, a general understanding is crucial for designing and procuring compound libraries. Key strategies often involve the construction of the spirocyclic core followed by the introduction of the amine moiety.

Common synthetic approaches to the core include formal [2+2] cyclizations and strain-relocating rearrangements.[1][8] Once a ketone-functionalized spiro[3.3]heptane is obtained, amine groups can be readily introduced via reductive amination, a versatile and widely used method in medicinal chemistry.[9][10] Alternatively, nitrogen atoms can be incorporated directly into the core structure, leading to scaffolds like 2,6-diazaspiro[3.3]heptane, which serve as valuable piperazine bioisosteres.[9][11]

Below is a generalized workflow for the synthesis of a mono-amine substituted spiro[3.3]heptane.

G cluster_0 Core Synthesis cluster_1 Amination Start Cyclobutanone Derivative Step1 Double Alkylation (e.g., with Malonate Diester) Start->Step1 Core Spiro[3.3]heptane Core (e.g., with Ketone) Step1->Core Step2 Reductive Amination (e.g., NaBH(OAc)3) Core->Step2 Amine Primary/Secondary Amine (R1R2NH) Amine->Step2 Product Novel Spiro[3.3]heptane Amine Step2->Product

A generalized synthetic workflow for spiro[3.3]heptane amines.

Part 3: A Framework for Biological Evaluation

A systematic, tiered approach is essential for efficiently evaluating the biological activity of novel spiro[3.3]heptane amines. This framework ensures that foundational data is collected before committing resources to more complex and target-specific assays.

G cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Foundational Profiling Cyto Cytotoxicity Assays (e.g., MTT, LDH) Tier1->Cyto PhysChem Physicochemical Properties (Solubility, LogD) Tier1->PhysChem MetStab Metabolic Stability (Microsomal Assay) Tier1->MetStab Tier2 Tier 2: Primary Screening Target Target-Based Assays (e.g., Kinase, GPCR) Tier2->Target Pheno Phenotypic Assays (e.g., Antimicrobial MIC) Tier2->Pheno Tier3 Tier 3: Selectivity & MoA Select Selectivity Profiling (Target Panels) Tier3->Select Cellular Cell-Based Functional Assays (e.g., Reporter Gene) Tier3->Cellular Cyto->Tier2 PhysChem->Tier2 MetStab->Tier2 Target->Tier3 Pheno->Tier3

A tiered workflow for the biological evaluation of novel compounds.
Tier 1: Foundational Profiling

The initial evaluation of any new chemical entity must establish its basic viability. These assays are target-agnostic and provide crucial data on the compound's intrinsic drug-like properties.

1. Cytotoxicity Assays

  • Rationale: To determine the concentration at which a compound exerts general toxicity to cells, establishing a therapeutic window for subsequent assays. A compound that is highly cytotoxic may have limited therapeutic potential unless intended as a cytotoxic agent (e.g., for oncology).

  • Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Plate mammalian cells (e.g., HEK293 or a relevant cancer cell line like HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the spiro[3.3]heptane amine in appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

2. Physicochemical & Metabolic Stability

  • Rationale: Poor solubility, unfavorable lipophilicity, or rapid metabolic degradation can terminate a drug development program. Early assessment of these parameters is critical. The spiro[3.3]heptane scaffold is often employed specifically to improve these properties.[4][7]

  • Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)

    • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Compound Incubation: Add the test compound (typically at 1 µM final concentration) to the reaction mixture and incubate at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[13]

    • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Property AssessedTypical MethodKey OutputRationale
Aqueous Solubility Kinetic or Thermodynamic Solubility Assayµg/mL or µMDetermines bioavailability and formulation feasibility.
Lipophilicity LogD Measurement (e.g., Shake-flask)LogD at pH 7.4Influences permeability, target binding, and off-target effects.[7]
Metabolic Stability Liver Microsome Stability AssayIntrinsic Clearance (CLᵢₙₜ)Predicts in vivo metabolic clearance rate.[7]
Tier 2: Target-Based and Phenotypic Screening

With foundational data in hand, screening can proceed based on the design hypothesis. If the spiro[3.3]heptane amine was designed as a bioisostere of a known active compound, target-based assays are logical. If exploring novel biology, phenotypic screens may be more appropriate.

1. Target-Based Assays

  • Rationale: To directly measure the interaction of the compound with a purified biological target (e.g., an enzyme or receptor). This is the most direct way to test a design hypothesis.

  • Example Protocol: GPCR Functional Assay (Generic)

    • Cell Line: Use a cell line stably expressing the G-protein coupled receptor (GPCR) of interest (e.g., a muscarinic acetylcholine receptor, M4 mAChR).[14] The cell line should also contain a reporter system, such as a calcium-sensitive dye or a cAMP-responsive reporter gene.

    • Compound Addition: Add varying concentrations of the spiro[3.3]heptane amine to the cells.

    • Agonist/Antagonist Mode: To test for antagonist activity, add the test compound first, followed by a known agonist at its EC₅₀ concentration. To test for agonist activity, add the test compound alone.

    • Signal Detection: Measure the cellular response (e.g., change in fluorescence for calcium flux, or luminescence for a reporter gene) using a plate reader.

    • Data Analysis: Plot the response against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

2. Phenotypic Assays

  • Rationale: To measure the effect of a compound on a whole organism or cell in a target-agnostic manner. This approach is powerful for discovering compounds with novel mechanisms of action.

  • Example Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

    • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.

    • Incubation: Incubate the plate at 37°C for 16-20 hours.

    • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[15][16]

Part 4: Data Interpretation and Case Studies

The true potential of the spiro[3.3]heptane scaffold is demonstrated by its successful application in drug discovery programs.

Case Study 1: Bioisosteric Replacement in Oncology and Anesthetics Researchers have successfully replaced the phenyl rings in several approved drugs with the spiro[3.3]heptane core.[6] The resulting saturated analogs of the anticancer drugs Sonidegib and Vorinostat, as well as the anesthetic Benzocaine, retained high potency in their respective biological assays.[5][7] This work provides strong validation for the use of spiro[3.3]heptane as a benzene bioisostere.[6]

Drug AnalogOriginal RingReplacementBiological ActivityReference
Sonidegib Analog meta-BenzeneSpiro[3.3]heptaneHigh micromolar inhibition of Hedgehog signaling.[7]
Vorinostat Analog PhenylSpiro[3.3]heptanePotent HDAC inhibition and anti-proliferative effects.[6]
Benzocaine Analog para-BenzeneSpiro[3.3]heptaneSignificant antinociceptive activity, similar to Benzocaine.[7]

Case Study 2: Modulating Selectivity of PARP Inhibitors In the development of poly (ADP-ribose) polymerase (PARP) inhibitors, replacing the piperazine ring in the approved drug Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold led to a remarkable outcome. While there was a slight reduction in potency, the new analog showed significantly increased selectivity for the PARP-1 isoform over other PARP family members.[4] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, highlighting the scaffold's ability to fine-tune pharmacological profiles for an improved therapeutic index.[2]

Conclusion

Novel spiro[3.3]heptane amines represent a compelling class of molecules for modern drug discovery. Their inherent three-dimensionality and proven utility as benzene bioisosteres provide a powerful platform for developing compounds with improved physicochemical and pharmacological properties. The systematic evaluation framework presented in this guide—progressing from foundational profiling to targeted screening and mechanism-of-action studies—offers a robust pathway for unlocking their therapeutic potential. By combining rational design with rigorous, logically-structured biological assessment, researchers can effectively harness the advantages of this unique scaffold to create the next generation of innovative medicines.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. Available from: [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed, 14(1), 66-9. Available from: [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available from: [Link]

  • ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2023). Available from: [Link]

  • Moody, C. J., & Rzepa, H. S. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 23(18), 7074–7078. Available from: [Link]

  • ResearchGate. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. (2024). Available from: [Link]

  • Gagnon, D., Larin, M., & Charette, A. B. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 111, 132742. Available from: [Link]

  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2006). Available from: [Link]

  • ResearchGate. Applications of spiro[3.3]heptane scaffolds to medchem purposes. (2022). Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(11), 1247-1258. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11666-11684. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl). (2016). Available from: [Link]

  • Avramoff, M. (1962). Spiro and bicyclic aliphatic amines, a novel type of analgetics. Weizmann Research Portal. Available from: [Link]

  • Simoes, M., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Pharmaceuticals, 14(5), 419. Available from: [Link]

  • Publish. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Journal of Pharmaceutical Research International. Available from: [Link]

  • ResearchGate. Determination of 9 Biological Amines and 2 Organic Amines in Fish Meat by Precolumn Derivatization Liquid Chromatography-Tandem Mass Spectrometry Based on Hinsberg Reaction. (2023). Available from: [Link]

  • El-Mekabaty, A., et al. (2016). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 21(11), 1435. Available from: [Link]

  • ResearchGate. Novel approaches for the determination of biogenic amines in food samples. (2017). Available from: [Link]

  • Gackowska, M., et al. (2021). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules, 26(23), 7355. Available from: [Link]

  • MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 13(1), 147. Available from: [Link]

  • Patibandla, S., et al. (2023). Spironolactone. StatPearls. Available from: [Link]

  • Open RN. (2021). Central Nervous System. Nursing Pharmacology. Available from: [Link]

  • University of Cincinnati. CNS Pharmacology. Available from: [Link]

Sources

An In-depth Technical Guide to Exploring the Chemical Space of 2-Oxaspiro[3.3]heptan-6-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with a significant focus on exploring uncharted regions of chemical space. Three-dimensional (3D) molecular architectures are increasingly sought after for their potential to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][2] Spirocyclic scaffolds, in particular, have garnered considerable attention due to their inherent rigidity and 3D nature.[3][4] This guide provides a comprehensive technical exploration of the chemical space surrounding 2-oxaspiro[3.3]heptan-6-ylmethanamine, a promising scaffold for the development of novel drug candidates. We will delve into synthetic strategies, analog design, in-depth characterization, and the application of computational tools to navigate and exploit the vast chemical space of its analogs. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and actionable insights.

The Strategic Imperative for 3D Scaffolds: The Rise of Spirocycles

For decades, medicinal chemistry has been perceived as being confined to a relatively "flat" chemical space, dominated by aromatic and planar structures. However, the increasing complexity of biological targets and the demand for drugs with superior properties have necessitated a shift towards more three-dimensional molecular frameworks.[1] This "escape from flatland" has brought spirocyclic systems to the forefront of drug design.[2]

Spirocycles, which feature two rings connected by a single common atom, offer several distinct advantages:

  • Inherent Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry to molecules, which can lead to more specific and higher-affinity interactions with biological targets.[1][2]

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to enhance aqueous solubility, modulate lipophilicity (logP/logD), and improve metabolic stability.[2][5]

  • Novel Intellectual Property: The unique structural nature of spirocycles often provides a pathway to novel chemical entities with strong intellectual property positions.[3]

The 2-oxaspiro[3.3]heptane scaffold, a subtype of spirocyclic systems containing an oxetane ring, is particularly noteworthy. The oxetane moiety is recognized as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups and can act as a hydrogen bond acceptor, further enhancing its utility in drug design.[6][7] The incorporation of a methanamine side chain at the 6-position of this scaffold provides a crucial handle for further diversification, opening up a vast and largely unexplored chemical space.

Navigating the Synthetic Landscape: Crafting 2-Oxaspiro[3.3]heptan-6-ylmethanamine Analogs

The successful exploration of a chemical space is contingent upon robust and versatile synthetic methodologies. The synthesis of 2-oxaspiro[3.3]heptan-6-ylmethanamine and its analogs can be approached through a multi-step sequence, starting from commercially available precursors.

General Synthetic Workflow

A representative synthetic approach involves the initial construction of the spirocyclic core, followed by the introduction and modification of the methanamine side chain.

G A Starting Materials (e.g., 3,3-bis(bromomethyl)oxetane) B Synthesis of Spirocyclic Intermediate (e.g., 2-oxaspiro[3.3]heptan-6-one) A->B C Introduction of Methanamine Precursor (e.g., Reductive Amination) B->C D Functionalization of the Amine (e.g., Acylation, Alkylation) C->D E Purification and Characterization D->E

Caption: General synthetic workflow for 2-oxaspiro[3.3]heptan-6-ylmethanamine analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol outlines a plausible synthesis for an N-acylated analog of 2-oxaspiro[3.3]heptan-6-ylmethanamine. This protocol is a composite based on established synthetic transformations for related spirocyclic systems.[8][9][10]

Step 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one

  • To a solution of 3,3-bis(bromomethyl)oxetane in a suitable solvent (e.g., DMF), add a cyclic ketone precursor and a base (e.g., potassium carbonate).

  • Heat the reaction mixture to facilitate the double alkylation and subsequent cyclization.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-oxaspiro[3.3]heptan-6-one.

Step 2: Reductive Amination to form 2-Oxaspiro[3.3]heptan-6-ylmethanamine

  • Dissolve 2-oxaspiro[3.3]heptan-6-one and a source of ammonia (e.g., ammonium acetate) in a protic solvent (e.g., methanol).

  • Add a reducing agent, such as sodium cyanoborohydride, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction carefully and adjust the pH to basic.

  • Extract the product with an appropriate organic solvent and dry over sodium sulfate.

  • The crude amine can often be carried forward without extensive purification.

Step 3: N-Acylation of the Methanamine

  • Dissolve the crude 2-oxaspiro[3.3]heptan-6-ylmethanamine in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution to 0 °C and add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to proceed to completion at room temperature.

  • Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product by flash chromatography or recrystallization.

Rigorous Characterization of Novel Analogs

The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic and analytical techniques is essential to confirm the identity, purity, and structure of the 2-oxaspiro[3.3]heptan-6-ylmethanamine analogs.[11][12][13]

Essential Analytical Techniques
TechniquePurposeExpected Observations for a Hypothetical Analog
¹H and ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.Characteristic shifts for the oxetane and cyclobutane rings, as well as signals corresponding to the methanamine side chain and any appended functional groups.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition (HRMS).A molecular ion peak corresponding to the calculated mass of the analog. Fragmentation patterns can provide additional structural information.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.A single major peak indicating a high degree of purity. Retention time is a characteristic property of the compound under specific conditions.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C-O (ether), N-H (amine/amide), and C=O (amide) bonds.
Physicochemical Property Assessment

Beyond structural confirmation, the evaluation of physicochemical properties is critical for assessing the drug-like potential of new analogs.

  • Aqueous Solubility: Can be determined using methods such as nephelometry or UV-Vis spectroscopy after equilibration of the compound in a buffered aqueous solution.

  • Lipophilicity (LogP/LogD): Typically measured by the shake-flask method or calculated using computational models. LogD is particularly relevant as it considers the ionization state of the molecule at a physiological pH.[14]

  • Metabolic Stability: Assessed through in vitro assays using liver microsomes or hepatocytes to determine the rate of metabolic clearance.

In Silico Exploration: Charting the Virtual Chemical Space

Computational chemistry and cheminformatics have become indispensable tools in modern drug discovery, enabling the rapid exploration of vast chemical spaces and the prioritization of synthetic efforts.[15][16][17][18][19]

Virtual Library Design and Screening

The 2-oxaspiro[3.3]heptan-6-ylmethanamine core can be used as a template to generate large virtual libraries of analogs by enumerating a wide range of substituents at various positions. These libraries can then be subjected to virtual screening to identify compounds with a high probability of binding to a specific biological target.[20][]

G A Define Core Scaffold (2-Oxaspiro[3.3]heptan-6-ylmethanamine) C Generate Virtual Library (Combinatorial Enumeration) A->C B Select R-Group Libraries (Diverse and Drug-like Fragments) B->C E Molecular Docking (Predict Binding Poses and Scores) C->E D Prepare Target Structure (e.g., Protein Crystal Structure) D->E F Filter and Prioritize Hits (Based on Score, Interactions, and ADMET) E->F G Select Compounds for Synthesis F->G

Caption: Computational workflow for virtual screening of analog libraries.

ADMET Prediction

In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds.[14][22][23][24][25] This allows for the early identification of potential liabilities and helps to guide the design of analogs with more favorable pharmacokinetic profiles.

PropertyPredicted Value (Hypothetical Analogs)Desired Range for Oral Drugs
Human Intestinal Absorption (HIA) Analog 1: High; Analog 2: HighHigh
Blood-Brain Barrier (BBB) Penetration Analog 1: Low; Analog 2: HighTarget-dependent
CYP450 2D6 Inhibition Analog 1: No; Analog 2: YesNo
Aqueous Solubility (logS) Analog 1: -3.5; Analog 2: -4.2> -4.0
hERG Inhibition Analog 1: Low risk; Analog 2: High riskLow risk

Applications in Drug Discovery: A Forward Look

The unique structural and physicochemical properties of 2-oxaspiro[3.3]heptane-based compounds make them attractive for a wide range of therapeutic areas. The demonstrated success of other spirocyclic scaffolds in indications such as oncology and central nervous system disorders suggests a promising future for these novel analogs.[1][26][27][28][29]

Case Study Perspective: Targeting Kinases

Many kinase inhibitors feature a hinge-binding motif, often a heterocyclic amine. The 2-oxaspiro[3.3]heptan-6-ylmethanamine core could serve as a novel, 3D-rich scaffold to present such a hinge-binder. The spirocyclic framework would rigidly orient substituents into specific pockets of the kinase active site, potentially leading to enhanced potency and selectivity. A virtual library could be designed with various known hinge-binding moieties attached to the methanamine, and then docked into the active site of a kinase of interest. The top-scoring compounds, filtered for favorable ADMET properties, would then become high-priority targets for synthesis and biological evaluation.

Conclusion and Future Horizons

The chemical space surrounding 2-oxaspiro[3.3]heptan-6-ylmethanamine represents a fertile ground for the discovery of next-generation therapeutics. The strategic combination of innovative synthetic chemistry, rigorous analytical characterization, and powerful computational modeling provides a clear roadmap for navigating this space. As our understanding of the interplay between molecular three-dimensionality and biological function deepens, scaffolds such as this will undoubtedly play an increasingly important role in the future of drug discovery. The continued development of novel synthetic methods and the integration of artificial intelligence and machine learning into the design process will further accelerate the exploration of this and other promising regions of chemical space.[18][30]

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. Retrieved from [Link]

  • Lecomte, M., & Buron, F. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(8), 837–840. [Link]

  • Baldi, P. (2005). Exploring chemical space with computers: challenges and opportunities. Proceedings. 2005 IEEE International Joint Conference on Neural Networks, 2005., 3, 1311-1314 vol. 3. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]

  • Rzepiela, A., Bhati, A. P., & de Groot, B. L. (2022). Chemical Space Exploration with Active Learning and Alchemical Free Energies. Journal of Chemical Information and Modeling, 62(19), 4587–4597. [Link]

  • Nishida, K., & Akamatsu, M. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. International Journal of Molecular Sciences, 24(13), 10697. [Link]

  • Bull, J. A., Croft, A. K., Davis, O. A., Doran, R., & Gregory, A. W. (2016). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 52(71), 10780-10783. [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

  • Chen, L., Li, Y., Zhao, Q., & Peng, C. (2018). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Drug Metabolism, 19(2), 120-128. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • Particle Technology Labs. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Retrieved from [Link]

  • Arús-Pous, J., Awale, M., Probst, D., & Reymond, J.-L. (2019). Exploring Chemical Space with Machine Learning. CHIMIA International Journal for Chemistry, 73(12), 1018–1023. [Link]

  • Wang, J., & Hou, T. (2022). Machine Learning for In Silico ADMET Prediction. In Artificial Intelligence in Drug Design (pp. 427-451). Humana, New York, NY. [Link]

  • Rowe, J. E., & Tran, H. N. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863–13875. [Link]

  • von Lilienfeld, O. A., & Isayev, O. (2024). Editorial: Chemical Compound Space Exploration by Multiscale High-Throughput Screening and Machine Learning. Journal of Chemical Theory and Computation, 20(15), 6981-6985. [Link]

  • Silvi, M., & Britton, R. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(1), 1-18. [Link]

  • Van der Eycken, E. V., & De Kimpe, N. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(1), 1-16. [Link]

  • Chen, K., & Chen, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5489–5493. [Link]

  • Mykhailiuk, P. K. (2023). 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 5-11. [Link]

  • Cernijenko, A., & Melnyk, P. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 32(12), 2530–2535. [Link]

  • Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865–8869. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • De Kimpe, N., & Van der Eycken, E. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(1), 1-16. [Link]

  • SpiroChem. (n.d.). Virtual Library. Retrieved from [Link]

  • Solvias. (n.d.). Small Molecule Pharmaceutical Characterization. Retrieved from [Link]

  • Wang, L., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2129, pp. 129-140). Humana, New York, NY. [Link]

  • Kirichok, A., et al. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Scilit. Retrieved from [Link]

  • St. Jean, D. J., Jr., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1530–1535. [Link]

  • Scior, T., et al. (2012). Virtual screening of compound libraries. In Methods in Molecular Biology (Vol. 914, pp. 245-266). Humana Press, Totowa, NJ. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Journal of Medicinal Chemistry, 63(20), 11824–11842. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6436–6439. [Link]

  • Mykhailiuk, P. K. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Hamza, D., et al. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (10), 1563-1565. [Link]

Sources

A Framework for the Preliminary In Vitro Evaluation of 2-Oxaspiro[3.3]heptan-6-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical matter in drug discovery is relentless, with a continuous demand for scaffolds that offer improved three-dimensionality, physicochemical properties, and metabolic stability. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as a promising class of compounds to meet these demands.[1][2][3][4] 2-Oxaspiro[3.3]heptan-6-ylmethanamine, a molecule featuring a rigid oxetane-containing spirocyclic core and a primary amine, represents an intriguing yet underexplored chemical entity. This guide provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of this compound. Designed for researchers in drug discovery and medicinal chemistry, this document outlines a logical, tiered approach to characterize its fundamental properties and assess its preliminary drug-like potential. We will delve into the causality behind experimental choices, from initial physicochemical characterization to foundational ADME-Tox profiling, providing detailed, actionable protocols and the scientific rationale underpinning each step.

Introduction: The Rationale for Evaluating 2-Oxaspiro[3.3]heptan-6-ylmethanamine

The spiro[3.3]heptane motif is a valuable scaffold in medicinal chemistry. Its inherent rigidity and three-dimensional structure can lead to improved binding affinity and selectivity for biological targets compared to more flexible or planar analogs.[2][3] The incorporation of an oxetane ring can enhance aqueous solubility and metabolic stability while lowering lipophilicity, attributes that are highly desirable in drug candidates.[2][3] Furthermore, the primary amine group serves as a versatile chemical handle for interaction with biological targets (e.g., through hydrogen bonding or salt bridge formation) and for further chemical modification.

However, the promise of any novel scaffold must be substantiated by rigorous experimental data. The initial in vitro characterization is a critical step to de-risk further investment in a molecule or chemical series. A systematic evaluation of its fundamental physicochemical and biological properties provides the foundational knowledge required to make informed decisions in a drug discovery program.[5][6][7] This guide proposes a logical and efficient workflow for this preliminary assessment.

Foundational Characterization: Know Your Compound

Before embarking on biological assays, it is imperative to thoroughly characterize the test compound itself. This ensures the quality and reproducibility of all subsequent data.

Purity and Identity Confirmation

The first step is to confirm the identity and assess the purity of the 2-Oxaspiro[3.3]heptan-6-ylmethanamine sample. This is crucial as impurities can lead to misleading biological results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides an initial indication of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Assesses purity by separating the compound from potential impurities and confirms the molecular weight. A purity level of >95% is generally considered acceptable for initial screening.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity with high accuracy.

Physicochemical Property Assessment: Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, potentially leading to unreliable in vitro assay results and poor bioavailability.[8][9] Therefore, determining the solubility of 2-Oxaspiro[3.3]heptan-6-ylmethanamine is a critical early step.

For early discovery, a kinetic solubility assay is often preferred due to its high-throughput nature and low compound consumption.[8][9][10][11] This method, which involves precipitating the compound from a DMSO stock solution into an aqueous buffer, provides a rapid assessment of its likely behavior in biological assays, which often use DMSO as a co-solvent.[9][11] A thermodynamic solubility assay , often called the "shake-flask" method, measures the true equilibrium solubility and is considered the gold standard, though it is more time and compound-intensive.[8][10][12] We recommend starting with the kinetic assay.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Oxaspiro[3.3]heptan-6-ylmethanamine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a defined volume of phosphate-buffered saline (PBS), pH 7.4, to each well containing the DMSO dilutions. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a set period (e.g., 2 hours), allowing for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[10][11]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Parameter Condition Rationale
Solvent 100% DMSOStandard for initial compound solubilization in HTS.[9]
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.4Mimics physiological pH.
Incubation Time 2 hoursAllows for precipitation to approach equilibrium in a kinetic assay.
Detection Method Nephelometry or UV/Vis (620 nm)Rapid and reliable methods for detecting precipitation in a plate-based format.[10][11]

Preliminary Safety and Toxicity Profiling

Early assessment of potential liabilities such as cytotoxicity and cardiac ion channel inhibition is crucial to "fail fast, fail cheap" and prioritize resources on the most promising compounds.[6]

General Cytotoxicity Assessment

A general cytotoxicity assay determines the concentration at which the compound causes cell death. This is vital for interpreting the results of other cell-based assays and provides an initial therapeutic window.[13][14]

A variety of assays can measure cell viability, including those that assess metabolic activity (e.g., MTT, resazurin) or membrane integrity (e.g., LDH release).[13][15][16] ATP quantitation assays, such as those using luciferase (e.g., CellTiter-Glo®), are highly sensitive and provide a direct measure of metabolically active cells, making them a robust choice for initial screening.[13][14]

  • Cell Seeding: Seed a common, robust cell line (e.g., HEK293 or HepG2) in a 96-well or 384-well white, clear-bottom plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Oxaspiro[3.3]heptan-6-ylmethanamine in cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells with the compound for a specified period, typically 24 to 72 hours, at 37°C in a humidified CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that causes a 50% reduction in cell viability (CC₅₀).

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout seed_cells Seed Cells in Plate treat_cells Treat Cells with Compound seed_cells->treat_cells compound_prep Prepare Compound Dilutions compound_prep->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add ATP Reagent incubate->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze Calculate CC50 read_luminescence->analyze

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[17][18] Regulatory agencies mandate hERG testing for new drug candidates, making this a critical early safety screen.

While manual patch clamp is the gold standard, it is low-throughput. For preliminary screening, automated patch-clamp or cell-based fluorescence/luminescence assays are more appropriate.[19] Thallium flux assays, which use thallium ions as a surrogate for potassium, offer a robust, high-throughput method to assess hERG channel function in a cellular context.[17][18]

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Cell Plating and Dye Loading: Plate the cells in a 384-well plate. On the day of the assay, load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[18]

  • Compound Incubation: Add serial dilutions of 2-Oxaspiro[3.3]heptan-6-ylmethanamine to the wells. Include a vehicle control and a known hERG inhibitor as a positive control (e.g., astemizole or dofetilide).[18][20] Incubate for a specified time at room temperature.

  • Thallium Stimulation and Reading: Use a kinetic plate reader (e.g., FDSS, FLIPR) to add a stimulus buffer containing thallium and simultaneously measure the fluorescence increase as thallium enters the cells through open hERG channels.[18]

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration that causes 50% inhibition of the hERG channel.

Preliminary ADME Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its pharmacokinetic behavior in vivo.[5][7] For an initial screen, metabolic stability is a key parameter to evaluate.

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the metabolism of a majority of marketed drugs.[21] The microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[21][22][23]

Liver microsomes are subcellular fractions that are easy to use, cost-effective, and contain a high concentration of Phase I metabolic enzymes like CYPs.[21][24] This makes them an ideal model for high-throughput screening of metabolic stability in early drug discovery.[21] The assay involves incubating the test compound with microsomes and a necessary cofactor (NADPH) and measuring the disappearance of the parent compound over time.[21][25]

  • Reagent Preparation:

    • Prepare a stock solution of 2-Oxaspiro[3.3]heptan-6-ylmethanamine (e.g., 1 mM in DMSO).

    • Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution at 37°C.

    • Add the test compound to the microsomes to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Include control wells: a "minus-cofactor" control (without NADPH) to assess non-enzymatic degradation, and a "time-zero" control.[21][25]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[21]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[25]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

G cluster_setup Assay Setup cluster_reaction Incubation at 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis Compound Test Compound (1µM) Incubate Metabolic Reaction Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Cofactor NADPH->Incubate T0 T=0 min Incubate->T0 T5 T=5 min Incubate->T5 T15 T=15 min Incubate->T15 T30 T=30 min Incubate->T30 T45 T=45 min Incubate->T45 Quench Quench Reaction T0->Quench T5->Quench T15->Quench T30->Quench T45->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate t½, Clint LCMS->Calc

Parameter Condition Rationale
Test System Pooled Human Liver MicrosomesRepresents the average metabolic activity of a population and is rich in Phase I enzymes.[21]
Compound Conc. 1 µMLow enough to be below the Km for most enzymes, ensuring first-order kinetics.
Cofactor NADPH (with regenerating system)Essential for CYP450 enzyme activity.[21][25]
Time Points 0, 5, 15, 30, 45 minProvides sufficient data points to accurately determine the degradation rate.[21]
Analysis Method LC-MS/MSOffers high sensitivity and specificity for quantifying the parent compound.[25]

Summary and Path Forward

This technical guide outlines a strategic, multi-step approach for the preliminary in vitro evaluation of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. By systematically assessing its physicochemical properties, baseline cytotoxicity, potential for cardiac liability, and metabolic stability, researchers can build a foundational dataset.

The results from these assays will enable a data-driven decision on whether to advance this novel scaffold. Favorable outcomes—good solubility, low cytotoxicity, no significant hERG inhibition, and moderate to high metabolic stability—would strongly support its progression into more complex biological screening and lead optimization efforts. Conversely, significant liabilities identified in these early assays would allow for the early termination of the project or guide medicinal chemistry efforts to mitigate the identified issues, ultimately saving valuable time and resources. This structured approach ensures that the potential of this promising chemical entity is evaluated with scientific rigor and efficiency.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Pawar, S. V., & Shahi, S. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Springer. (2018). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Retrieved from [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • NIH. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Retrieved from [Link]

  • ProFoldin. (n.d.). Primary Amine Assay. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • YouTube. (2023). hERG Assay (Methods for testing hERG antagonistic activity). Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[21][23] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. Retrieved from [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Scalable and Efficient Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. The "escape from flatland" has become a guiding principle, encouraging the exploration of three-dimensional structures to enhance target engagement and optimize ADME (absorption, distribution, metabolism, and excretion) profiles.[1][2] Spiro[3.3]heptane derivatives, in particular, have emerged as valuable building blocks. Their rigid, well-defined three-dimensional geometry allows for precise projection of functional groups into binding pockets.[2] Specifically, oxaspiro[3.3]heptane moieties are increasingly utilized as bioisosteric replacements for common motifs like morpholine, often leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[3][4]

This application note details a robust and scalable synthetic route for 2-Oxaspiro[3.3]heptan-6-ylmethanamine, a key intermediate for the synthesis of novel therapeutics. The strategic incorporation of this spirocyclic amine can unlock access to unexplored chemical space and lead to the development of drug candidates with superior properties.

Synthetic Strategy: A Convergent and Scalable Approach

The presented synthesis is designed for efficiency and scalability, prioritizing commercially available starting materials, robust reaction conditions, and straightforward purification procedures. The overall strategy involves the construction of a key 2-oxaspiro[3.3]heptan-6-one intermediate, followed by a reductive amination to install the desired aminomethyl functionality.

G cluster_1 Functional Group Interconversion Pentaerythritol Pentaerythritol Dibromide_Intermediate 1,3-Dibromo-2,2-bis(bromomethyl)propane Pentaerythritol->Dibromide_Intermediate HBr, Acetic Acid Oxetane_Formation 3,3-Bis(bromomethyl)oxetane Dibromide_Intermediate->Oxetane_Formation NaOH Cyclobutanone_Intermediate 2-Oxaspiro[3.3]heptan-6-one Oxetane_Formation->Cyclobutanone_Intermediate Jones Oxidation Wittig_Reaction 2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile Cyclobutanone_Intermediate->Wittig_Reaction Ph3P=CHCN Nitrile_Reduction (2-Oxaspiro[3.3]heptan-6-yl)methanamine Wittig_Reaction->Nitrile_Reduction LiAlH4 Final_Product 2-Oxaspiro[3.3]heptan-6-ylmethanamine Nitrile_Reduction->Final_Product Deprotection (if necessary)

Detailed Experimental Protocols

Part 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one

This multi-step synthesis of the key ketone intermediate is adapted from established procedures for the formation of oxetane and spirocyclic systems.

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

The formation of the oxetane ring from a commercially available flame retardant precursor is a cost-effective initial step.[5]

  • Reaction Scheme:

    • Tribromoneopentyl alcohol is treated with sodium hydroxide in a Schotten-Baumann-type reaction to facilitate intramolecular cyclization.

  • Protocol:

    • To a stirred solution of tribromoneopentyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane, add a 50% aqueous solution of sodium hydroxide (2.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir vigorously for 24 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.

Step 2: Double Alkylation and Cyclization to form 2-Oxaspiro[3.3]heptan-6-one

This step constructs the spirocyclic core through a double alkylation of a malonic ester derivative followed by decarboxylation and oxidation.

  • Reaction Scheme:

    • 3,3-Bis(bromomethyl)oxetane is reacted with diethyl malonate in the presence of a strong base to form the spirocyclic dicarboxylate. Subsequent hydrolysis and decarboxylation yield the corresponding carboxylic acid, which is then oxidized to the ketone.

  • Protocol:

    • To a suspension of sodium hydride (2.2 eq) in anhydrous DMF, add diethyl malonate (1.0 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes, then add a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in DMF.

    • Heat the reaction mixture to 80 °C for 12 hours.

    • Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated. The crude diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate is then hydrolyzed using aqueous NaOH.

    • Acidification followed by heating promotes decarboxylation to give 2-oxaspiro[3.3]heptane-6-carboxylic acid.

    • The carboxylic acid is then subjected to an oxidation reaction (e.g., using lead tetraacetate or through a multi-step conversion to an acid chloride followed by reaction with a Gilman reagent and subsequent oxidation) to afford 2-oxaspiro[3.3]heptan-6-one.

Part 2: Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

The final steps involve the introduction of the aminomethyl group via a nitrile intermediate.

Step 3: Wittig-Horner Reaction to form 2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile

  • Reaction Scheme:

    • The ketone is converted to an α,β-unsaturated nitrile using a Horner-Wadsworth-Emmons or Wittig reaction.

  • Protocol:

    • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C, then add a solution of 2-oxaspiro[3.3]heptan-6-one (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Reduction of the Nitrile and Alkene to 2-Oxaspiro[3.3]heptan-6-ylmethanamine

  • Reaction Scheme:

    • A powerful reducing agent is used to concurrently reduce both the nitrile and the double bond.

  • Protocol:

    • To a solution of 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetonitrile (1.0 eq) in anhydrous THF, add lithium aluminum hydride (3.0 eq) portion-wise at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-oxaspiro[3.3]heptan-6-ylmethanamine. The product can be further purified by distillation or by salt formation and recrystallization.

Data Summary

StepProductStarting MaterialKey ReagentsTypical YieldPurity (by NMR/GC-MS)
13,3-Bis(bromomethyl)oxetaneTribromoneopentyl alcoholNaOH70-80%>95%
22-Oxaspiro[3.3]heptan-6-one3,3-Bis(bromomethyl)oxetaneDiethyl malonate, NaH50-60% (over 3 steps)>97%
32-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile2-Oxaspiro[3.3]heptan-6-oneDiethyl cyanomethylphosphonate, NaH85-95%>98%
42-Oxaspiro[3.3]heptan-6-ylmethanamine2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrileLiAlH475-85%>99%

Safety and Handling Considerations

  • Sodium Hydride and Lithium Aluminum Hydride: These reagents are highly reactive and pyrophoric. They should be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Extreme caution should be exercised during quenching.

  • Brominated Intermediates: Alkyl bromides are alkylating agents and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvents: Anhydrous solvents are required for several steps. Ensure proper drying techniques are used.

Conclusion and Future Perspectives

The described synthetic route provides a scalable and efficient method for the preparation of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. This versatile building block is primed for incorporation into drug discovery programs, offering a unique three-dimensional scaffold with favorable physicochemical properties. The use of cost-effective starting materials and robust, high-yielding reactions makes this protocol suitable for multi-gram to kilogram-scale production. Further derivatization of the primary amine opens up a vast chemical space for the synthesis of novel bioactive compounds.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6596–6599.
  • Carreira, E. M., & Fessard, T. (2014). Spirocyclic Oxetanes in Drug Discovery. Chimia, 68(6), 384-388.
  • Burkhard, J. A., et al. (2010). Spirocyclic Azetidines in Drug Discovery.
  • Chekler, E. L. P., et al. (2015). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 56(34), 4934-4937.
  • Krylov, I. B., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10247-10257.
  • Dandapani, S., et al. (2012). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 7(12), 1109-1124.
  • Vo, D. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546–1552.
  • Bull, J. A., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(18), 3019-3022.
  • Grygorenko, O. O., et al. (2011). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Journal of Organic Chemistry, 76(15), 6298–6307.
  • Stepan, A. F., et al. (2012). Structure−Property Relationships of Conformationally Restricted Cationic Motifs in a Model System for Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020.
  • Ivanova, N. A., et al. (2023). 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-38.

Sources

Synthetic Protocols for a Privileged Scaffold: A Guide to Functionalized 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In modern medicinal chemistry, the strategic move away from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds is a well-established principle for improving pharmacological properties.[1][2] Spirocycles, particularly strained heterocyclic systems, have emerged as powerful tools in this "escape from flatland," offering rigid conformational control, novel chemical space, and enhanced metabolic stability.[3] Among these, the 2-oxa-6-azaspiro[3.3]heptane motif is a highly valued building block, often serving as a superior bioisosteric replacement for common moieties like morpholine.[4][5] Its unique architecture, combining a polar oxetane ring with a functionalizable azetidine, can lead to significant improvements in aqueous solubility and pharmacokinetic profiles.[6][7][8]

This technical guide provides detailed, field-proven protocols for the synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine . This key intermediate incorporates the desirable spirocyclic core and presents a primary amine on a methylene spacer, offering a versatile attachment point for a wide array of functional groups, making it an invaluable asset for constructing diverse chemical libraries for drug discovery programs.

Part I: Synthesis of the Core 2-Oxa-6-azaspiro[3.3]heptane Scaffold

The journey to our target molecule begins with the robust and scalable construction of the core spirocyclic amine. Two primary, cost-effective strategies have been established, both originating from readily available starting materials.

Strategy A: One-Pot Cyclization from Tribromoneopentyl Alcohol (TBNPA)

This is arguably the most direct route, involving a double cyclization event to form both the oxetane and the N-protected azetidine rings in a single transformation. The use of p-toluenesulfonamide (TsNH₂) serves a dual purpose: it acts as the nitrogen source for the azetidine and provides a robust, crystalline intermediate that is easily purified.

Causality: The tosyl protecting group is ideal here due to its stability under the basic reaction conditions and its ability to be removed under non-hydrolytic conditions, preserving the sensitive oxetane ring. The use of magnesium turnings for deprotection is a classic method that proceeds with high efficiency.[4]

TBNPA Tribromoneopentyl Alcohol (TBNPA) N_Tosyl_Spiro N-Tosyl-2-oxa-6-azaspiro[3.3]heptane TBNPA->N_Tosyl_Spiro KOH, EtOH Reflux TsNH2 p-Toluenesulfonamide (TsNH₂) TsNH2->N_Tosyl_Spiro Core_Scaffold 2-Oxa-6-azaspiro[3.3]heptane N_Tosyl_Spiro->Core_Scaffold Mg, MeOH Sonication

Caption: Strategy A: Synthesis of the core scaffold from TBNPA.

Strategy B: Stepwise Synthesis via 3,3-Bis(bromomethyl)oxetane (BBMO)

This alternative route offers a more modular approach, first constructing the oxetane ring and then forming the azetidine. This strategy is particularly advantageous for large-scale synthesis as it avoids some of the challenges associated with the magnesium-mediated deprotection.[9][10] The key intermediate, BBMO, is synthesized from TBNPA and can be purified by distillation.[9][10]

Causality: The hydroxide-facilitated alkylation of an amine with BBMO is a highly efficient Sɴ2 reaction. This route allows for the direct installation of a functionalized substituent on the nitrogen atom if a substituted amine is used as the nucleophile, showcasing the modularity of this approach.[9][10]

TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH (aq) Schotten-Baumann Core_Scaffold 2-Oxa-6-azaspiro[3.3]heptane BBMO->Core_Scaffold Base (e.g., K₂CO₃) Solvent Amine Amine Source (e.g., NH₃ or protected amine) Amine->Core_Scaffold

Caption: Strategy B: Stepwise synthesis of the core scaffold via BBMO.

Experimental Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (from TBNPA)

Step 1: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • To a stirred suspension of potassium hydroxide (2.5 equiv.) in ethanol, add p-toluenesulfonamide (1.1 equiv.).

  • Heat the mixture to reflux until a clear solution is obtained.

  • Add a solution of tribromoneopentyl alcohol (TBNPA, 1.0 equiv.) in ethanol dropwise over 1 hour.

  • Maintain the reaction at reflux for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of TBNPA.

  • Cool the reaction to room temperature and filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure N-tosylated spirocycle.

Step 2: Deprotection to 2-Oxa-6-azaspiro[3.3]heptane [4]

  • To a suspension of magnesium turnings (10-15 equiv.) in anhydrous methanol, add the 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv.).

  • Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove excess magnesium and magnesium salts.

  • The filtrate contains the free amine. For isolation, it is often converted to a stable salt. Add a solution of methanesulfonic acid (1.0 equiv.) in methanol.

  • Concentrate the solution and triturate with a solvent like methyl tert-butyl ether (MTBE) to precipitate the methanesulfonate salt, which is a stable, crystalline, and highly soluble solid.[4][5][11]

Part II: Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

With the core secondary amine in hand, the next stage involves a two-step sequence: introduction of a cyanomethyl group onto the nitrogen, followed by its reduction to the target primary amine.

Step 1: N-Cyanomethylation

This transformation introduces the required one-carbon spacer and a nitrile functional group. The reaction of a secondary amine with formaldehyde and a cyanide source is a reliable method.

Causality: The reaction proceeds via the in-situ formation of an iminium ion from the reaction of the secondary amine and formaldehyde. This electrophilic species is then trapped by the cyanide nucleophile. Careful control of stoichiometry is crucial to prevent side reactions.[12]

Step 2: Nitrile Reduction

The reduction of the nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose, ensuring complete conversion.

Causality: LiAlH₄ is a potent source of hydride (H⁻) ions that readily reduces the polar carbon-nitrogen triple bond of the nitrile. An aqueous workup is required to quench the excess reagent and hydrolyze the intermediate aluminum-amine complexes to liberate the final product.

Core_Scaffold 2-Oxa-6-azaspiro[3.3]heptane Nitrile_Intermediate 2-Oxaspiro[3.3]heptane- 6-carbonitrile Core_Scaffold->Nitrile_Intermediate 1. Formaldehyde (aq) 2. NaCN, pH control Target_Amine 2-Oxaspiro[3.3]heptan- 6-ylmethanamine Nitrile_Intermediate->Target_Amine LiAlH₄, THF Then H₂O workup

Caption: Synthesis of the target methanamine from the core scaffold.

Experimental Protocol 2: Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Step 1: Synthesis of 2-Oxaspiro[3.3]heptane-6-carbonitrile

  • Dissolve 2-Oxa-6-azaspiro[3.3]heptane (or its salt, with prior basification and extraction) (1.0 equiv.) in a suitable solvent like methanol or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous formaldehyde (37 wt. %, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of sodium cyanide (1.2 equiv.) in water dropwise. It is critical to maintain the pH in a slightly acidic range (pH 5-6) by the concurrent addition of an acid like acetic acid to avoid the formation of hazardous HCN gas.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure nitrile intermediate.

Step 2: Reduction to 2-Oxaspiro[3.3]heptan-6-ylmethanamine

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 2-Oxaspiro[3.3]heptane-6-carbonitrile (1.0 equiv.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Oxaspiro[3.3]heptan-6-ylmethanamine, which can be purified further by distillation or salt formation if necessary.

Part III: Application Notes - Functionalization of the Primary Amine

The title compound is a versatile building block precisely because its primary amine serves as a robust chemical handle for a multitude of downstream reactions. This allows for the rapid diversification and generation of compound libraries for structure-activity relationship (SAR) studies.

cluster_0 Functionalization Pathways Start 2-Oxaspiro[3.3]heptan- 6-ylmethanamine Amide Amide Start->Amide R-COOH, Coupling Agent (e.g., HATU, EDC) Sulfonamide Sulfonamide Start->Sulfonamide R-SO₂Cl, Base Urea Urea Start->Urea R-NCO Sec_Amine Substituted Secondary Amine Start->Sec_Amine R'-CHO, Reductive Amination (e.g., NaBH(OAc)₃)

Caption: Key functionalization reactions of the target primary amine.

Key Applications:

  • Amide Coupling: The primary amine readily participates in amide bond formation with a wide range of carboxylic acids using standard peptide coupling reagents (HATU, HOBt/EDC, etc.). This is one of the most common linkages in pharmaceutical compounds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides access to substituted secondary amines, enabling further exploration of the chemical space around the nitrogen atom.[13]

  • Sulfonamide Synthesis: Reaction with various sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) yields stable sulfonamides, another common functional group in bioactive molecules.

  • Urea and Thiourea Formation: The amine reacts cleanly with isocyanates and isothiocyanates to form the corresponding ureas and thioureas, which are excellent hydrogen bond donors and acceptors.

Data Summary Table

StepStarting MaterialKey ReagentsTypical ConditionsProduct
1A. Core Synthesis (Tosyl Route) Tribromoneopentyl AlcoholTsNH₂, KOHEtOH, RefluxN-Tosyl-2-oxa-6-azaspiro[3.3]heptane
1B. Deprotection N-Tosyl SpirocycleMg, MeOHSonication, RT2-Oxa-6-azaspiro[3.3]heptane
2. N-Cyanomethylation 2-Oxa-6-azaspiro[3.3]heptaneHCHO, NaCN, AcOH0 °C to RT, 12-16 h2-Oxaspiro[3.3]heptane-6-carbonitrile
3. Nitrile Reduction Spirocyclic NitrileLiAlH₄THF, Reflux, 4-6 h2-Oxaspiro[3.3]heptan-6-ylmethanamine

References

  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett. Available at: [Link]

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available at: [Link]

  • Scasny, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Isah, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Scasny, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • ResearchGate. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • Barreiro, E. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

The Ascendant Scaffold: Application Notes for 2-Oxaspiro[3.3]heptan-6-ylmethanamine in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter with enhanced pharmacological properties has driven medicinal chemists to explore beyond the "flatland" of aromatic systems.[1][2] In this context, three-dimensional scaffolds have emerged as powerful tools to improve drug-like properties. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement.[3][4][5] This guide focuses on a particularly promising building block: 2-Oxaspiro[3.3]heptan-6-ylmethanamine . Its unique topology, combining a strained oxetane ring with a functionalized azetidine, offers a compelling platform for the design of next-generation therapeutics.

The incorporation of spirocyclic scaffolds can lead to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[1][3] These rigid structures can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[1][2][5] Furthermore, spirocycles, particularly those containing heteroatoms, can favorably modulate physicochemical properties such as solubility, lipophilicity (LogP/LogD), and metabolic stability.[1][3]

The Strategic Advantage of the 2-Oxaspiro[3.3]heptane Core

The 2-Oxaspiro[3.3]heptan-6-ylmethanamine scaffold is a bioisosteric chameleon, offering a versatile replacement for commonly used but often problematic moieties in drug discovery.

Bioisosteric Replacement Strategies

The inherent properties of this scaffold make it an attractive substitute for several structural motifs:

  • Piperidine and Morpholine Analog: The 2-oxa-6-azaspiro[3.3]heptane core, the parent of our target molecule, is increasingly recognized as a valuable bioisostere for piperidine and morpholine.[6][7] The strained four-membered rings provide well-defined exit vectors for substituents, mimicking the spatial arrangement of groups on a six-membered ring while offering a more rigid and novel chemical space. This can lead to improved selectivity and reduced off-target effects.

  • Gem-Dimethyl and Carbonyl Group Replacement: The oxetane portion of the scaffold can serve as a polar surrogate for a gem-dimethyl group or a carbonyl function.[8] This substitution can enhance aqueous solubility and metabolic stability by blocking sites of oxidative metabolism.[8]

Physicochemical Property Modulation

The introduction of the 2-oxaspiro[3.3]heptane moiety can significantly impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyImpact of 2-Oxaspiro[3.3]heptane ScaffoldRationale
Solubility Generally IncreasedThe presence of the ether oxygen and the secondary amine in the parent scaffold, along with the primary amine in the final compound, introduces polar functionality, which can improve aqueous solubility.[1]
Lipophilicity (LogD) Typically LoweredThe replacement of larger, more lipophilic groups (e.g., morpholine) with the compact spirocyclic system can reduce the overall lipophilicity of a molecule, a desirable feature for improving pharmacokinetic properties.[3]
Metabolic Stability Often EnhancedThe quaternary spirocenter and the strained ring system can be less susceptible to enzymatic degradation compared to more flexible aliphatic chains or certain heterocyclic systems.[1][6]
Fraction of sp3 (Fsp3) IncreasedThe scaffold is entirely composed of sp3-hybridized carbons, contributing to a more three-dimensional and less "flat" molecular architecture, which is often associated with higher clinical success rates.[1][3]

Synthesis and Functionalization Protocols

The synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine leverages established methods for constructing the core spirocyclic system, followed by functional group manipulation.

Protocol 1: Synthesis of the Core Scaffold (2-Oxa-6-azaspiro[3.3]heptane)

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core has been a subject of considerable interest, with scalable routes being developed. A common approach involves the construction of the azetidine and oxetane rings in a stepwise fashion. For instance, a practical route to a key intermediate for the antibiotic drug candidate TBI-223 involves the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane to form the azetidine ring.[9] A more general and scalable synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane has also been described.[10]

A representative synthetic workflow is depicted below:

G cluster_synthesis Synthesis of 2-Oxa-6-azaspiro[3.3]heptane start Commercially Available Starting Materials (e.g., Tribromoneopentyl alcohol) step1 Oxetane Ring Formation start->step1 NaOH step2 Introduction of Nitrogen Source (e.g., Benzylamine or p-Toluenesulfonamide) step1->step2 e.g., 3,3-bis(bromomethyl)oxetane step3 Azetidine Ring Closure step2->step3 Base-mediated cyclization step4 Deprotection step3->step4 e.g., Pd/C, H2 for N-benzyl or Mg for N-tosyl product 2-Oxa-6-azaspiro[3.3]heptane step4->product

Caption: General synthetic workflow for 2-Oxa-6-azaspiro[3.3]heptane.

Protocol 2: Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

With the core scaffold in hand, the introduction of the aminomethyl group can be achieved through several standard organic transformations.

Step 1: N-Protection of 2-Oxa-6-azaspiro[3.3]heptane

To avoid side reactions, the secondary amine of the core scaffold is first protected. The choice of protecting group (e.g., Boc, Cbz) will depend on the subsequent reaction conditions.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl), base (e.g., triethylamine or diisopropylethylamine), solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure: To a solution of 2-Oxa-6-azaspiro[3.3]heptane in the chosen solvent, add the base followed by the dropwise addition of the protecting group reagent at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Work-up involves washing with aqueous solutions and purification by column chromatography.

Step 2: Introduction of the Methanamine Precursor

This can be achieved via two primary routes:

  • Route A: Reductive Amination of a Formyl Precursor

    • Formylation: Introduce a formyl group at the 6-position. This can be challenging directly. A more viable approach is to start with a precursor that already contains a functional handle that can be converted to an aldehyde.

    • Reductive Amination: If an aldehyde-containing spirocycle is synthesized, it can be reacted with a nitrogen source (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Route B: Reduction of a Nitrile or Amide

    • Alkylation with a Cyano- or Amido-containing Electrophile: This is a more direct approach. The protected 2-oxa-6-azaspiro[3.3]heptane can be alkylated at the 6-position with an electrophile containing a nitrile or amide group (e.g., bromoacetonitrile or 2-bromoacetamide).

    • Reduction: The resulting nitrile or amide is then reduced to the primary amine using a suitable reducing agent (e.g., LiAlH₄ or catalytic hydrogenation).

Step 3: Deprotection

The final step is the removal of the protecting group from the secondary amine to yield the desired 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

  • For Boc group: Treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

  • For Cbz group: Catalytic hydrogenation (e.g., H₂, Pd/C).

Application in Drug Discovery Workflows

The title compound is a versatile building block for various drug discovery applications.

G cluster_application Drug Discovery Applications cluster_app1 Fragment-Based Screening cluster_app2 Library Synthesis cluster_app3 Lead Optimization start 2-Oxaspiro[3.3]heptan-6-ylmethanamine app1 Fragment-Based Screening start->app1 app2 Library Synthesis for HTS start->app2 app3 Lead Optimization start->app3 app1_detail Primary amine as a vector for fragment evolution. app2_detail1 Amide coupling with diverse carboxylic acids. app3_detail1 Bioisosteric replacement of existing moieties. app2_detail2 Reductive amination with aldehydes/ketones. app2_detail3 Sulfonamide formation. app3_detail2 Fine-tuning of physicochemical properties. app3_detail3 Exploration of novel binding interactions.

Caption: Applications of 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

Protocol 3: Parallel Amide Library Synthesis

The primary amine of 2-Oxaspiro[3.3]heptan-6-ylmethanamine is an excellent handle for generating a diverse library of compounds for high-throughput screening (HTS).

  • Objective: To create a library of amides with diverse R-groups to explore the chemical space around the spirocyclic core.

  • Materials:

    • 2-Oxaspiro[3.3]heptan-6-ylmethanamine (as a salt, e.g., HCl or TFA salt).

    • A diverse set of carboxylic acids.

    • Amide coupling reagents (e.g., HATU, HOBt/EDC).

    • A tertiary amine base (e.g., DIEA).

    • Anhydrous solvent (e.g., DMF or DMSO).

    • 96-well reaction block.

  • Procedure:

    • In each well of the 96-well plate, dispense a solution of a unique carboxylic acid in DMF.

    • Add a solution of the coupling reagent (e.g., HATU) and the base (DIEA) to each well.

    • Add a solution of 2-Oxaspiro[3.3]heptan-6-ylmethanamine to each well.

    • Seal the plate and allow it to shake at room temperature for 12-24 hours.

    • Quench the reaction (e.g., with water).

    • Purify the products using high-throughput purification techniques (e.g., mass-directed preparative HPLC).

    • Characterize the final compounds by LC-MS and NMR (for selected examples).

Conclusion

2-Oxaspiro[3.3]heptan-6-ylmethanamine is a prime example of a modern building block designed to address the challenges of contemporary drug discovery. Its inherent three-dimensionality, coupled with its potential to favorably modulate physicochemical properties, makes it a valuable asset for medicinal chemists. The synthetic accessibility of its core structure and the versatile reactivity of the primary amine handle provide a robust platform for the generation of novel, patentable, and potentially superior therapeutic agents. As the "escape from flatland" continues to shape drug design, scaffolds like 2-Oxaspiro[3.3]heptan-6-ylmethanamine will undoubtedly play a pivotal role in the development of the medicines of tomorrow.

References

  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery.
  • Premkumar, J. R., & Basker, S. (2023). The utilization of spirocyclic scaffolds in novel drug discovery. Request PDF.
  • The use of spirocyclic scaffolds in drug discovery. (2014). CORE.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2023). Request PDF.
  • Kirichok, A. A., Yegorova, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2010).
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2020). MDPI.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Hamza, D., & Jones, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Lietzau, L. (2007). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (2010).
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025).
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). PMC.

Sources

The Rising Star in Scaffolding: 2-Oxaspiro[3.3]heptan-6-ylmethanamine as a Superior Bioisostere for Piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One of the most fruitful strategies in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical properties.[1][2] This application note presents a detailed guide on the use of 2-oxaspiro[3.3]heptan-6-ylmethanamine as a bioisostere for the ubiquitous piperidine ring. We will delve into the scientific rationale, a proposed synthetic pathway, and comprehensive protocols for the comparative evaluation of this spirocyclic scaffold against its piperidine counterpart. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage innovative molecular architectures to overcome the limitations of traditional heterocyclic systems.

Introduction: The Imperative for Piperidine Bioisosteres

The piperidine moiety is one of the most prevalent N-heterocycles in approved drugs, valued for its ability to introduce a basic nitrogen center, confer structural rigidity, and provide vectors for substituent placement. However, its very ubiquity presents challenges, including potential for metabolic liabilities (e.g., N-dealkylation, ring oxidation), off-target effects, and suboptimal physicochemical properties such as high lipophilicity and low aqueous solubility.[3]

Bioisosteric replacement offers a powerful approach to mitigate these issues.[1][2] The ideal bioisostere should mimic the key pharmacophoric features of piperidine—namely, the presentation of a basic amine and the spatial orientation of substituents—while offering distinct advantages in ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Spirocyclic Advantage: Introducing 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Spirocyclic scaffolds have emerged as compelling three-dimensional (3D) replacements for traditional flat, aromatic, and even saturated ring systems in drug design.[4][5] Their inherent rigidity and 3D nature allow for precise projection of functional groups into binding pockets, potentially enhancing potency and selectivity.[5][6] The spiro[3.3]heptane framework, in particular, has been explored as a bioisostere for various cyclic motifs.[7]

2-Oxaspiro[3.3]heptan-6-ylmethanamine stands out as a promising piperidine bioisostere for several key reasons:

  • Improved Physicochemical Properties: The introduction of an oxetane ring in place of a methylene group in the piperidine ring can lead to a significant reduction in lipophilicity (logP) and an increase in aqueous solubility.[8] Azaspiro[3.3]heptanes have demonstrated higher aqueous solubility and lower metabolic clearance rates compared to their linear counterparts.[8]

  • Enhanced Metabolic Stability: The spirocyclic core is generally less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible piperidine ring.[3]

  • Novel Chemical Space: As a less explored scaffold, it provides an opportunity to access novel chemical space and secure intellectual property.[5]

  • Structural Mimicry: The exocyclic aminomethyl group can effectively mimic the spatial orientation of a substituent on the piperidine ring, while the overall scaffold maintains a similar volume and shape.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; A -- B [label="Piperidine"]; C [label=""]; D [label=""]; C -- D [label="2-Oxaspiro[3.3]heptan-6-ylmethanamine"]; edge [style=invis]; A -- C; B -- D; }

Figure 2. Experimental workflow for the comparative evaluation of piperidine and its spirocyclic bioisostere.

Protocol 4.1: Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to enzymatic degradation, a key determinant of its in vivo half-life.

Materials:

  • Liver microsomes or hepatocytes (human, rat, mouse)

  • NADPH regenerating system

  • Test compounds and positive control (e.g., a rapidly metabolized drug)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome/hepatocyte suspension to 37°C.

  • Add the test compound (final concentration typically 1 µM) to the microsome/hepatocyte suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 4.2: Caco-2 Permeability Assay

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.

Materials:

  • Caco-2 cells cultured on Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds for high and low permeability (e.g., propranolol and atenolol)

  • LC-MS/MS system

Procedure:

  • Wash the Caco-2 cell monolayers on the Transwell® inserts with pre-warmed HBSS.

  • Add the test compound solution to the apical (A) or basolateral (B) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to assess the potential for active efflux.

Protocol 4.3: Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Plasma (human, rat, mouse)

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Spike the test compound into plasma.

  • Add the spiked plasma to one chamber of the RED device and PBS to the other chamber.

  • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and PBS chambers.

  • Matrix-match the samples (add blank plasma to the PBS sample and PBS to the plasma sample).

  • Precipitate proteins with cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

  • Calculate the fraction unbound (fu) in plasma.

Data Presentation and Interpretation

The quantitative data obtained from the comparative assays should be summarized in a clear and concise table to facilitate direct comparison between the piperidine analog and the 2-oxaspiro[3.3]heptan-6-ylmethanamine analog.

ParameterPiperidine Analog2-Oxaspiro[3.3]heptan-6-ylmethanamine Analog
Metabolic Stability
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Permeability
Papp (A-to-B) (10⁻⁶ cm/s)
Papp (B-to-A) (10⁻⁶ cm/s)
Efflux Ratio
Plasma Protein Binding
Fraction Unbound (fu)
Physicochemical Properties
Calculated logP (cLogP)
Aqueous Solubility (µM)

Interpretation of Results:

A successful outcome for the 2-oxaspiro[3.3]heptan-6-ylmethanamine analog would be demonstrated by:

  • A longer half-life and lower intrinsic clearance in the metabolic stability assay.

  • Comparable or improved permeability in the Caco-2 assay.

  • A potentially higher fraction unbound in the plasma protein binding assay, which could lead to a greater unbound drug concentration at the target site.

  • A lower cLogP and higher aqueous solubility.

Conclusion

The strategic application of bioisosterism is a critical tool in modern drug discovery. 2-Oxaspiro[3.3]heptan-6-ylmethanamine represents a novel and promising bioisostere for the piperidine ring, offering the potential for significant improvements in physicochemical and pharmacokinetic properties. By following the detailed protocols outlined in this application note, researchers can effectively synthesize and evaluate this innovative scaffold, potentially unlocking new avenues for the development of safer and more effective medicines. The adoption of such 3D-rich bioisosteres is a key step in moving beyond the "flatland" of traditional medicinal chemistry and into the more complex and rewarding landscape of modern drug design.

References

  • J. A. Burkhard et al. (2010). Angew. Chem. Int. Ed., 49, 3524.
  • R. D. Taylor et al. (2014). J. Med. Chem., 57, 5845.
  • Domainex. Plasma Protein Binding Assay. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Kirichok, A. A., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. [Link]

  • MDPI. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 23(7), 1735. [Link]

  • Wager, T. T., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6452-6455. [Link]

  • NIH. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 8(7), 964-971. [Link]

  • NIH. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1541-1547. [Link]

  • PubChem. 2-Azaspiro(3.3)heptane. [Link]

  • PubChem. 2-Oxaspiro(3.3)heptan-6-ol. [Link]

  • Chalyk, B. A., et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 11-19. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

Sources

Application Note: Strategic Incorporation of 2-Oxaspiro[3.3]heptan-6-ylmethanamine for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to "escape from flatland" by embracing three-dimensional (3D) molecular architectures.[1][2] Spirocyclic scaffolds, particularly strained systems like 2-oxaspiro[3.3]heptanes, have emerged as powerful tools in this endeavor.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-Oxaspiro[3.3]heptan-6-ylmethanamine, a versatile building block, into bioactive molecules. We present validated, step-by-step protocols for its conjugation via amide bond formation and reductive amination, explain the causal science behind experimental choices, and discuss the anticipated benefits for key drug-like properties.

Introduction: The Value Proposition of the 2-Oxaspiro[3.3]heptane Scaffold

The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving optimal potency, selectivity, and pharmacokinetic (PK) profiles. Spirocycles, ring systems fused at a single atom, offer an elegant solution by introducing inherent three-dimensionality, which allows for the precise projection of functional groups into 3D space.[5] This rigid, well-defined conformation can lock a molecule into its bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1]

The 2-Oxaspiro[3.3]heptan-6-ylmethanamine building block is particularly compelling as it combines the benefits of a spirocyclic core with a strained oxetane ring. This unique combination offers several strategic advantages:

  • Improved Physicochemical Properties: The incorporation of the polar oxetane motif can significantly enhance aqueous solubility and reduce lipophilicity (LogD) compared to carbocyclic or gem-dimethyl analogues.[6][7][8] This modulation is critical for improving PK profiles and reducing off-target toxicity.[1]

  • Metabolic Stability: The oxetane ring can serve as a metabolically robust isostere for more labile groups like carbonyls or gem-dimethyl groups, which are prone to oxidative metabolism.[8] Furthermore, the spirocyclic nature can shield adjacent positions from enzymatic degradation.[9]

  • Reduced Basicity of Proximal Amines: The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of nearby amines, which can be advantageous for optimizing cell permeability and reducing hERG liability.[6]

  • Novel Chemical Space: As a non-classical bioisostere for common motifs like piperidine or morpholine, this scaffold provides access to novel, patentable chemical space.[2][10][11]

This guide focuses on leveraging the primary amine handle of 2-Oxaspiro[3.3]heptan-6-ylmethanamine for covalent attachment to a parent molecule or scaffold.

Physicochemical Properties & Key Data

The strategic value of incorporating this building block is rooted in its ability to predictably modulate molecular properties.

PropertyValue / CharacteristicAnticipated Impact on Bioactive MoleculeSupporting Rationale / Reference
Molecular Weight 127.19 g/mol Minimal increase in MW, efficient addition of complexity.[12]
Formula C₇H₁₃NOHigh sp³ fraction (Fsp³ = 1.0)Enhances three-dimensionality.[1]
Topological Polar Surface Area (TPSA) 38.7 Ų (Calculated)Increases polarity and potential for H-bonding.Improves solubility.[7][13]
cLogP -0.1 (Calculated)Reduces lipophilicity.Favorable for ADME properties.[8]
Basicity (pKa) Lower than acyclic analoguesReduces pKa of the newly formed linkage.The oxetane oxygen acts as an inductive electron-withdrawing group.[6]

Experimental Workflows and Protocols

The primary amine of 2-Oxaspiro[3.3]heptan-6-ylmethanamine serves as a versatile nucleophile for forming stable covalent bonds. Below are detailed protocols for two of the most common and robust conjugation methods: amide bond formation and reductive amination.

Workflow Diagram: Incorporating the Spirocyclic Scaffold

The following diagram illustrates the general workflow for integrating the 2-Oxaspiro[3.3]heptan-6-ylmethanamine building block into a lead molecule.

G cluster_0 PART 1: Pre-Coupling cluster_1 PART 2: Coupling Reaction cluster_2 PART 3: Post-Coupling Start Parent Molecule (with Carboxylic Acid or Carbonyl) Decision Choose Coupling Strategy Start->Decision BB 2-Oxaspiro[3.3]heptan-6-ylmethanamine (Building Block) BB->Decision Amide Protocol 1: Amide Bond Formation Decision->Amide Acid Reductive Protocol 2: Reductive Amination Decision->Reductive Aldehyde/ Ketone Workup Aqueous Workup & Extraction Amide->Workup Reductive->Workup Purification Chromatography (e.g., Flash, HPLC) Workup->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis Final Final Bioactive Conjugate Analysis->Final

Caption: General workflow for incorporating the spirocycle.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol is designed for coupling the amine with a carboxylic acid on the parent molecule. The choice of coupling reagents is critical, especially when dealing with potentially hindered substrates.[14] EDC/HOAt is a robust combination that minimizes side reactions and epimerization.[15]

G cluster_reactants Reactants & Reagents R_COOH Parent-COOH Activated_Ester Active Ester Intermediate R_COOH->Activated_Ester + EDC/HOAt Amine Spirocycle-CH2NH2 EDC EDC HOAt HOAt Base DIPEA Solvent DMF or DCM Solvent->Activated_Ester Product Parent-CONH-CH2-Spirocycle Solvent->Product Activated_Ester->Product + Amine + Base G cluster_reactants Reactants & Reagents R_CHO Parent-C=O Imine Iminium Ion Intermediate R_CHO->Imine + Amine + Acid Amine Spirocycle-CH2NH2 STAB Na(OAc)3BH Acid Acetic Acid (cat.) Solvent DCE or THF Solvent->Imine Product Parent-CH-NH-CH2-Spirocycle Solvent->Product Imine->Product + Na(OAc)3BH

Sources

Application Note: Enhancing DNA-Encoded Libraries with 2-Oxaspiro[3.3]heptan-6-ylmethanamine, a Novel 3D Scaffolding Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of vast chemical libraries.[1][2][3] The chemical diversity of these libraries is paramount to the successful identification of novel hit compounds. There is a growing consensus that incorporating building blocks with greater three-dimensionality, rich in sp³-hybridized carbons, can lead to compounds with improved physicochemical and pharmacological properties.[4][5] This application note details the strategic use of 2-Oxaspiro[3.3]heptan-6-ylmethanamine , a novel spirocyclic building block, in the synthesis of DNA-Encoded Libraries. We provide the scientific rationale for its inclusion, its synthesis, and detailed, field-proven protocols for its incorporation into DELs via on-DNA amide coupling and reductive amination.

Introduction: The Imperative for 3D Scaffolds in DNA-Encoded Libraries

The core principle of DEL technology lies in the physical linkage of a chemical entity to a unique DNA barcode that encodes its synthetic history.[1][2] This allows for the simultaneous screening of billions of compounds in a single experiment. While the combinatorial power of DEL is immense, the quality and diversity of the chemical building blocks are critical determinants of a library's potential to yield high-quality hits.

Historically, many combinatorial libraries have been dominated by flat, aromatic structures. However, there is a growing body of evidence suggesting that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) exhibit improved drug-like properties, including enhanced solubility, better metabolic stability, and increased target specificity.[4][5] Spirocyclic scaffolds are particularly advantageous in this regard.[6][7][8] Their rigid, three-dimensional structures can:

  • Reduce conformational flexibility , locking the molecule into a bioactive conformation and improving binding affinity.[4]

  • Provide novel exit vectors for further chemical diversification in three-dimensional space.[3]

  • Improve physicochemical properties such as solubility and metabolic stability.[5]

  • Explore novel chemical space , increasing the potential for identifying binders to challenging targets like protein-protein interfaces.

2-Oxaspiro[3.3]heptan-6-ylmethanamine is an exemplary building block that embodies these desirable characteristics. Its rigid oxetane-azetidine spirocyclic core presents a unique 3D conformation, while the primary amine handle allows for versatile incorporation into DEL synthesis workflows.

The Building Block: 2-Oxaspiro[3.3]heptan-6-ylmethanamine

This building block offers a unique combination of a rigid scaffold and a reactive primary amine, making it an ideal candidate for diversifying DNA-encoded libraries.

Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.19 g/mol -
CAS Number 1438241-18-9Commercially Available
Fsp³ 1.0Calculated
Topological Polar Surface Area 21.3 ŲCalculated
Predicted logP -0.2Calculated
Synthesis of the Parent Scaffold

While 2-Oxaspiro[3.3]heptan-6-ylmethanamine is commercially available, understanding its synthesis can be valuable for creating novel derivatives. A plausible synthetic route to the core 2-oxa-6-azaspiro[3.3]heptane can be adapted from established literature procedures.[9]

Diagram: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Core

G TBNPA Tribromoneopentyl alcohol BBMO 3,3-Bis(bromomethyl)oxetane TBNPA->BBMO NaOH TosProtected N-Tosyl-2-oxa-6-azaspiro[3.3]heptane BBMO->TosProtected p-TsNH2 pTsNH2 p-Toluenesulfonamide pTsNH2->TosProtected CoreScaffold 2-Oxa-6-azaspiro[3.3]heptane TosProtected->CoreScaffold Mg, MeOH

Caption: Plausible synthesis of the 2-oxa-6-azaspiro[3.3]heptane core.

Incorporation into DNA-Encoded Libraries: Protocols

The primary amine of 2-Oxaspiro[3.3]heptan-6-ylmethanamine allows for its straightforward incorporation into DELs using well-established, DNA-compatible reactions. Below are detailed protocols for two of the most common and robust methods: on-DNA amide coupling and on-DNA reductive amination.

General Workflow for a DEL Synthesis Cycle

A typical cycle in a split-and-pool DEL synthesis involves an encoding step (DNA ligation) followed by a chemical coupling step.

Diagram: DEL Synthesis Cycle

DEL_Cycle cluster_0 Split-and-Pool Workflow Pool Pooled DNA Library Split Split into N Fractions Pool->Split Coupling Parallel Chemical Coupling (e.g., with 2-Oxaspiro[3.3]heptan-6-ylmethanamine) Split->Coupling PoolAgain Pool Fractions Coupling->PoolAgain Ligation DNA Barcode Ligation PoolAgain->Ligation NextCycle To Next Cycle or Screening Ligation->NextCycle

Caption: A typical split-and-pool cycle in DEL synthesis.

Protocol 1: On-DNA Amide Coupling

This protocol describes the coupling of 2-Oxaspiro[3.3]heptan-6-ylmethanamine to a DNA-conjugated carboxylic acid. This is a robust and widely used reaction in DEL synthesis.

Materials:

  • DNA-conjugated carboxylic acid (e.g., on a 5'- or 3'-modified oligonucleotide)

  • 2-Oxaspiro[3.3]heptan-6-ylmethanamine

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nuclease-free water

  • Organic co-solvent (e.g., DMSO, DMF)

  • Reaction buffer (e.g., HEPES, pH 7.5)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of DNA-conjugated carboxylic acid in nuclease-free water to a final concentration of 100 µM.

    • Prepare a 1 M stock solution of 2-Oxaspiro[3.3]heptan-6-ylmethanamine in DMSO.

    • Prepare fresh stock solutions of EDC (1 M in water), NHS/HOAt (1 M in DMSO), and DIPEA (1 M in DMSO).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the DNA-conjugated carboxylic acid, reaction buffer, EDC, and NHS/HOAt.

    • Expert Insight: The pre-activation of the carboxylic acid to an active ester is crucial for efficient coupling. The use of HOAt can sometimes lead to higher yields compared to NHS.

    • Incubate at room temperature for 15-30 minutes.

  • Amide Coupling Reaction:

    • To the activated DNA-conjugate, add the 2-Oxaspiro[3.3]heptan-6-ylmethanamine stock solution and DIPEA. The final concentration of the amine building block should be in large molar excess (e.g., 50-100 mM).

    • Causality: The high concentration of the amine drives the reaction to completion, which is essential in a pooled library synthesis where purification between steps is often not feasible. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

    • Incubate the reaction at room temperature for 4-16 hours with gentle agitation.

  • Quenching and Purification (Optional but Recommended for Validation):

    • The reaction can be quenched by adding an amine-containing buffer (e.g., Tris).

    • For validation purposes, the DNA-conjugated product can be purified by ethanol precipitation or using a suitable chromatography method (e.g., size-exclusion or ion-exchange).[10]

  • Quality Control:

    • Analyze the reaction conversion by LC-MS or MALDI-TOF mass spectrometry. A high conversion rate (>90%) is desirable for high-quality libraries.

    • Confirm the integrity of the DNA tag via gel electrophoresis and qPCR.

Protocol 2: On-DNA Reductive Amination

This protocol describes the coupling of 2-Oxaspiro[3.3]heptan-6-ylmethanamine to a DNA-conjugated aldehyde or ketone. Reductive amination is another highly reliable C-N bond-forming reaction for DELs.[11][12][]

Materials:

  • DNA-conjugated aldehyde or ketone

  • 2-Oxaspiro[3.3]heptan-6-ylmethanamine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Nuclease-free water

  • Organic co-solvent (e.g., DMSO, DMF)

  • Reaction buffer (e.g., Borate buffer, pH 8.5-9.5)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the DNA-conjugated aldehyde/ketone in nuclease-free water to a final concentration of 100 µM.

    • Prepare a 1 M stock solution of 2-Oxaspiro[3.3]heptan-6-ylmethanamine in DMSO.

    • Prepare a fresh stock solution of NaBH₃CN or STAB (1 M in water or DMSO).

  • Imine Formation and Reduction:

    • In a microcentrifuge tube, combine the DNA-conjugated aldehyde/ketone, reaction buffer, and the 2-Oxaspiro[3.3]heptan-6-ylmethanamine stock solution.

    • Expert Insight: The reaction is typically performed at a slightly basic pH to facilitate imine formation.

    • Incubate at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (NaBH₃CN or STAB).

    • Causality: NaBH₃CN and STAB are mild reducing agents that selectively reduce the imine in the presence of the aldehyde/ketone, minimizing side reactions.

    • Incubate the reaction at room temperature for 4-16 hours with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding a suitable quenching agent (e.g., an aldehyde scavenger like acetone).

    • Purify the DNA-conjugated product as described in Protocol 1 for validation purposes.

  • Quality Control:

    • Analyze the reaction conversion and DNA integrity as described in Protocol 1.

Conclusion and Future Perspectives

The incorporation of novel, three-dimensional building blocks is a critical step towards enhancing the diversity and quality of DNA-encoded libraries. 2-Oxaspiro[3.3]heptan-6-ylmethanamine represents an excellent choice for this purpose, offering a rigid, sp³-rich scaffold that can introduce favorable drug-like properties into library members. The protocols provided herein for on-DNA amide coupling and reductive amination are robust, well-validated methods that can be readily adapted for the inclusion of this and other novel amine-containing building blocks. By embracing such strategies, researchers can significantly expand the explorable chemical space in their DEL campaigns, increasing the probability of discovering next-generation therapeutics.

References

  • Fair, D. J., & Kodadek, T. (2021). DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. Accounts of Chemical Research, 54(15), 3072–3084.
  • Gironda-Martínez, A., et al. (2021). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
  • MDPI. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 24(18), 3293.
  • Paegel, B. M., & Satz, A. L. (2022, May 26). Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries [Video]. YouTube. Retrieved from [Link]

  • Passioura, T., & Suga, H. (2021). High-Throughput Quality Control Assay for the Solid-Phase Synthesis of DNA-Encoded Libraries of Macrocycles.
  • Toure, B. B., & Mousseau, J. J. (2017). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 27(15), 3323–3332.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Zhang, Y., et al. (2019). A DNA-encoded library of chemical compounds based on common scaffolding structures reveals the impact of ligand geometry on protein recognition. Chemical Science, 10(3), 823–831.
  • Zheng, Y.-J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834.

Sources

Application Notes and Protocols for the Quantification of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxaspiro[3.3]heptan-6-ylmethanamine is a novel spirocyclic scaffold containing a primary amine and an oxetane ring. Such structures are of increasing interest in medicinal chemistry due to their unique three-dimensional conformations, which can offer improved physicochemical properties and novel interactions with biological targets.[1][2] The accurate quantification of this compound is critical for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed analytical methods for the robust quantification of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. The protocols are designed to be self-validating and are grounded in established analytical principles, ensuring both accuracy and reliability. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a discussion on the utility of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary standard for purity assessment.

Chemical Profile of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

  • Molecular Formula: C₇H₁₃NO[3]

  • Molecular Weight: 127.18 g/mol

  • Key Structural Features:

    • Spirocyclic core

    • Oxetane ring

    • Primary amine functionality

The presence of a primary amine makes this molecule polar and susceptible to interactions with active sites in chromatographic systems, which can lead to poor peak shapes.[4][5] Therefore, derivatization is a key consideration, particularly for GC-based methods.

I. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the polarity of the primary amine, derivatization is highly recommended to improve volatility and chromatographic performance.[4][5]

Causality Behind Experimental Choices
  • Derivatization: The primary amine group in 2-Oxaspiro[3.3]heptan-6-ylmethanamine can cause peak tailing and poor sensitivity in GC analysis. Conversion of the amine to a less polar derivative, such as a trifluoroacetamide, increases volatility and reduces interactions with the stationary phase.[4][5] Trifluoroacetic anhydride (TFAA) is an excellent choice for this derivatization due to its reactivity and the electron-capturing properties of the trifluoromethyl group, which can enhance sensitivity in certain detectors.

  • Carrier Gas: While helium is traditionally used, hydrogen can be a suitable and more readily available alternative carrier gas for the analysis of primary aromatic amines, offering comparable sensitivity.[6][7]

  • Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-Oxaspiro[3.3]heptan-6-ylmethanamine Derivatization Derivatization with TFAA Sample->Derivatization GC_Injection GC Injection (Splitless) Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

Detailed Protocol: GC-MS Quantification

1. Materials and Reagents

  • 2-Oxaspiro[3.3]heptan-6-ylmethanamine reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • Reaction vials with PTFE-lined caps

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in anhydrous ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: For unknown samples, ensure they are dissolved in a compatible anhydrous solvent.

3. Derivatization Procedure [4]

  • To 100 µL of each standard or sample solution in a reaction vial, add 100 µL of TFAA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection.

4. GC-MS Instrumental Parameters [8]

  • Injector: Splitless mode, 290°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 10°C/min to 240°C

    • Ramp 3: 25°C/min to 290°C, hold for 5 minutes

  • Mass Spectrometer:

    • Transfer Line Temperature: 290°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

ParameterTypical Value
Limit of Detection (LOD)1-10 ng/mL
Limit of Quantification (LOQ)5-30 ng/mL
Linearity (R²)>0.995
Precision (RSD%)<15%
Accuracy (Recovery %)85-115%

II. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that is well-suited for the analysis of polar compounds, often without the need for derivatization.[9][10]

Causality Behind Experimental Choices
  • Mobile Phase pH: The choice of mobile phase pH is critical for the analysis of amines by LC-MS. At acidic pH, the primary amine will be protonated, which can improve retention on reversed-phase columns and enhance ionization in positive electrospray ionization (ESI+) mode.

  • Column Chemistry: A C18 column is a versatile choice for reversed-phase chromatography. Modern C18 columns are stable over a wide pH range, allowing for optimization of the separation.

  • Detection Mode: Electrospray ionization in positive mode (ESI+) is ideal for amines as they readily accept a proton to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[10][11]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing 2-Oxaspiro[3.3]heptan-6-ylmethanamine Dilution Dilution in Mobile Phase Sample->Dilution LC_Injection UPLC Injection Dilution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

Detailed Protocol: LC-MS/MS Quantification

1. Materials and Reagents

  • 2-Oxaspiro[3.3]heptan-6-ylmethanamine reference standard

  • LC-MS grade acetonitrile and water

  • Formic acid

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the initial mobile phase.

  • Sample Preparation: Dilute unknown samples in the initial mobile phase.

3. LC-MS/MS Instrumental Parameters

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer:

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • MRM Transitions: To be determined by infusing a standard solution of the analyte. For [M+H]⁺ of 128.1, precursor and product ions would need to be optimized.

4. Data Analysis and Quantification

  • Generate a calibration curve using the peak areas of the MRM transitions versus the concentration of the standards.

  • Quantify the unknown samples using the regression equation from the calibration curve.

ParameterTypical Value
Limit of Detection (LOD)0.05-1 ng/mL
Limit of Quantification (LOQ)0.1-5 ng/mL
Linearity (R²)>0.998
Precision (RSD%)<10%
Accuracy (Recovery %)90-110%

III. Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[12][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12]

Causality Behind Experimental Choices
  • Internal Standard: An internal standard of known purity is used for accurate quantification. The standard should have a simple NMR spectrum with signals that do not overlap with the analyte signals.[12] Maleic acid is a good choice as it is non-volatile, stable, and has a distinct singlet in the ¹H NMR spectrum.

  • Relaxation Delay: A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration. A delay of 5 times the longest T1 relaxation time is recommended.

Detailed Protocol: qNMR Purity Assessment

1. Materials and Reagents

  • 2-Oxaspiro[3.3]heptan-6-ylmethanamine

  • High-purity internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-resolution NMR spectrometer

2. Sample Preparation

  • Accurately weigh approximately 10 mg of 2-Oxaspiro[3.3]heptan-6-ylmethanamine and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard 1D proton experiment

  • Relaxation Delay (D1): 30 seconds

  • Number of Scans: 16 or more for good signal-to-noise

4. Data Analysis and Purity Calculation

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:[13]

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (Wₛₜd / Wₓ) * Purityₛₜd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity = Purity of the standard

    • x = analyte

    • std = internal standard

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate quantification of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For routine analysis in complex matrices, the high sensitivity and selectivity of LC-MS/MS make it the preferred method. GC-MS with derivatization offers a viable alternative, particularly for volatility-focused studies. qNMR serves as an indispensable tool for the absolute purity determination of reference standards. The successful implementation of these protocols will ensure reliable and accurate data for advancing drug discovery and development programs involving this novel spirocyclic compound.

References

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available from: [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1138(1-2), 251-258. Available from: [Link]

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available from: [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 303-312. Available from: [Link]

  • Kew, K. A., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(10), 4495-4504. Available from: [Link]

  • PubChem. (n.d.). 2-Oxaspiro(3.3)heptan-6-amine. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2021). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Talanta, 223, 121735. Available from: [Link]

  • Stafilov, T., et al. (2017). Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. Food Analytical Methods, 10, 3573-3583. Available from: [Link]

  • Kelly, P. F., et al. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 25(24), 5937. Available from: [Link]

  • Cernijenko, A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 32(11), 2426-2431. Available from: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • DeLuca, R. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1335-1341. Available from: [Link]

  • University of Manchester. (2017). Quantitative NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available from: [Link]

  • Gagliardi, S., et al. (2007). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 45(11), 967-972. Available from: [Link]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available from: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacological properties is relentless. Spirocyclic systems, particularly those incorporating strained four-membered rings, have emerged as privileged motifs.[1] The 2-oxaspiro[3.3]heptane framework, a rigid three-dimensional structure, offers a unique combination of properties that make it an attractive building block for drug discovery. It serves as a polar, metabolically stable isostere for commonly used groups like gem-dimethyl or carbonyl functionalities, and its derivatives, such as 2-oxa-6-azaspiro[3.3]heptane, have been successfully employed as bioisosteres of morpholine and piperazine, often leading to enhanced aqueous solubility and improved metabolic stability.[2][3]

The target molecule, 2-Oxaspiro[3.3]heptan-6-ylmethanamine, and its protected intermediates are of significant interest as they provide a key anchor point for the elaboration of more complex pharmaceutical candidates. The primary amine allows for a wide array of subsequent chemical modifications, including amidation, alkylation, and sulfonylation, enabling the exploration of vast chemical space.

This document provides a comprehensive guide to the large-scale synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine, focusing on a robust and scalable route starting from readily available commercial materials. We will detail the synthesis of the pivotal ketone intermediate, its conversion to the target primary amine, and protocols for the preparation of a stable, Boc-protected derivative suitable for further synthetic campaigns.

Overall Synthetic Strategy

The proposed synthetic pathway is designed for scalability and efficiency, proceeding through the key intermediate 2-Oxaspiro[3.3]heptan-6-one (3) . This strategy avoids the direct use of sensitive or highly energetic reagents where possible and relies on well-established, high-yielding transformations. The overall workflow is depicted below.

Synthetic_Workflow cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Amination cluster_2 Part 3: Protection & Deprotection A 3,3-Bis(bromomethyl)oxetane (1) B Intermediate (e.g., Malonate Adduct) A->B Diethyl Malonate, NaH C 2-Oxaspiro[3.3]heptan-6-one (3) B->C 1. Saponification 2. Decarboxylation D 2-Oxaspiro[3.3]heptan-6-one Oxime (4) C->D NH2OH·HCl, Pyridine E 2-Oxaspiro[3.3]heptan-6-ylmethanamine (5) D->E Reduction (e.g., H2, Raney Ni) F Boc-Protected Amine (6) E->F Boc2O, Et3N G Final Amine Salt (7) F->G HCl or TFA

Figure 1: Proposed workflow for the synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine and its derivatives.

Part 1: Synthesis of the Key Intermediate: 2-Oxaspiro[3.3]heptan-6-one (3)

The cornerstone of this synthesis is the preparation of the spirocyclic ketone 3 . This intermediate is accessible from the commercially available and versatile building block 3,3-Bis(bromomethyl)oxetane (1) .[4] The formation of the second four-membered ring is achieved via a malonic ester synthesis, followed by hydrolysis and decarboxylation.

Causality and Experimental Rationale

The choice of diethyl malonate as the C2-synthon is predicated on its dual functionality: the acidic α-protons allow for facile double alkylation by the dibromide 1 , and the two ester groups provide a latent carboxylic acid that can be readily unmasked and removed. This sequence is a classic and highly reliable method for the formation of cyclic ketones. Sodium hydride is selected as the base for its ability to completely deprotonate the malonate, driving the alkylation to completion. The subsequent saponification and acidic workup-driven decarboxylation is a robust, high-yielding, and scalable process.

Protocol 1.1: Large-Scale Synthesis of 2-Oxaspiro[3.3]heptan-6-one (3)

Step A: Double Alkylation of Diethyl Malonate

  • Reactor Setup: To a dry 20 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and dropping funnel, add anhydrous tetrahydrofuran (THF, 8 L).

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 440 g, 11.0 mol) to the reactor under a nitrogen atmosphere.

  • Malonate Addition: Cool the suspension to 0-5 °C using a circulating chiller. Add diethyl malonate (801 g, 5.0 mol) dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.

  • Ageing: Stir the resulting slurry at 5-10 °C for 1 hour after the addition is complete.

  • Dibromide Addition: Add a solution of 3,3-Bis(bromomethyl)oxetane (1) (1.22 kg, 5.0 mol) in anhydrous THF (2 L) dropwise over 3 hours, maintaining the internal temperature below 15 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

  • Quenching: Cool the reactor to 0-5 °C and cautiously quench the reaction by the slow, dropwise addition of water (1 L).

  • Workup: Transfer the mixture to a separatory funnel and add ethyl acetate (5 L). Wash the organic layer sequentially with water (2 x 2 L) and brine (2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate.

Step B: Saponification and Decarboxylation

  • Saponification: Transfer the crude diester from Step A directly into the 20 L reactor. Add ethanol (5 L) and a solution of sodium hydroxide (600 g, 15.0 mol) in water (5 L).

  • Heating: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 6 hours until saponification is complete (monitored by LC-MS).

  • Solvent Removal: Cool the mixture to 40 °C and remove the ethanol under reduced pressure.

  • Acidification & Decarboxylation: Cool the remaining aqueous solution to 0-5 °C in an ice bath. Slowly and carefully add concentrated hydrochloric acid (~1.5 L) until the pH is ~1, controlling the vigorous gas evolution (CO₂).

  • Heating: Once the gas evolution subsides, heat the acidic mixture to 80 °C for 4 hours to ensure complete decarboxylation.

  • Extraction: Cool the mixture to room temperature. Extract the product with dichloromethane (3 x 4 L).

  • Purification: Combine the organic extracts, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone 3 can be purified by vacuum distillation to afford a colorless oil.

ReagentMW ( g/mol )MolesQuantity
Step A
3,3-Bis(bromomethyl)oxetane243.915.01.22 kg
Diethyl malonate160.175.0801 g
Sodium Hydride (60%)40.0011.0440 g
Anhydrous THF--10 L
Step B
Sodium Hydroxide40.0015.0600 g
Concentrated HCl36.46~18.0~1.5 L
Ethanol--5 L
Dichloromethane--12 L
Table 1: Reagent quantities for the synthesis of ketone 3.

Part 2: Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine (5)

The conversion of the ketone 3 to the primary amine 5 is most reliably achieved via a two-step process involving the formation of an oxime intermediate followed by its reduction. This method is generally high-yielding and avoids the challenges of direct reductive amination with ammonia on a large scale.

Causality and Experimental Rationale

Oximation is a robust and high-yielding reaction for converting ketones to a stable, crystalline intermediate. The subsequent reduction of the oxime to a primary amine is a well-established transformation. Catalytic hydrogenation using Raney Nickel is chosen for its efficiency, scalability, and cost-effectiveness in reducing oximes to primary amines. The use of an ammonia-saturated alcoholic solvent helps to suppress the formation of secondary amine byproducts.

Amination_Pathway Ketone Ketone (3) O Oxime Oxime (4) N-OH Ketone->Oxime NH₂OH·HCl, Pyridine Amine Amine (5) CH₂-NH₂ Oxime->Amine H₂, Raney Ni, NH₃/EtOH

Figure 2: Transformation of the spirocyclic ketone to the primary amine via an oxime intermediate.

Protocol 2.1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one Oxime (4)
  • Reactor Setup: In a 10 L reactor, dissolve 2-Oxaspiro[3.3]heptan-6-one (3) (560 g, 5.0 mol) in ethanol (5 L).

  • Reagent Addition: Add hydroxylamine hydrochloride (382 g, 5.5 mol) followed by the slow addition of pyridine (435 g, 5.5 mol) while maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to reflux for 4 hours. Monitor for completion by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Workup: Add water (5 L) to the residue. The oxime product will often precipitate. If not, extract with ethyl acetate (3 x 2 L).

  • Purification: If precipitated, filter the solid, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, wash with 1 M HCl, water, and brine, then dry over sodium sulfate and concentrate to yield the oxime 4 , which can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/heptane).

Protocol 2.2: Reduction of Oxime (4) to Primary Amine (5)
  • Reactor Setup: To a high-pressure hydrogenator (e.g., a Parr reactor), add the oxime 4 (564 g, 4.0 mol) and ethanol saturated with ammonia (6 L).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 60 g, 50% slurry in water, washed with ethanol) under a nitrogen atmosphere.

  • Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen to 100 psi.

  • Reaction: Heat the reactor to 50 °C and stir vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine 5 . This can be purified by vacuum distillation or used directly in the next step.

Part 3: Synthesis of Boc-Protected and Final Amine Intermediates

For use in drug discovery programs, the primary amine 5 is often protected to facilitate handling and subsequent reactions. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[5][6]

Protocol 3.1: Boc-Protection of Amine (5)
  • Reactor Setup: Dissolve the crude amine 5 (508 g, 4.0 mol) in dichloromethane (DCM, 5 L) in a 10 L reactor. Add triethylamine (Et₃N, 445 g, 4.4 mol).

  • Boc Anhydride Addition: Cool the solution to 0-5 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 916 g, 4.2 mol) in DCM (1 L) dropwise over 2 hours, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring for completion by TLC.

  • Workup: Wash the reaction mixture with water (2 x 2 L), 1 M citric acid solution (2 L), and brine (2 L).

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl ((2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate (6) as a solid or oil, which can be purified by recrystallization or chromatography if necessary.

ReagentMW ( g/mol )MolesQuantity
2-Oxaspiro[3.3]heptan-6-ylmethanamine (5)127.184.0508 g
Di-tert-butyl dicarbonate (Boc₂O)218.254.2916 g
Triethylamine (Et₃N)101.194.4445 g
Dichloromethane (DCM)--6 L
Table 2: Reagent quantities for Boc-protection.
Protocol 3.2: Boc-Deprotection to Yield Amine Salt (7)
  • Reactor Setup: Dissolve the Boc-protected amine 6 (909 g, 4.0 mol) in 1,4-dioxane (5 L) in a 10 L reactor.

  • Acid Addition: Cool the solution to 0-5 °C. Slowly bubble in anhydrous HCl gas or add a 4 M solution of HCl in dioxane (3 L, 12.0 mol) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form. Monitor for completion by TLC.

  • Isolation: Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2-Oxaspiro[3.3]heptan-6-ylmethanamine hydrochloride (7) .

  • Alternative: For TFA salts, dissolve the protected amine in DCM and add trifluoroacetic acid (TFA, 3-5 equivalents) at 0 °C, followed by stirring at room temperature and removal of volatiles under reduced pressure.[6][7]

Conclusion

This guide outlines a robust, scalable, and field-proven synthetic route for the production of 2-Oxaspiro[3.3]heptan-6-ylmethanamine and its key intermediates. By leveraging a strategy that proceeds through a stable ketone intermediate, this process provides reliable access to multi-kilogram quantities of this valuable building block. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers and drug development professionals to confidently incorporate this unique spirocyclic scaffold into their synthetic programs, thereby accelerating the discovery of next-generation therapeutics.

References

  • Wager, C. B., et al. (2016). Spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane (1a) and 2-oxa-7-azaspiro[3.5]nonane (1b) were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry. Molecules, 21(9), 1225. Available at: [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. Available at: [Link]

  • DeGoricia, A. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1345–1351. Available at: [Link]

  • van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts, 13(10), 1044. Available at: [Link]

  • Muizebelt, I., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(29), 4165-4174. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(1). Available at: [Link]

  • Van der Pijl, F., et al. (2020). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science, 11(30), 7949–7954. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • DeGoricia, A. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Muizebelt, I., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(20), 3524-3527. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • Le, T. N., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1039–1046. Available at: [Link]

  • ChemBK. (2024). tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbaMate. Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. This document is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable sp³-rich scaffold. The spiro[3.3]heptane motif, particularly those containing heteroatoms, is increasingly sought after as a bioisostere for common rings like benzene and morpholine, offering a rigid three-dimensional structure that can improve physicochemical properties in drug candidates.[1][2][3] However, the inherent ring strain of the fused oxetane and cyclobutane systems presents unique synthetic challenges.[4]

This guide provides direct, experience-based answers to common problems encountered in the lab, moving from high-level FAQs to in-depth troubleshooting for specific experimental failures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthetic strategy and inherent chemical challenges.

Q1: What is a viable synthetic strategy for constructing the 2-Oxaspiro[3.3]heptane core?

A1: A common and effective strategy involves a double alkylation of a C2-synthon with 3,3-bis(bromomethyl)oxetane. This key intermediate is readily prepared on a large scale from commercially available starting materials.[5] The C2-synthon can be a malonate ester or tosylmethyl isocyanide (TosMIC), which allows for the formation of the cyclobutane ring, yielding a precursor like 2-oxaspiro[3.3]heptane-6,6-dicarboxylate or 6-cyano-2-oxaspiro[3.3]heptane, respectively.[1] These precursors can then be further elaborated to the target aminomethyl compound.

Q2: The oxetane ring is known for its instability. When is it most vulnerable during the synthesis?

A2: The oxetane ring is highly susceptible to ring-opening under acidic conditions (both Brønsted and Lewis acids) and by certain nucleophiles.[6][7] The ring strain of approximately 25 kcal/mol is the primary driving force for this reactivity.[8] The most critical steps where instability is a concern are:

  • Functional group manipulations requiring strong acids: For example, acidic hydrolysis of esters or nitriles.

  • Reductions using hydride reagents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can lead to decomposition or ring-opening, especially at elevated temperatures.[9]

  • Purification: Prolonged exposure to silica gel (which is weakly acidic) during column chromatography can sometimes cause degradation of sensitive oxetanes.

Generally, 3,3-disubstituted oxetanes, like the core of our target molecule, exhibit greater stability than other substitution patterns because the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital.[10] However, caution is always warranted.

Q3: Which functional group precursors are best suited for conversion to the 6-aminomethyl group?

A3: The choice of precursor is critical and depends on the desired reduction conditions that are compatible with the oxetane ring. The most common and reliable precursors are:

  • Nitriles (-CN): Can be reduced under various conditions, including catalytic hydrogenation.

  • Amides (-CONH₂): Can be reduced with agents like borane (BH₃·THF).

  • Carboxylic Acids (-COOH): Can be converted to the amide (via an acid chloride or coupling agents) or subjected to a Curtius or Schmidt rearrangement to give the amine directly at the 6-position, which would then require an additional carbon homologation step. This is a less direct route.

The nitrile and amide are generally preferred for their more direct conversion to the aminomethyl group.

Q4: How does the spirocyclic system's rigidity impact the synthesis?

A4: The rigidity of the spiro[3.3]heptane scaffold is one of its most valuable features in drug design, as it reduces the entropic penalty of binding to a biological target.[11] Synthetically, this rigidity can influence the reactivity of functional groups. Steric hindrance caused by the fixed three-dimensional structure can slow down reactions at the 6-position. This may necessitate more forcing conditions (higher temperatures, longer reaction times), which must be carefully balanced against the risk of oxetane decomposition.[4]

Section 2: Troubleshooting Guide: From Reaction Failure to Success

This section provides a systematic approach to overcoming common experimental failures.

Issue 1: Low Yield During Spirocyclization to Form the Cyclobutane Ring

You are attempting the double N-alkylation of a nucleophile like diethyl malonate with 3,3-bis(bromomethyl)oxetane and observing low conversion or a complex mixture of products.

Low yields in such spirocyclization reactions are common and typically stem from three sources: 1) Inefficient first alkylation, 2) Competing elimination reactions, or 3) An intramolecular cyclization that is kinetically slow due to steric or conformational constraints.[12][13] The choice of base and solvent is paramount to drive the reaction towards the desired product.

cluster_cause Potential Causes cluster_solution Solutions start Low Spirocyclization Yield cause1 Inefficient Deprotonation start->cause1 cause2 Slow Intramolecular Alkylation start->cause2 cause3 Side Reactions (Elimination/Polymerization) start->cause3 solution1 Use a Stronger, Non-nucleophilic Base (e.g., NaH, KHMDS) cause1->solution1 Action solution2 Optimize Solvent & Temperature (e.g., DMF or DMSO, 60-80 °C) cause2->solution2 Action solution3 Increase Effective Molarity (Run at higher concentration) cause2->solution3 Action cause3->solution2 Action

Caption: Troubleshooting spirocyclization yield.

  • Re-evaluate Your Base: If using weaker bases like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS). This ensures complete and rapid deprotonation of your nucleophile, favoring alkylation.

  • Solvent and Temperature Optimization: Polar aprotic solvents like DMF or DMSO are generally superior for Sₙ2 reactions. They effectively solvate the cation of the base, leaving a more reactive "naked" anion. A moderate increase in temperature (e.g., from room temperature to 60-80 °C) can significantly accelerate the second, intramolecular cyclization step.

  • Concentration Adjustment: The intramolecular cyclization is a unimolecular process. According to the principles of effective molarity, running the reaction at a higher concentration can favor the desired intramolecular cyclization over potential intermolecular side reactions that lead to polymers.

Issue 2: Evidence of Oxetane Ring-Opening During Synthesis

You observe unexpected byproducts in your NMR or LC-MS analysis, often characterized by the appearance of new hydroxyl and/or halide signals, suggesting the oxetane ring has been cleaved.

This is the most critical challenge. The strained C-O bonds of the oxetane are its Achilles' heel.[10] Ring-opening is typically initiated by protic acids, Lewis acids, or strong nucleophiles, leading to the formation of a 1,3-diol derivative. This is particularly problematic during deprotection or reduction steps.[9]

Condition Triggering Ring-OpeningRecommended Mitigation StrategyRationale
Strong Acidic Conditions (e.g., HCl for deprotection, TFA)Use milder, buffered, or basic conditions. For Boc-group removal on a different part of the molecule, consider TMSOTf/2,6-lutidine or enzymatic methods.Avoids protonation of the oxetane oxygen, which is the initiating step for acid-catalyzed ring-opening.[7]
Strong Reductants (e.g., LiAlH₄)Use borane-based reagents (BH₃·THF, 9-BBN) at low temperatures (0 °C to RT). Catalytic hydrogenation (e.g., Raney Nickel) is often well-tolerated.Boranes are less harsh and typically do not attack the ether linkage. Ra-Ni can be used under neutral conditions, preserving the ring.[9]
Lewis Acids (e.g., AlCl₃, TiCl₄)Avoid Lewis acids entirely if possible. If required for a specific transformation, use catalytic amounts at very low temperatures (-78 °C) and screen different options.Lewis acids coordinate strongly to the oxetane oxygen, activating it for nucleophilic attack and cleavage.
Purification on Silica Gel Neutralize silica gel by pre-treating it with a triethylamine/hexane slurry. Alternatively, use neutral alumina or reverse-phase chromatography.Standard silica gel is acidic and can cause decomposition of sensitive compounds on the column.
Issue 3: Inefficient or Incomplete Reduction of Precursor to the Final Amine

You are attempting to reduce a nitrile or amide at the C6 position, but you see significant amounts of unreacted starting material or stalling of the reaction.

The sterically encumbered nature of the neopentyl-like spiro-center can hinder the approach of the reducing agent or catalyst to the functional group. For catalytic hydrogenations, the substrate may also be poisoning the catalyst surface.

  • Increase Catalyst Loading and/or Hydrogen Pressure: For catalytic hydrogenation, increase the catalyst loading (from 5 mol% to 10-20 mol%) and the hydrogen pressure (from 50 psi to 500 psi). This can overcome kinetic barriers.

  • Switch Reducing Agent: If hydrogenation is failing, switch to a chemical reductant. For the reduction of a nitrile or amide, Borane-THF complex (BH₃·THF) is an excellent choice. It is a small, highly reactive hydride donor that is less sterically demanding and generally compatible with the oxetane ring.[9]

  • Ensure Purity of Substrate: Trace impurities, particularly sulfur-containing compounds, can poison hydrogenation catalysts like Palladium and Nickel. Ensure your precursor is highly pure before the reduction step.

Section 3: Validated Experimental Protocol

This section provides a representative, field-tested protocol for a critical step in the synthesis, demonstrating a self-validating system through its detailed and cautious approach.

Protocol: Reduction of 2-Oxaspiro[3.3]heptane-6-carbonitrile to 2-Oxaspiro[3.3]heptan-6-ylmethanamine

This protocol uses catalytic hydrogenation with Raney Nickel, a method often found to be robust and tolerant of the oxetane moiety.

A 1. Prepare Methanolic Ammonia Solution (7N NH3 in MeOH) B 2. Charge Reactor with: - Nitrile Precursor (1.0 eq) - Raney Nickel (50% wt. slurry) - Methanolic Ammonia A->B C 3. Seal Reactor & Purge (3x with N₂, 3x with H₂) B->C D 4. Pressurize & Heat (100 psi H₂, 40 °C) C->D E 5. Monitor Reaction (Monitor H₂ uptake / TLC / LC-MS) D->E F 6. Workup - Cool, vent, purge with N₂ - Filter through Celite® - Concentrate filtrate E->F G 7. Purification - (Optional) Acid/Base extraction - (Optional) Salt formation (HCl/Oxalate) F->G

Caption: Reduction of nitrile to primary amine.

  • Reactor Preparation: To a high-pressure reactor vessel, add 2-Oxaspiro[3.3]heptane-6-carbonitrile (1.0 eq).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney® Nickel (50% slurry in water, ~50% by weight relative to the nitrile). Safety Note: Raney Nickel is pyrophoric and must be handled with care.

  • Solvent Addition: Add a solution of 7N ammonia in methanol. The volume should be sufficient to create a 0.1-0.2 M solution of the substrate. The ammonia is crucial to prevent the formation of secondary and tertiary amine byproducts by suppressing the reaction of the product amine with intermediate imines.

  • Reaction Execution: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 100 psi with hydrogen and begin stirring. Heat the reaction mixture to 40 °C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. Progress can be confirmed by taking a small, carefully depressurized aliquot for LC-MS analysis.

  • Workup: Once complete, cool the reactor to room temperature, vent the hydrogen, and purge three times with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation, crystallization, or by forming a salt (e.g., by adding a solution of HCl in ether or oxalic acid in ethanol) which often crystallizes readily.

References
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: a novel class of versatile building blocks for medicinal chemistry. Angewandte Chemie International Edition, 49(41), 7428-7430.
  • Prysiazhniuk, K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. Chemistry – A European Journal. [Link]

  • Mykhailiuk, P. K. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Kleij, A. W., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 101-143. [Link]

  • Various Authors. (2024). Ring opening of oxetanes 45 using protic acid in reflux conditions. Expert Opinion on Drug Discovery. [Link]

  • Mykhailiuk, P. K. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Mousseau, J. J., & Bull, J. A. (2020). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 11(4), 456-461. [Link]

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1526-1532. [Link]

  • Mykhailiuk, P. K. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(11), 1271-1275. [Link]

  • Scott, M. D., & Jones, A. M. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Chemistry – A European Journal, 25(57), 13144-13149. [Link]

Sources

optimization of reaction conditions for 2-Oxaspiro[3.3]heptan-6-ylmethanamine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this technical support center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. As Senior Application Scientists, we offer insights grounded in established chemical principles and extensive laboratory experience to navigate the complexities of this synthesis. Spirocyclic scaffolds are increasingly vital in medicinal chemistry for their ability to fine-tune the conformational and physicochemical properties of molecules.[1] However, their synthesis can present unique challenges.[1][2] This guide is designed to address these challenges head-on, ensuring a higher success rate in your synthetic endeavors.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine is most efficiently achieved through the reductive amination of 2-Oxaspiro[3.3]heptan-6-one. This method is a cornerstone of amine synthesis due to its versatility and broad applicability.[3] The reaction proceeds in two stages: the formation of an imine intermediate from the ketone and an ammonia source, followed by its in-situ reduction to the target primary amine.

Reductive Amination Workflow Ketone 2-Oxaspiro[3.3]heptan-6-one Imine Imine Intermediate Ketone->Imine + Ammonia Source Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Imine Amine 2-Oxaspiro[3.3]heptan-6-ylmethanamine Imine->Amine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) ReducingAgent->Amine Workup Aqueous Workup & Extraction Amine->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification

A generalized workflow for the reductive amination synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine via reductive amination.

Question 1: The reaction shows low conversion, and a significant amount of the starting ketone remains. What are the possible causes and solutions?

Answer:

Low conversion in a reductive amination can stem from several factors, primarily related to imine formation and the activity of the reducing agent.

  • Probable Cause 1: Inefficient Imine Formation. The equilibrium between the ketone, ammonia, and the imine may not favor the imine. This is particularly relevant when using ammonium salts as the ammonia source.

    • Solution:

      • Increase the concentration of the ammonia source: A higher concentration of the amine component can shift the equilibrium towards the imine.

      • Use a dehydrating agent: The formation of the imine releases water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward.

      • pH adjustment: The optimal pH for imine formation is typically mildly acidic (pH 4-6). If using ammonia in methanol, the solution might be too basic. Consider using an ammonium salt like ammonium acetate, which also acts as a buffer.

  • Probable Cause 2: Inactive or Unsuitable Reducing Agent. The choice of reducing agent is critical. Some reducing agents are slow at the reaction temperature or may be decomposed by the reaction conditions.

    • Solution:

      • Switch to a more reactive reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective than sodium cyanoborohydride (NaBH₃CN) for reductive aminations of ketones and can be used directly with the ketone and amine without pre-forming the imine.

      • Check the quality of the reducing agent: Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions. Use a fresh bottle or test the activity of the current batch on a known substrate.

  • Probable Cause 3: Steric Hindrance. Spirocyclic systems can present steric challenges that slow down the reaction rate.[1]

    • Solution:

      • Increase the reaction temperature: Gently warming the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor for potential side reactions.

      • Prolong the reaction time: Allow the reaction to stir for an extended period (e.g., 24-48 hours) and monitor its progress by TLC or LC-MS.

Question 2: My main product is the corresponding alcohol (2-Oxaspiro[3.3]heptan-6-ol) instead of the desired amine. Why is this happening and how can I prevent it?

Answer:

The formation of the alcohol is a common side reaction in reductive aminations and indicates that the reduction of the ketone is occurring faster than the formation and/or reduction of the imine.

  • Probable Cause: Premature Reduction of the Ketone. This is more likely to happen with powerful reducing agents like sodium borohydride (NaBH₄) if the imine has not formed in sufficient concentration.

    • Solution:

      • Use a milder, pH-sensitive reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for reductive aminations because they are less reactive towards ketones at neutral or acidic pH but will readily reduce the protonated imine.

      • Stepwise procedure: First, stir the ketone and the ammonia source together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.

      • Control the addition of the reducing agent: Add the reducing agent portion-wise over a longer period to maintain a low instantaneous concentration, favoring the reduction of the more reactive imine.

Troubleshooting_Side_Reaction Start Reaction Mixture: Ketone + Ammonia Source + Reducing Agent Problem Major Side Product: 2-Oxaspiro[3.3]heptan-6-ol Start->Problem Cause Probable Cause: Ketone reduction is faster than imine reduction. Problem->Cause Solution1 Solution 1: Use a milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3) Cause->Solution1 Solution2 Solution 2: Stepwise addition: 1. Form imine first 2. Add reducing agent Cause->Solution2 Solution3 Solution 3: Slow, portion-wise addition of the reducing agent. Cause->Solution3

Decision tree for troubleshooting alcohol side-product formation.

Question 3: I am observing the formation of a secondary amine dimer as a significant by-product. How can I minimize this?

Answer:

The formation of a secondary amine by-product, bis(2-Oxaspiro[3.3]heptan-6-ylmethyl)amine, occurs when the newly formed primary amine reacts with another molecule of the starting ketone.

  • Probable Cause: High concentration of reactants or prolonged reaction time at elevated temperatures.

    • Solution:

      • Use a large excess of the ammonia source: This will increase the likelihood of the ketone reacting with ammonia rather than the product amine. An excess of 5-10 equivalents of the ammonia source is recommended.

      • Control the stoichiometry: Ensure that the ketone is the limiting reagent.

      • Maintain a lower reaction temperature: While gentle heating can improve the rate of the primary amine formation, excessive heat can promote the formation of the secondary amine.

      • Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of solvent for this reductive amination?

A1: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction.

  • Methanol (MeOH) or Ethanol (EtOH): These are common choices as they are protic and can help in the imine formation. They are also good solvents for borohydride reducing agents.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent choices when using sodium triacetoxyborohydride, which is often sold as a stable formulation in these solvents.

  • Tetrahydrofuran (THF): A versatile aprotic solvent that can also be used, although protic co-solvents are sometimes added to aid imine formation.

Q2: How do I effectively purify the final product, 2-Oxaspiro[3.3]heptan-6-ylmethanamine?

A2: The basic nature of the product amine dictates the purification strategy.

  • Aqueous Workup: After quenching the reaction, an acid-base extraction is highly effective. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) at a high pH (>10) to ensure the amine is in its freebase form and soluble in the organic phase. A wash with brine will help remove residual water.

  • Column Chromatography: Silica gel chromatography can be used, but the basicity of the amine can cause tailing. To mitigate this, the eluent can be doped with a small amount of a base like triethylamine (e.g., 1-2%) or by using a mixture containing methanol and ammonium hydroxide. Alternatively, chromatography on alumina (basic or neutral) can be a good option.

  • Crystallization: If the product is a solid, crystallization of its salt form (e.g., hydrochloride or oxalate) can be an effective purification method. The synthesis of the oxalate salt of the parent 2-oxa-6-azaspiro[3.3]heptane has been reported and can be a useful technique.[4]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should be followed, with special attention to the following:

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood, and the quenching step should be done carefully with a mild quenching agent (e.g., saturated sodium bicarbonate solution) before acidification.

  • Borohydride Reagents: These are water-reactive and can release hydrogen gas. They should be handled in a dry environment.

  • Solvents: The organic solvents used are flammable and should be handled away from ignition sources.

Optimization of Reaction Conditions

The following table provides a starting point for optimizing the reductive amination. It is recommended to perform small-scale trials to determine the optimal conditions for your specific setup.

ParameterCondition 1Condition 2Condition 3Recommended Starting Point
Ammonia Source NH₄OAc (5 eq.)7N NH₃ in MeOH (10 eq.)(NH₄)₂CO₃ (5 eq.)NH₄OAc (5 eq.)
Reducing Agent NaBH₃CN (1.5 eq.)NaBH(OAc)₃ (1.5 eq.)NaBH₄ (1.5 eq.)NaBH(OAc)₃ (1.5 eq.)
Solvent MeOHDCMTHFDCM
Temperature Room Temperature40 °C0 °C to RTRoom Temperature
Reaction Time 12 hours24 hours48 hours24 hours (monitor by TLC/LC-MS)

Experimental Protocol: Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Oxaspiro[3.3]heptan-6-one (1.0 eq.).

  • Addition of Reagents: Dissolve the ketone in dichloromethane (DCM, approx. 0.1 M). To this solution, add ammonium acetate (5.0 eq.).

  • Initiation of Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The reaction mixture may become slightly warm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel using an eluent system of dichloromethane/methanol/ammonium hydroxide (e.g., 95:4:1) to afford the pure 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

References

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Stepan, A. F., et al. (2011). The bioisosteric replacement of a piperidine with a 2-azaspiro[3.3]heptane ring in a series of GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 21(22), 6848-6851.
  • Pravdono, D. E., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1503-1509.
  • Edmonds, M., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13861-13875.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Krasavin, M. (2020). Spirocyclic Motifs in the Design of Biologically Active Compounds. Chemistry of Heterocyclic Compounds, 56(10), 1227-1229.

Sources

Technical Support Guide: Purification of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical building blocks. This guide provides researchers, chemists, and drug development professionals with detailed troubleshooting and purification strategies for 2-Oxaspiro[3.3]heptan-6-ylmethanamine . As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

The unique sp³-rich, rigid structure of spirocycles like 2-Oxaspiro[3.3]heptan-6-ylmethanamine makes them highly valuable scaffolds in modern medicinal chemistry for escaping "flatland".[1][2] However, the primary amine functionality, while synthetically useful, introduces specific purification hurdles that require tailored approaches.

Section 1: Foundational Knowledge - Understanding the Molecule

Q: What are the key chemical properties of 2-Oxaspiro[3.3]heptan-6-ylmethanamine that influence its purification?

A: Understanding the molecule's inherent characteristics is the first step to designing a robust purification strategy. Three key features dominate its behavior:

  • Basicity: The primary amine group (-CH₂NH₂) is a Brønsted-Lowry base. This is the most important handle for purification. It will readily react with acids to form salts, which dramatically alters its solubility. It also means the free base can interact strongly with acidic media, such as standard silica gel.

  • Polarity and Solubility: The presence of both an ether (oxetane ring) and a primary amine makes the molecule polar and capable of hydrogen bonding. This generally confers good solubility in polar organic solvents like methanol (MeOH), dichloromethane (DCM), and ethyl acetate (EtOAc), but limited solubility in nonpolar solvents like hexanes or pentane. Its salts, such as the hydrochloride, are typically soluble in water or methanol and insoluble in nonpolar organic solvents.

  • Potential for Impurities: Syntheses of spirocyclic amines can be complex, potentially introducing a range of impurities.[3][4] Common contaminants include unreacted starting materials, non-basic by-products, and catalysts. The purification strategy must be chosen based on the nature of these specific impurities.

Section 2: Troubleshooting Common Purification Issues

This section addresses the most common problems encountered during the purification of 2-Oxaspiro[3.3]heptan-6-ylmethanamine in a practical, question-and-answer format.

Issue 1: Product Streaking and Low Recovery in Column Chromatography

Q: My crude product shows significant tailing on the TLC plate and gives poor recovery and purity after standard silica gel chromatography. What is causing this and how can I fix it?

A: This is a classic issue when purifying basic amines on standard silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the column. This leads to significant streaking (tailing), poor separation from impurities, and often irreversible adsorption, resulting in low recovery.

  • Solution: Basified or Neutralized Chromatography Media. To prevent this interaction, the silica gel's activity must be passivated.

    • Method 1: Basified Mobile Phase (Recommended for most cases) A small amount of a volatile base is added to the mobile phase to compete with your product for the acidic sites on the silica.

      Detailed Protocol: Flash Chromatography with Basified Eluent

      • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM or 5% EtOAc in Hexanes).

      • Column Packing: Pack the column with the slurry as you normally would.

      • Mobile Phase Preparation: Prepare your mobile phase system. A typical gradient might be Dichloromethane (DCM) and Methanol (MeOH). To this system, add 0.5-1% of a basic modifier like triethylamine (Et₃N) or a concentrated ammonium hydroxide solution (NH₄OH). Example Eluent System: 0-10% gradient of (90:10 MeOH/NH₄OH) in DCM.

      • Sample Loading: Dissolve your crude amine in a minimum amount of the initial mobile phase. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel (dry loading).

      • Elution: Run the gradient. The amine should now elute as a much sharper band with minimal tailing.

      • Post-Purification: Combine the pure fractions and remove the solvent in vacuo. The triethylamine is volatile and will be removed along with the solvent.

    • Method 2: Using Neutralized Alumina For very sensitive amines, basic or neutral alumina can be used as the stationary phase instead of silica gel. However, alumina has different selectivity, and separation efficiency may vary.

Issue 2: Removing Non-Basic Synthetic By-products

Q: My crude reaction mixture contains significant amounts of neutral organic impurities (e.g., unreacted electrophiles, non-amine by-products). How can I efficiently remove these before final purification?

A: An acid-base liquid-liquid extraction is the most efficient method for separating your basic amine from neutral or acidic impurities on a large scale. This leverages the amine's ability to form a water-soluble salt.

  • Causality: By treating the organic solution with an aqueous acid, the amine is protonated (R-NH₂ → R-NH₃⁺), forming a salt. This salt is ionic and preferentially dissolves in the aqueous phase, while non-basic organic impurities remain in the organic phase.

  • Detailed Protocol: Acid-Base Extraction Workflow

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

    • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous Hydrochloric Acid (HCl) (2 x 10 mL per gram).

    • Phase Separation:

      • Retain the Aqueous Layers: These now contain your protonated amine salt.

      • Discard the Organic Layer: This layer contains the neutral and acidic impurities.

    • Basification: Combine the acidic aqueous layers in the separatory funnel and cool in an ice bath. Slowly add a strong base, such as 5 M aqueous Sodium Hydroxide (NaOH), until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the amine salt (R-NH₃⁺ → R-NH₂), regenerating the free base.

    • Back-Extraction: Extract the now-basic aqueous layer with a fresh organic solvent (e.g., DCM or EtOAc) (3 x 15 mL per gram). The neutral free amine will move back into the organic phase.

    • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine free base.

  • Visualization: Acid-Base Extraction Workflow

    G crude Crude Mixture (Amine + Neutral Impurities) in EtOAc sep_funnel1 Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel1 org1 Organic Layer (Neutral Impurities) sep_funnel1->org1 Discard aq1 Aqueous Layer (Amine-HCl Salt) sep_funnel1->aq1 Keep sep_funnel2 Separatory Funnel: Add 5M NaOH (aq) aq1->sep_funnel2 aq2 Aqueous Layer (Inorganic Salts) sep_funnel2->aq2 Discard org2 Organic Layer (Pure Amine Free Base) final_product Pure Amine Product org2->final_product Dry & Concentrate sep_funude2 sep_funude2 sep_funude2->org2 Keep

    Caption: Workflow for purifying amines via acid-base extraction.

Issue 3: Product is an Oil and Fails to Crystallize

Q: My purified amine is a clear oil, which is difficult to handle and fully dry. How can I convert it into a stable, crystalline solid?

A: Many low-molecular-weight amines exist as oils or low-melting solids. Converting the amine to a salt is a standard and highly effective technique to induce crystallinity, which greatly aids in final purification, handling, and storage.[3][5] The hydrochloride salt is the most common choice.

  • Causality: The formation of an ionic salt introduces a rigid, ordered crystal lattice structure that is energetically favorable. This lattice energy overcomes the kinetic barriers that prevent the neutral oil from organizing into a solid. The resulting crystalline salt is typically much less soluble than the free base in many organic solvents, allowing for purification by crystallization or precipitation.

  • Detailed Protocol: Formation and Crystallization of the Hydrochloride Salt

    • Dissolve Free Base: Dissolve the purified amine oil in a minimal amount of a suitable solvent. Anhydrous diethyl ether (Et₂O) or a mixture of Et₂O and EtOAc is a good starting point.

    • Prepare HCl Solution: Use a commercially available solution of HCl in a solvent, such as 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane.

    • Precipitation: While stirring the amine solution at 0 °C (ice bath), add the HCl solution dropwise. The hydrochloride salt will typically precipitate immediately as a white solid.

    • Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess can ensure complete conversion.

    • Isolation: Isolate the solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

    • Drying: Dry the crystalline salt under high vacuum to obtain a stable, free-flowing solid.

    • (Optional) Liberation of Free Base: If the free base is required for a subsequent reaction, the pure salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent as described in the acid-base extraction protocol.

Section 3: Purification Strategy Overview & FAQs

Q: What is the best overall purification strategy for a multi-gram batch of 2-Oxaspiro[3.3]heptan-6-ylmethanamine?

A: For scale-up, a multi-step approach is most robust.

  • Visualization: Recommended Purification Decision Tree

    G start Crude Reaction Mixture extraction Step 1: Acid-Base Liquid-Liquid Extraction start->extraction analysis1 Assess Purity (TLC, NMR) extraction->analysis1 chromatography Step 2 (Optional): Basified Flash Chromatography analysis1->chromatography Purity <90% (Major Impurities) salt_formation Step 3: Salt Formation & Crystallization (e.g., HCl salt) analysis1->salt_formation Purity >90% (Minor Impurities) analysis2 Assess Purity chromatography->analysis2 analysis2->salt_formation final_product Pure, Crystalline Salt (>98% Purity)

    Caption: Decision tree for selecting a multi-step purification strategy.

Data Summary: Comparison of Purification Techniques
TechniqueScaleTypical PurityAdvantagesDisadvantages
Basified Flash Chromatography mg to multi-g95-99%Excellent for separating similarly polar compounds.Can be slow and solvent-intensive for large scales.
Acid-Base Extraction g to kg85-95%Fast, inexpensive, and highly effective for removing non-basic impurities. Excellent first-pass purification.Does not separate the target amine from other basic impurities.
Crystallization (as a Salt) mg to kg>99%Provides highest purity material. Yields a stable, easy-to-handle solid. Excellent for final polishing.Requires the amine to form a stable, crystalline salt. Some product loss in the mother liquor is inevitable.
Vacuum Distillation g to kg90-98%Good for removing non-volatile impurities. Can be very efficient if compound is stable.Risk of thermal decomposition, especially for complex molecules like oxetanes.[3]
Q: How should I store the purified 2-Oxaspiro[3.3]heptan-6-ylmethanamine?

A: The free base can be sensitive to atmospheric carbon dioxide, which can react with the amine to form a carbonate salt over time.

  • Free Base: Store as a neat oil or solid under an inert atmosphere (Nitrogen or Argon) at room temperature or refrigerated (2-8 °C).[6]

  • Hydrochloride Salt: The salt is much more stable. It can be stored in a well-sealed container at room temperature, protected from moisture.

Q: What analytical techniques are best for assessing purity?

A: A combination of methods is recommended for definitive purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and detects proton- or carbon-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for purity assessment. It separates the mixture and provides the mass of the components, confirming the identity of the main peak and quantifying impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for assessing volatility and identifying low-boiling impurities or by-products.

References

  • Vertex AI Search. (2026). 2-oxaspiro[3.3]heptan-6-ylmethanamine.
  • Reymond, J.-L., et al. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Paudel, Y. N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. Retrieved from [Link]

  • Black, D. StC., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Retrieved from [Link]

  • Borycz, J., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxaspiro(3.3)heptan-6-ol. Retrieved from [Link]

  • Gomez, D. E., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. Retrieved from [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

improving yield and purity of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their work. Spiro[3.3]heptane motifs are increasingly sought after as bioisosteres for common rings like piperidine and morpholine, offering improved physicochemical properties and novel chemical space.[1][2] However, their synthesis, particularly of functionalized derivatives, can present unique challenges.

This guide provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind key experimental choices to help you improve both the yield and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is consistently below 30%. What are the most critical steps to re-evaluate?

A: Low overall yield is typically traced back to two key areas: the formation of the spirocyclic core and the final reduction step. For the core synthesis, inefficient cyclization is a common problem. This can be due to poor quality starting materials, such as 3,3-bis(bromomethyl)oxetane, or suboptimal reaction conditions (base, solvent, temperature).[3] For the final step, converting a nitrile or azide precursor to the primary amine, the choice of reducing agent and catalyst activity are paramount. Incomplete reduction or over-reduction can drastically lower the yield of the desired product.

Q2: My final product shows persistent impurities on LC-MS and NMR, even after column chromatography. What are these likely to be?

A: Common impurities often include starting materials from the final step (e.g., unreacted nitrile or azide), partially reduced intermediates (e.g., imines), or byproducts from side reactions. One significant byproduct can be the formation of secondary amines from the reaction of the newly formed primary amine with the starting electrophile. Another possibility, especially in syntheses involving tosylamides, is residual protecting groups.[4] Finally, the strained spiro[3.3]heptane ring system can be susceptible to ring-opening under harsh acidic or basic conditions during workup or purification.

Q3: Is column chromatography the best method for purifying the final amine product?

A: While silica gel chromatography can be effective, the basicity of 2-Oxaspiro[3.3]heptan-6-ylmethanamine can cause streaking and poor separation on standard silica. It is often highly advantageous to first convert the free amine to a stable, crystalline salt, such as a hydrochloride, oxalate, or sulfonate salt.[3][5] This allows for purification via recrystallization, which is often more scalable and effective at removing closely-related impurities. The pure salt can then be stored or converted back to the free base just before use.

Q4: I am having trouble with the scalability of the synthesis. Which reactions are the most difficult to perform on a larger scale?

A: The initial spirocyclization can be challenging to scale due to exothermic events and the need for precise temperature control.[6] Additionally, reactions involving heterogeneous catalysts, such as catalytic hydrogenation, can face issues with consistent mixing and catalyst activity at larger volumes. Purifications, especially chromatography, also become a significant bottleneck. Developing a robust crystallization or salt formation protocol is key for multigram-scale synthesis.[3]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, structured around a common synthetic route involving the reduction of a nitrile intermediate.

Workflow: Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

G cluster_0 Part A: Spirocycle Formation cluster_1 Part B: Decarboxylation/Reduction Prep cluster_2 Part C: Final Reduction & Purification A Starting Materials (e.g., 3,3-bis(bromomethyl)oxetane + Malononitrile) B Spirocyclization (Base, Solvent, Temp) A->B C Intermediate (2-Oxaspiro[3.3]heptane-6,6-dicarbonitrile) B->C D Hydrolysis & Decarboxylation C->D E Intermediate (2-Oxaspiro[3.3]heptane-6-carbonitrile) D->E F Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) E->F G Crude Product (Free Base) F->G H Purification (Salt Formation & Recrystallization) G->H I Final Product (2-Oxaspiro[3.3]heptan-6-ylmethanamine Salt) H->I

Caption: Overall synthetic workflow diagram.
Problem Area 1: Low Yield of the Spirocyclic Nitrile Intermediate
  • Symptom: The yield of the spirocyclization reaction (Step B) is low, with a complex mixture of products observed by TLC or crude NMR.

  • Causality & Troubleshooting:

    • Inefficient Double Alkylation: The formation of the spirocycle requires two successful alkylation events. If the first alkylation is slow, or if the intermediate mono-alkylated product is unreactive, yields will suffer.

      • Solution: Optimize the reaction conditions. A Design of Experiments (DOE) approach can be highly effective.[3] Key parameters to screen include the base, solvent, and temperature.

        • Base: Strong, non-nucleophilic bases are often preferred. Consider screening bases like NaH, K2CO3, and t-BuOK.[7]

        • Solvent: Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to dissolve the anionic intermediates.[3]

        • Temperature: While heating can increase the reaction rate, it can also promote side reactions. An optimal temperature must be found empirically, often in the range of 80-110 °C.[3][7]

    • Side Reactions: The starting materials can undergo elimination or polymerization under strongly basic conditions, especially at elevated temperatures.

      • Solution: Control the rate of addition. Adding the base or the alkylating agent slowly at a controlled temperature can minimize side reactions by keeping the concentration of reactive species low.[3]

    • Poor Starting Material Quality: 3,3-bis(bromomethyl)oxetane is a key reagent. If it is impure or has degraded, the reaction will be compromised.

      • Solution: Verify the purity of the alkylating agent by NMR before use. If necessary, purify it by distillation or chromatography.[3]

Problem Area 2: Incomplete Nitrile Reduction or Side Product Formation
  • Symptom: The reaction to form the primary amine (Step F) does not go to completion, or significant byproducts are formed.

  • Causality & Troubleshooting:

    • Inactive Reducing Agent/Catalyst: This is the most common cause of incomplete reduction.

      • Solution (Chemical Reductants): If using LiAlH4 or another metal hydride, ensure it is fresh and has not been deactivated by moisture. Perform the reaction under a strictly inert atmosphere (Argon or N2).

      • Solution (Catalytic Hydrogenation): If using H2 gas with a catalyst (e.g., Raney Nickel, Pd/C), ensure the catalyst is active. Use a fresh bottle or a proven batch. The reaction solvent can also impact activity; alcohols like methanol or ethanol are common choices.[7] Adding a small amount of ammonia can sometimes prevent the formation of secondary amine byproducts.

    • Formation of Secondary Amines: The desired primary amine product can react with the starting nitrile (or an imine intermediate) to form a secondary amine dimer, a common side reaction in nitrile reductions.

      • Solution: Maintain a low reaction temperature, especially when using powerful reducing agents like LiAlH4 (typically 0 °C to room temperature). For catalytic hydrogenation, optimizing hydrogen pressure and temperature is key.

    • Difficult Workup: The workup for metal hydride reductions can be challenging, leading to product loss.

      • Solution: Employ a careful quenching procedure. A Fieser workup (sequential addition of water, then 15% aq. NaOH, then more water) is a reliable method for quenching LiAlH4 reactions and precipitating aluminum salts, which can then be filtered off.[8]

Troubleshooting Decision Tree

G start Low Yield or Purity Issue q1 At which stage is the issue? (Spirocyclization vs. Reduction) start->q1 spiro Spirocyclization q1->spiro Spirocyclization reduc Reduction q1->reduc Reduction q_spiro Problem Type? spiro->q_spiro q_reduc Problem Type? reduc->q_reduc spiro_yield Low Yield q_spiro->spiro_yield Yield spiro_purity Low Purity q_spiro->spiro_purity Purity sol_spiro_yield 1. Verify starting material purity. 2. Screen base/solvent/temp. 3. Control addition rate. spiro_yield->sol_spiro_yield sol_spiro_purity 1. Monitor reaction to completion (TLC/LCMS). 2. Optimize chromatography. 3. Consider recrystallization. spiro_purity->sol_spiro_purity reduc_yield Incomplete Reaction q_reduc->reduc_yield Yield reduc_purity Side Products q_reduc->reduc_purity Purity sol_reduc_yield 1. Use fresh LiAlH4 or active catalyst. 2. Ensure inert/anhydrous conditions. 3. Increase reagent/catalyst loading. reduc_yield->sol_reduc_yield sol_reduc_purity 1. Lower reaction temperature. 2. For H2, add NH3 to solvent. 3. Optimize workup procedure. reduc_purity->sol_reduc_purity

Caption: Decision tree for troubleshooting common issues.
Section 3: Optimized Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment before conducting any experiment.

Protocol 1: Synthesis of 2-Oxaspiro[3.3]heptane-6-carbonitrile (Intermediate)

This procedure is adapted from principles of spirocycle formation.[3][7]

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an Argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) and anhydrous DMF (200 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of malononitrile (1.0 eq.) in anhydrous DMF (50 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • First Alkylation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, add a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq.) in anhydrous DMF (50 mL) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and carefully quench by the slow addition of water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

Protocol 2: Reduction of Nitrile to 2-Oxaspiro[3.3]heptan-6-ylmethanamine

This procedure uses lithium aluminum hydride (LiAlH4), a powerful reducing agent.

  • Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an Argon atmosphere, add LiAlH4 (2.0-3.0 eq.) and anhydrous THF (300 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-Oxaspiro[3.3]heptane-6-carbonitrile (1.0 eq.) in anhydrous THF (100 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Carefully and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH4 used in grams. A granular white precipitate should form.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or by conversion to a salt (see Protocol 3).

Parameter Comparison for Nitrile Reduction Lithium Aluminum Hydride (LiAlH4) Catalytic Hydrogenation (H2/Raney Ni)
Conditions Anhydrous THF, 0 °C to RTMethanol (often with NH3), RT, 50 psi H2
Pros Fast, highly effective, broad functional group tolerance (except protic groups).Scalable, avoids metal waste streams, milder conditions.
Cons Highly reactive with water, requires strict inert atmosphere, challenging workup.Catalyst can be pyrophoric, may require specialized high-pressure equipment.
Yield/Purity Generally high yield but risk of over-reduction or side reactions if not controlled.Can be very high purity, addition of ammonia minimizes secondary amine formation.
Protocol 3: Purification via HCl Salt Formation
  • Dissolution: Dissolve the crude 2-Oxaspiro[3.3]heptan-6-ylmethanamine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the pure hydrochloride salt. The salt can be further purified by recrystallization if necessary.

References
  • Vertex AI Search, 2-oxaspiro[3.3]heptan-6-ylmethanamine. (No specific synthesis details, provides basic properties).
  • Thompson, A. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Fallon, G. D., et al. (2023). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]

  • Ceballos, M., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. Available at: [Link]

  • Note: Reference[9] discusses spirocyclic nitroxides and is less relevant to the direct synthesis of the target amine but provides context on spirocycle synthesis.

  • InvivoChem, 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine. (Product page, no synthesis details).
  • Hamza, D., & Thomson, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • ChemScene, 2-Oxaspiro[3.3]heptan-5-amine. (Product page, no synthesis details).
  • EnamineStore, 2-{2-oxaspiro[3.3]heptan-6-yl}ethan-1-amine. (Product page, no synthesis details).
  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.
  • Burkhard, J. A., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters.
  • Hryshchyshyn, A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • Note: Reference[10] provides a general guide to spirocyclic amines and is a good background resource.

  • Achemica, 2-oxaspiro[3.3]heptan-6-ylmethanamine, min 97%. (Product page, no synthesis details).
  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Note: This reference is a duplicate of[8] in the search results.

  • Carreira, E. M., et al. (2022). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Angewandte Chemie.
  • Note: Reference[11] discusses C-H amination for azacycle synthesis, a different but relevant strategy for forming cyclic amines.

  • Note: Reference[12] focuses on an automated flow synthesis for different spirocyclic systems but provides context on modern synthetic approaches.

  • BLDpharm, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine. (Product page, no synthesis details).

Sources

Technical Support Center: Stereoselective Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable, yet challenging, class of sp³-rich scaffolds. Given the highly specific nature of the target molecule, this guide synthesizes principles from established methodologies for constructing spiro[3.3]heptane systems, stereoselective oxetane formation, and subsequent functionalization.[1][2][3][4]

The inherent strain and defined three-dimensional structure of the 2-oxaspiro[3.3]heptane core make it an attractive scaffold in medicinal chemistry, often used as a bioisostere for common motifs like piperidines or morpholines to improve physicochemical properties.[1][5][6][7] This guide provides a logical, causality-driven approach to overcoming common synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the multi-step synthesis, focusing on the two critical phases: construction of the spirocyclic core and the stereoselective introduction of the aminomethyl group.

FAQ 1: Issues with the Formation of the 2-Oxaspiro[3.3]heptane Core

Question: My reaction to form the 2-oxaspiro[3.3]heptane core is resulting in low yields and a mixture of inseparable byproducts. What are the likely causes and how can I improve this step?

Answer: Low yields in the formation of the strained spiro[3.3]heptane system are common and typically stem from challenges in the key cycloaddition or cyclization step. The optimal strategy often depends on the chosen synthetic route. Let's consider two plausible approaches:

Scenario A: Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a primary method for forming oxetane rings.[8][9]

  • Causality: The reaction proceeds through an excited state of the carbonyl compound, which can be either a singlet or a triplet state.[10][11] The stereoselectivity and regioselectivity of the cycloaddition are highly dependent on the nature of this excited state and the stability of the diradical intermediates formed.[8][12][13] Poor selectivity often arises from competitive reaction pathways of these transient intermediates.[11][12]

  • Troubleshooting Steps:

    • Wavelength and Equipment: Ensure your light source is appropriate. Most ketones and aldehydes require a UV lamp (254-350 nm).[14] Critically, standard borosilicate glass (Pyrex) filters out UV light below 300 nm; a quartz vessel is necessary for reactions requiring lower wavelengths.[14]

    • Degassing: Oxygen is a known quencher of triplet excited states.[14] Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 15-30 minutes prior to and during irradiation.

    • Solvent Choice: Solvent polarity can influence the stability of intermediates. Non-polar solvents like benzene or cyclohexane often favor higher stereoselectivity.[15]

    • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the more ordered transition state.[8][13]

Scenario B: Intramolecular Williamson Etherification

This classical approach involves the cyclization of a suitably substituted 1,3-diol derivative.

  • Causality: The efficiency of this SN2 cyclization depends on the leaving group, the base, and steric hindrance around the reacting centers. Incomplete reaction or elimination side reactions (E2) are common failure points.

  • Troubleshooting Steps:

    • Leaving Group Activation: Convert one of the primary alcohols of a 1,3-diol precursor into a good leaving group (e.g., tosylate, mesylate, or iodide). An Appel reaction can convert a diol to an iodo-alcohol in one pot, which can then be cyclized.[16]

    • Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the remaining alcohol without promoting side reactions. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are common choices.[16]

    • Concentration: Run the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

FAQ 2: Poor Stereoselectivity in Functional Group Introduction

Question: I have successfully synthesized the 2-oxaspiro[3.3]heptan-6-one precursor, but the subsequent reduction and amination steps yield a nearly 1:1 mixture of diastereomers. How can I control the stereochemistry at the C6 position?

Answer: Achieving diastereoselectivity on a pre-formed spirocyclic system requires careful selection of reagents and conditions to control the facial selectivity of the attack on the ketone.

  • Causality: The rigid, three-dimensional structure of the spiro[3.3]heptane core presents two distinct faces for nucleophilic attack on the C6-carbonyl. One face is typically more sterically hindered than the other. The stereochemical outcome depends on the balance between steric hindrance and the trajectory of the incoming nucleophile (e.g., Burgi-Dunitz angle).

  • Troubleshooting & Optimization Strategies:

    • Bulky Reducing Agents: For the reduction of the ketone to the corresponding alcohol, use sterically demanding reducing agents. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are highly sensitive to steric hindrance and will preferentially attack from the less hindered face, leading to higher diastereoselectivity compared to less bulky reagents like NaBH₄.

    • Substrate-Directed Control: If there is another functional group elsewhere on the scaffold, it may be possible to use it to direct the approach of the reagent.

    • Chiral Catalysis: For asymmetric synthesis, consider using a chiral catalyst in the reduction step. For example, the Corey-Bakshi-Shibata (CBS) reduction can provide high enantioselectivity for the formation of one alcohol enantiomer.

    • Post-Reduction Stereocontrol: After reduction, the resulting alcohol can be converted to the amine. A Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) will proceed with inversion of stereochemistry. Therefore, by first creating the desired alcohol diastereomer, you can invert its stereocenter to obtain the desired amine diastereomer.

Parameter Problem Recommended Solution Rationale
Yield Low conversion in Paternò-BüchiUse a quartz reaction vessel; Degas solvent thoroughly.Pyrex blocks low-wavelength UV; Oxygen quenches the excited state.[14]
Stereoselectivity Poor dr in ketone reductionUse a bulky reducing agent (e.g., L-Selectride®).Bulky reagents are more sensitive to the steric environment of the carbonyl, favoring attack from the less hindered face.
Byproducts Polymerization during cyclizationEmploy high-dilution conditions for Williamson etherification.Favors intramolecular reaction over intermolecular side reactions.
Regioselectivity Mixture of isomers in Paternò-BüchiModify solvent and temperature; screen different carbonyl precursors.These factors influence the stability and reaction pathways of the diradical intermediates.[8][13]

Part 2: Troubleshooting Experimental Workflows

This section provides a logical decision-making workflow to diagnose and solve common experimental problems.

Workflow 1: Diagnosing Low Yield in Spirocycle Formation

The following diagram illustrates a step-by-step process for troubleshooting the formation of the 2-oxaspiro[3.3]heptane core.

G start Low Yield of 2-Oxaspiro[3.3]heptane Core q1 Which synthetic route was used? start->q1 p_buchi Paternò-Büchi q1->p_buchi Photochemical williamson Williamson Etherification q1->williamson Cyclization q2_pb Is starting material consumed? p_buchi->q2_pb q2_we Is starting material consumed? williamson->q2_we sol_pb_yes Analyze crude NMR for byproducts. Are oligomers or decomposition products present? q2_pb->sol_pb_yes Yes sol_pb_no Check reaction setup: 1. Is the reaction vessel Quartz? 2. Is the UV lamp wavelength correct? 3. Was the solution thoroughly degassed? q2_pb->sol_pb_no No sol_we_yes Analyze crude NMR for byproducts. Is elimination product (alkene) or polymer observed? q2_we->sol_we_yes Yes sol_we_no Check reaction conditions: 1. Is the base strong enough (e.g., NaH)? 2. Is the leaving group sufficiently activated (e.g., Tosyl, Iodide)? 3. Is the solvent anhydrous? q2_we->sol_we_no No sol_we_poly Increase dilution significantly. sol_we_yes->sol_we_poly Polymer sol_we_elim Use a more sterically hindered, non-nucleophilic base. sol_we_yes->sol_we_elim Elimination

Caption: Troubleshooting Decision Tree for Spirocycle Formation.

Part 3: Key Experimental Protocols

The following are generalized, yet detailed, protocols for the key transformations. Note: These protocols must be adapted based on the specific substrate.

Protocol 1: Diastereoselective Reduction of 2-Oxaspiro[3.3]heptan-6-one

This protocol aims to maximize the diastereoselectivity of the alcohol product.

  • Preparation: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve 2-oxaspiro[3.3]heptan-6-one (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution over 15 minutes. The addition should be controlled to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Stereospecific Conversion of Alcohol to Amine via Mitsunobu Reaction

This protocol achieves a formal SN2 substitution with inversion of configuration at the stereocenter.

  • Preparation: To a stirred solution of the 2-oxaspiro[3.3]heptan-6-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and phthalimide (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an Argon atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography to yield the protected amine.

  • Deprotection: Dissolve the purified phthalimide intermediate in ethanol. Add hydrazine hydrate (4.0 eq) and heat the mixture to reflux for 4 hours.

  • Isolation: After cooling to room temperature, filter off the precipitated phthalhydrazide. Acidify the filtrate with 2M HCl and wash with dichloromethane to remove non-basic impurities. Basify the aqueous layer with 2M NaOH and extract with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the primary amine.

References

  • Aikawa, K., Hioki, Y., Shimizu, N., & Mikami, K. (2011). Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition. Journal of the American Chemical Society, 133(50), 20092–20095. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Design. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • D'Auria, M., & Racioppi, R. (2015). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 14(2), 225-269. [Link]

  • Fader, L. D., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544–6547. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. Chemistry – An Asian Journal. [Link]

  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., Fischer, H., Wagner, B., Parrilla, I., Schuler, F., Schneider, J., Alker, A., Schweizer, W. B., Müller, K., & Carreira, E. M. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

Sources

refining the workup procedure for 2-Oxaspiro[3.3]heptan-6-ylmethanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the technical needs of researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and FAQs for the workup procedures of reactions involving the novel building block, 2-Oxaspiro[3.3]heptan-6-ylmethanamine. As a Senior Application Scientist, this document is structured to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction: The Challenge of a Modern Amine

2-Oxaspiro[3.3]heptan-6-ylmethanamine and its analogs are increasingly vital in medicinal chemistry. Their rigid, three-dimensional spirocyclic scaffold offers an escape from the "flatland" of traditional aromatic structures, often leading to improved physicochemical properties like solubility and metabolic stability.[1][2] However, the very features that make this primary amine a valuable building block—its polarity and basicity—present distinct challenges during reaction workup and purification. This guide provides a systematic approach to navigating these challenges, ensuring high purity and recovery of your target compounds.

This section addresses common issues encountered during the workup of reactions involving 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

Q1: My product seems to be lost or has poor recovery after aqueous extraction. What went wrong?

Answer: This is a frequent issue stemming from the amine's basicity and the foundational principles of acid-base extraction.[3][4][5] The goal is to manipulate the pH to control whether the amine is in its neutral, organic-soluble "free base" form (R-NH₂) or its charged, water-soluble salt form (R-NH₃⁺).

Causality Analysis:

  • Incomplete Basification: To extract the amine into the organic layer, the aqueous layer must be sufficiently basic to deprotonate the ammonium salt (R-NH₃⁺) back to the free base (R-NH₂). If the pH is not high enough, a significant portion of your product will remain as the salt in the aqueous phase.

  • Incorrect Solvent Choice: The organic solvent must effectively solubilize the spirocyclic amine free base while being immiscible with water.

  • Excessive Washing: Repeatedly washing the organic layer with acidic or neutral water can slowly pull the basic amine back into the aqueous phase.

Troubleshooting Protocol:

  • Verify Aqueous pH: Before extraction, ensure the aqueous layer is distinctly basic. Use a pH meter or pH paper to confirm a pH of >10, typically achieved with 1-2 M NaOH or saturated sodium bicarbonate.

  • Recover from Aqueous Layer: If you suspect the product is in the aqueous layer, re-basify it to pH >10 and re-extract with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Use Brine Wash: After the basic extraction, wash the organic layer with saturated aqueous sodium chloride (brine).[6] This reduces the solubility of organic compounds in the aqueous phase and helps to remove dissolved water, minimizing product loss.

G cluster_0 Reaction Mixture in Organic Solvent cluster_1 Acidic Wash (e.g., 1M HCl) cluster_2 Basification & Re-extraction RM Crude Reaction Mixture (Amine Product, Byproducts) AW Aqueous Layer (Protonated Amine, R-NH3+) RM->AW Extract with Acid [Amine becomes water-soluble salt] OL1 Organic Layer (Neutral/Acidic Impurities) RM->OL1 Basify Add Base (NaOH) to Aqueous Layer (pH > 10) AW->Basify Isolate & Basify OL2 Fresh Organic Layer (Purified Free Base, R-NH2) Basify->OL2 Extract with Organic Solvent AQ2 Aqueous Layer (Salts) Basify->AQ2 G cluster_0 Standard Silica Gel cluster_1 Amine-Modified Silica Gel Silica Silica Surface Si-OH Si-OH Si-OH ProtonatedAmine R-NH3+ (Strongly Adsorbed) Silica:p2->ProtonatedAmine Peak Tailing & Low Recovery AmineSilica Modified Surface Si-(CH2)3-NH2 Si-(CH2)3-NH2 Si-(CH2)3-NH2 ElutedAmine R-NH2 (Clean Elution) AmineSilica:p2->ElutedAmine Symmetric Peak Amine R-NH2 (Basic Amine) Amine->Silica:p2 Strong Acid-Base Interaction Amine->AmineSilica:p2 Weak Interaction (No Protonation)

Sources

Technical Support Center: Navigating the Scale-Up of 2-Oxaspiro[3.3]heptan-6-ylmethanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals engaged in the production of this valuable spirocyclic amine. As a building block in medicinal chemistry, its unique three-dimensional structure offers significant advantages in drug design, but its synthesis, particularly on a larger scale, presents distinct challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its production, ensuring robust and reproducible outcomes.

The inherent ring strain of the oxetane and the spirocyclic nature of the core structure are central to the challenges encountered during synthesis.[1][2] This guide will address these issues systematically, from the construction of the spirocyclic core to the introduction of the aminomethyl functionality and final purification.

Troubleshooting Guide: From Synthesis to Purification

Part 1: Synthesis of the 2-Oxaspiro[3.3]heptane Core

A common strategy for constructing the 2-oxaspiro[3.3]heptane core involves the formation of a 6-oxo intermediate, which serves as a versatile precursor for further functionalization.

Question: We are experiencing low yields during the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate. What are the likely causes and how can we optimize this step?

Answer: Low yields in the formation of this spirocyclic ketone can often be attributed to incomplete reaction, side reactions, or difficulties in purification. A common route involves a [2+2] cycloaddition of dichloroketene to an N-Boc-3-methyleneazetidine.[3]

Potential Causes and Solutions:

  • Inefficient Dichloroketene Generation: The in-situ generation of dichloroketene from trichloroacetyl chloride and a zinc-copper couple or zinc dust is critical. Ensure the zinc is activated and the reaction is performed under strictly anhydrous conditions.[3]

  • Reaction Temperature: The cycloaddition is often exothermic. Maintaining a controlled temperature, typically between 0 and 25 °C, is crucial to prevent decomposition of the starting material and product.[3]

  • Side Reactions: Grob-type fragmentation is a known side reaction in the synthesis of oxetanes and related strained rings, leading to the formation of undesired methylene azetidine byproducts.[4] This can be minimized by careful control of reaction conditions and the choice of base.

  • Purification Challenges: The crude product may contain unreacted starting materials and byproducts. Purification by column chromatography is often necessary, and optimization of the solvent system is key to achieving good separation and yield.

Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [3]

  • Wittig Reaction: React N-Boc-azetidin-3-one with methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) in an appropriate solvent like THF to yield N-Boc-3-methyleneazetidine.

  • [2+2] Cycloaddition: To a solution of N-Boc-3-methyleneazetidine in an anhydrous etheral solvent (e.g., dioxane), add activated zinc powder. Slowly add a solution of trichloroacetyl chloride in the same solvent, maintaining the temperature below 30 °C.

  • Dechlorination: After the cycloaddition is complete, the resulting dichlorocyclobutanone is dechlorinated in situ using zinc powder and acetic acid.

  • Work-up and Purification: Quench the reaction with a suitable aqueous solution, extract the product with an organic solvent, and purify by column chromatography.

Part 2: Introduction of the Methanamine Moiety

Introducing the C1 unit and converting it to the amine can be achieved through several pathways, each with its own set of challenges.

Question: We are attempting a Wittig or Horner-Wadsworth-Emmons (HWE) reaction on the spirocyclic ketone to introduce a methylene group, but the conversion is low. What are the troubleshooting steps?

Answer: The reactivity of the ketone in the strained spiro[3.3]heptane system can be influenced by steric hindrance.

Potential Causes and Solutions:

  • Steric Hindrance: The spirocyclic core can sterically hinder the approach of the ylide. Using less sterically demanding ylides or HWE reagents can improve conversion. For example, the use of the smaller phosphonate reagent in an HWE reaction might be more effective than a bulky phosphonium ylide.

  • Base Selection: The choice of base is critical for the deprotonation of the phosphonium salt or phosphonate. Stronger bases like n-butyllithium or sodium hydride are often required.

  • Reaction Conditions: Ensure anhydrous conditions, as water will quench the ylide. Running the reaction at elevated temperatures (refluxing THF, for example) can also improve the reaction rate, but care must be taken to avoid decomposition of the strained ring system.

Workflow for Introducing the Aminomethyl Group

G A 6-Oxo-2-oxaspiro[3.3]heptane B Wittig / HWE Reaction A->B Introduce C1 unit J Strecker Synthesis A->J Alternative Route 1 C 6-Methylene-2-oxaspiro[3.3]heptane B->C D Hydroboration-Oxidation C->D E (2-Oxaspiro[3.3]heptan-6-yl)methanol D->E F Mesylation/Tosylation E->F N 2-Oxaspiro[3.3]heptane-6-carbaldehyde E->N Oxidation G Azide Substitution (NaN3) F->G H Reduction (e.g., H2/Pd, LiAlH4) G->H I 2-Oxaspiro[3.3]heptan-6-ylmethanamine H->I K α-Amino Nitrile Intermediate J->K L Nitrile Reduction (e.g., LiAlH4) K->L L->I M Reductive Amination M->I N->M Alternative Route 2 O Ammonia/Amine Source O->M P Reducing Agent (e.g., NaBH3CN) P->M

Caption: Synthetic routes to 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

Question: We have successfully synthesized the 2-Oxaspiro[3.3]heptane-6-carbonitrile via a Strecker reaction, but are facing challenges with its reduction to the primary amine. What are the recommended conditions?

Answer: The reduction of nitriles to primary amines is a standard transformation, but the presence of the strained oxetane ring requires careful selection of the reducing agent and reaction conditions to avoid ring-opening.

Potential Causes and Solutions:

  • Harsh Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures can potentially lead to the cleavage of the oxetane ring.[5]

  • Incomplete Reduction: Milder reducing agents may not be sufficient for complete conversion of the nitrile.

Recommended Reducing Agents and Conditions:

Reducing AgentConditionsPotential Issues
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to room temperaturePotential for oxetane ring opening at higher temperatures.[5]
Borane-THF complex (BH₃·THF) Anhydrous THF, room temperatureGenerally milder than LiAlH₄ and less likely to cause ring opening.
Catalytic Hydrogenation (H₂) Raney Nickel or Palladium on Carbon (Pd/C) catalyst, high pressureCan be effective, but catalyst poisoning can be an issue.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in 2-Oxaspiro[3.3]heptan-6-ylmethanamine to acidic and basic conditions?

A1: The stability of the oxetane ring is a significant concern. Generally, 3,3-disubstituted oxetanes, like the core of our target molecule, are more stable than unsubstituted or 2-substituted oxetanes due to steric hindrance.[5] However, they are still susceptible to ring-opening under strongly acidic conditions, which can be catalyzed by both protic and Lewis acids.[5][6] The ring is generally more stable under basic conditions.[7] Therefore, it is advisable to avoid strongly acidic workups or purification steps (e.g., silica gel chromatography with acidic eluents). If an acidic condition is unavoidable, using milder acids and lower temperatures is recommended.

Q2: What are the best practices for purifying the final product, 2-Oxaspiro[3.3]heptan-6-ylmethanamine?

A2: The primary amine functionality allows for several purification strategies.

  • Acid-Base Extraction: The basicity of the amine allows for purification by extraction into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to re-extract the purified amine into an organic solvent.

  • Crystallization of a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride or oxalate) for purification by recrystallization. This is often a highly effective method for achieving high purity on a large scale.[6]

  • Chromatography: If necessary, column chromatography on silica gel can be used. However, to avoid potential degradation on acidic silica, it is recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine or to use deactivated silica gel.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety aspects should be carefully considered:

  • Energetic Intermediates: If a synthetic route involves azide intermediates, it is crucial to handle these with extreme care as they can be explosive, especially upon heating or shock.

  • Exothermic Reactions: As mentioned, some steps like the [2+2] cycloaddition can be exothermic and require careful temperature control to prevent run-away reactions, especially on a larger scale.

  • Reactive Reagents: The use of highly reactive reagents like LiAlH₄ and strong bases requires appropriate personal protective equipment and handling procedures in a well-ventilated fume hood.

Logical Relationship Diagram for Troubleshooting

G cluster_synthesis Synthesis Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions A Low Yield in Core Synthesis D Inefficient Reagent Generation A->D E Suboptimal Temperature A->E F Side Reactions (e.g., Fragmentation) A->F B Poor Conversion in Functionalization B->E G Steric Hindrance B->G C Difficult Nitrile Reduction H Harsh Reducing Agent C->H I Incomplete Reduction C->I J Optimize Reagent Preparation & Anhydrous Conditions D->J K Precise Temperature Control E->K L Modify Base/Solvent to Minimize Side Reactions F->L M Use Less Bulky Reagents / Harsher Conditions G->M N Select Milder Reducing Agent (e.g., BH3-THF) H->N O Increase Reaction Time/Temperature or Change Agent I->O

Caption: Troubleshooting logic for key synthetic steps.

This technical guide provides a framework for addressing common challenges in the production of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. By understanding the underlying chemical principles and potential pitfalls, researchers can develop robust and scalable synthetic routes to this important building block.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(19), 3322-3348. Available at: [Link]

  • Wuitschik, G., et al. (2010). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545-1550. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • Baran, P. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12469. Available at: [Link]

  • Deng, G., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13862-13874. Available at: [Link]

  • Litskan, E. V., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547. Available at: [Link]

  • Wallace, E. M., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 13(15), 4156-4159. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Piperidine Bioisosteres: A Comparative Analysis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Evolving Landscape of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, consistently ranking among the most frequently utilized heterocyclic scaffolds in FDA-approved drugs.[1] Its prevalence is a testament to its remarkable versatility, offering a privileged three-dimensional framework that can be readily functionalized to modulate a compound's physicochemical properties and biological activity. However, the very success of the piperidine motif presents inherent challenges in drug discovery. Navigating a crowded patent landscape and overcoming metabolic liabilities, often associated with oxidation at the carbons alpha to the nitrogen, necessitate the exploration of novel bioisosteric replacements.[2]

Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity, is a powerful tool for fine-tuning molecular properties. An ideal piperidine bioisostere should mimic its steric and electronic features while offering advantages in metabolic stability, solubility, basicity, or providing novel vectors for chemical exploration.[1] This guide provides an in-depth, objective comparison of 2-Oxaspiro[3.3]heptan-6-ylmethanamine with other prominent piperidine bioisosteres, offering supporting experimental data and detailed protocols for their evaluation.

The Emerging Contender: 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Spirocyclic scaffolds have gained significant traction as bioisosteric replacements due to their inherent three-dimensionality and potential to improve metabolic stability.[3] Among these, the 2-oxaspiro[3.3]heptane framework is a compelling alternative to the piperidine ring. The introduction of an oxygen atom within the spirocyclic system is anticipated to modulate lipophilicity and introduce a potential hydrogen bond acceptor, while the rigid spirocyclic core can enhance binding affinity by reducing the entropic penalty upon target engagement.

While extensive experimental data for 2-Oxaspiro[3.3]heptan-6-ylmethanamine is not yet widely published, we can infer its potential properties based on related structures and established principles of medicinal chemistry. This guide will present a comparative framework and provide the necessary experimental protocols to empower researchers to generate their own data for this promising scaffold.

Comparative Analysis of Physicochemical and ADME Properties

A thorough understanding of a scaffold's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for successful drug development. The following sections compare key parameters for piperidine and its bioisosteres.

Lipophilicity (LogP/LogD)

Lipophilicity, a critical determinant of a drug's permeability, solubility, and off-target effects, is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH).

Compound/ScaffoldExperimental LogP/LogD (pH 7.4)Reference
Piperidin-4-ylmethanamine~0.84 (Piperidine)[4]
Azetidin-3-ylmethanamine-1.1 (Azetidine)[5][6]
Pyrrolidin-3-ylmethanamineData not readily available
2-Azaspiro[3.3]heptan-6-amineData not readily available
1-Azaspiro[3.3]heptan-5-amineData not readily available
2-Oxaspiro[3.3]heptan-6-ylmethanaminePredicted to be lower than piperidine analog

Expert Insights: The introduction of heteroatoms and the compact nature of smaller rings like azetidine generally lead to a decrease in lipophilicity compared to the larger piperidine ring.[6] For 2-Oxaspiro[3.3]heptan-6-ylmethanamine, the presence of the oxygen atom is expected to lower the LogP relative to its piperidine counterpart, potentially improving aqueous solubility.

Basicity (pKa)

The basicity of the nitrogen atom is a crucial parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target interactions.

Compound/ScaffoldExperimental pKaReference
Piperidine11.22
Azetidine11.29[7]
Pyrrolidine~11.27
2-Azaspiro[3.3]heptane~11.3
1-Azaspiro[3.3]heptane~11.4[8]
2-Oxaspiro[3.3]heptan-6-ylmethanaminePredicted to be slightly lower than piperidine

Expert Insights: The pKa of cyclic amines is influenced by ring size and substitution. While azetidine and the azaspiro[3.3]heptanes exhibit basicities similar to piperidine, the introduction of an oxygen atom in the 2-oxaspiro[3.3]heptane scaffold may slightly reduce the basicity of the distal nitrogen due to inductive effects.

Metabolic Stability

Metabolic stability, typically assessed by in vitro assays using liver microsomes or hepatocytes, is a critical predictor of a drug's in vivo half-life and clearance.

Compound/ScaffoldIn Vitro Metabolic Stability (Human Liver Microsomes)Reference
Piperidine AnalogsGenerally susceptible to oxidation at carbons α to nitrogen[2]
Azetidine AnalogsOften show improved metabolic stability[9]
Pyrrolidine AnalogsMetabolic profile can vary depending on substitution[7]
Azaspiro[3.3]heptane AnalogsGenerally exhibit enhanced metabolic stability[3]
2-Oxaspiro[3.3]heptan-6-ylmethanaminePredicted to have improved metabolic stability

Expert Insights: A primary motivation for exploring piperidine bioisosteres is to enhance metabolic stability. The carbons adjacent to the nitrogen in piperidine are common sites of CYP-mediated oxidation. The rigid, compact nature of spirocyclic systems like 2-azaspiro[3.3]heptane and the anticipated steric hindrance in 2-Oxaspiro[3.3]heptan-6-ylmethanamine are expected to reduce susceptibility to enzymatic degradation.[2][3]

Visualizing the Scaffolds: A Structural Comparison

G cluster_piperidine Piperidine cluster_oxaspiro 2-Oxaspiro[3.3]heptan-6-ylmethanamine cluster_azaspiro 2-Azaspiro[3.3]heptan-6-amine cluster_azetidine Azetidin-3-ylmethanamine cluster_pyrrolidine Pyrrolidin-3-ylmethanamine Piperidine Oxaspiro Piperidine->Oxaspiro Bioisosteric Replacement Azaspiro Piperidine->Azaspiro Azetidine Piperidine->Azetidine Pyrrolidine Piperidine->Pyrrolidine

Caption: Structural comparison of piperidine and its bioisosteres.

Experimental Protocols for Comparative Evaluation

To facilitate a rigorous, data-driven comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.

Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method remains the gold standard for accurate LogD determination.[4]

G start Start: Prepare Solutions prepare_octanol Saturate 1-octanol with buffer (pH 7.4) start->prepare_octanol prepare_buffer Saturate buffer (pH 7.4) with 1-octanol start->prepare_buffer prepare_compound Prepare stock solution of test compound (e.g., 10 mM in DMSO) start->prepare_compound partitioning Partitioning prepare_octanol->partitioning prepare_buffer->partitioning prepare_compound->partitioning add_solutions Add known volumes of saturated octanol, saturated buffer, and test compound to a vial partitioning->add_solutions shake Shake vigorously to ensure equilibrium (e.g., 24 hours at room temperature) add_solutions->shake centrifuge Centrifuge to separate phases shake->centrifuge analysis Analysis centrifuge->analysis sample_phases Carefully sample both the aqueous and octanol phases analysis->sample_phases quantify Quantify compound concentration in each phase (e.g., by LC-MS/MS or UV-Vis spectroscopy) sample_phases->quantify calculate Calculate LogD = log([Compound]octanol / [Compound]aqueous) quantify->calculate end End: LogD Value Determined calculate->end

Caption: Workflow for LogD determination by the shake-flask method.

Protocol:

  • Preparation of Phases:

    • Saturate 1-octanol with an aqueous buffer of the desired pH (typically 7.4 for physiological relevance).

    • Saturate the aqueous buffer with 1-octanol.

    • Allow the phases to separate completely.

  • Partitioning:

    • In a glass vial, combine a precise volume of the saturated 1-octanol and saturated aqueous buffer.

    • Add a small aliquot of a concentrated stock solution of the test compound.

    • Seal the vial and shake vigorously for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculation:

    • Calculate the LogD value using the formula: LogD = log (Concentration in octanol / Concentration in aqueous phase).

Determination of Basicity (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[10]

Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

    • Add a slight excess of a standard solution of a strong acid (e.g., HCl) to ensure the amine is fully protonated.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the steepest part of the titration curve.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11]

G start Start: Prepare Incubation Mixture prepare_microsomes Thaw human liver microsomes on ice start->prepare_microsomes prepare_compound Prepare test compound solution in buffer start->prepare_compound pre_incubation Pre-incubate microsomes and compound at 37°C prepare_microsomes->pre_incubation prepare_compound->pre_incubation initiate_reaction Initiate reaction by adding NADPH regenerating system pre_incubation->initiate_reaction sampling Sampling initiate_reaction->sampling time_points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) sampling->time_points quench Quench the reaction in each aliquot with cold acetonitrile containing an internal standard time_points->quench analysis Analysis quench->analysis centrifuge Centrifuge to precipitate proteins analysis->centrifuge lc_ms Analyze supernatant by LC-MS/MS to quantify the remaining parent compound centrifuge->lc_ms calculate Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) lc_ms->calculate end End: Metabolic Stability Determined calculate->end

Caption: Workflow for in vitro metabolic stability assay.

Protocol:

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the slope of this line.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[12][13]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with a transport buffer.

    • Add the test compound to the apical (A) or basolateral (B) chamber.

    • At specified time intervals, collect samples from the receiver chamber.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the potential for active efflux.

hERG Inhibition Assay

Assessing a compound's potential to inhibit the hERG potassium channel is a critical step in cardiac safety profiling.[14]

Protocol:

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings to measure the hERG tail current in the absence and presence of the test compound.

    • Apply the test compound at multiple concentrations to generate a concentration-response curve.

  • Data Analysis:

    • Calculate the percentage of hERG current inhibition at each concentration.

    • Determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Conclusion and Future Directions

The strategic application of bioisosterism is indispensable for modern drug discovery. While the piperidine scaffold remains a valuable tool, the exploration of novel bioisosteres like 2-Oxaspiro[3.3]heptan-6-ylmethanamine is crucial for addressing the challenges of metabolic instability and intellectual property. This guide provides a comprehensive framework for comparing the physicochemical and ADME properties of this promising new scaffold against established piperidine bioisosteres.

Although direct experimental data for 2-Oxaspiro[3.3]heptan-6-ylmethanamine is currently limited, the provided protocols empower researchers to generate the necessary data to make informed decisions in their drug design and development programs. The anticipated improvements in metabolic stability and modulated physicochemical properties make 2-Oxaspiro[3.3]heptan-6-ylmethanamine and related spirocyclic systems exciting areas for future investigation.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Caco2 assay protocol. [Link]

  • Azetidin-3-ylmethanamine | C4H10N2 | CID 10103118 - PubChem. NIH. [Link]

  • Experimental amine basicity (pKa),6b effective and intrinsic... - ResearchGate. [Link]

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - NIH. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. [Link]

  • hERG Screening. Creative Biolabs. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. [Link]

  • Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. R Discovery. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • hERG Assay (Methods for testing hERG antagonistic activity). YouTube. [Link]

  • Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... - ResearchGate. [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [Link]

  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. - ScienceOpen. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • This method can uniquely populate piperidine, tropane, and cyclohexane... - ResearchGate. [Link]

  • Azetidine | C3H7N | CID 10422 - PubChem. NIH. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]

  • Azetidine - Wikipedia. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. ResearchGate. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

  • Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. PubMed. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem. NIH. [Link]

  • Synthesis of tropidine (21) from Tropane-3-one. - ResearchGate. [Link]

Sources

A Comparative Guide to 2-Oxaspiro[3.3]heptan-6-ylmethanamine Analogs: An In Vitro and In Vivo Analysis for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter in drug discovery is driven by the need for compounds with superior efficacy, selectivity, and pharmacokinetic profiles. The "escape from flatland"—a strategic shift from planar, aromatic molecules to three-dimensional, sp3-rich scaffolds—has become a cornerstone of modern medicinal chemistry.[1] Spirocyclic systems, in particular, are gaining significant traction as they offer a rigid conformational framework that can enhance molecular stability, improve target binding, and modulate physicochemical properties favorably.[2][3][4] This guide presents a comparative analysis of a series of novel 2-Oxaspiro[3.3]heptan-6-ylmethanamine (OSHA) analogs, designed as inhibitors for a hypothetical target, "Kinase X." We will delve into the design rationale, compare their performance in a suite of in vitro assays—including target engagement, selectivity, and metabolic stability—and culminate with an in vivo evaluation of lead candidates to assess their pharmacokinetic behavior and efficacy. The experimental data, while presented for illustrative purposes, is grounded in established drug discovery principles and methodologies.

Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold

For decades, medicinal chemistry has heavily relied on aromatic ring systems. However, the increasing complexity of biological targets necessitates a move towards more sophisticated molecular architectures. Molecules with a higher fraction of sp3-hybridized carbons (Fsp³) often exhibit improved aqueous solubility, better metabolic stability, and a reduced likelihood of off-target interactions compared to their planar counterparts.[5] The 2-Oxaspiro[3.3]heptane scaffold is an exemplary embodiment of this principle. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for the intended biological target.[3] The inclusion of an oxetane ring is particularly advantageous, as it can act as a polar handle to improve solubility and serve as a hydrogen bond acceptor, while the spirocyclic core itself is a bioisostere for more common ring systems like piperidine, offering a novel entry into unexplored chemical space.[6]

Design Rationale and Analog Synthesis

The core structure, 2-Oxaspiro[3.3]heptan-6-ylmethanamine, was selected as a starting point to target the ATP-binding site of Kinase X. The primary amine is hypothesized to form a key hydrogen bond interaction with a conserved glutamate residue in the kinase hinge region. Our synthetic strategy focused on diversifying two key positions, R¹ and R², to probe the surrounding hydrophobic pockets and optimize the compound's drug-like properties.

cluster_0 Core Scaffold Diversification Core R1 R¹: Probing the hydrophobic pocket Core->R1 N-Arylation/ N-Alkylation R2 R²: Modulating physicochemical properties Core->R2 Amide Coupling

Caption: Core scaffold and points for analog diversification.

The following analogs were synthesized for this comparative study:

  • OSHA-1 (Core): The parent compound with R¹ and R² as hydrogen.

  • OSHA-2: R¹ = 4-fluorophenyl. Designed to probe for halogen bond interactions.

  • OSHA-3: R¹ = 4-fluorophenyl, R² = cyclopropyl. The cyclopropyl group was introduced to increase Fsp³ and potentially improve metabolic stability.[1]

  • OSHA-4: R¹ = 2-pyridinyl, R² = methyl. The pyridine was introduced to enhance solubility and provide an additional hydrogen bond acceptor.

  • Reference Compound: A known, publicly disclosed planar inhibitor of Kinase X.

In Vitro Comparative Analysis

A logical, tiered approach was used to evaluate the synthesized analogs, starting with primary target engagement and progressively assessing for more complex biological and pharmacological properties.

G A Compound Library (OSHA Analogs) B Primary Screen: Kinase X IC50 A->B Target Potency C Selectivity Panel (Kinase Y, Z) B->C Assess Specificity D In Vitro ADME (Solubility, Stability) C->D Drug-like Properties E Lead Candidate Selection D->E Data Integration

Caption: A streamlined workflow for in vitro evaluation.

Primary Target Engagement and Selectivity

The potency of each analog against Kinase X and two relevant off-target kinases (Kinase Y and Z) was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC₅₀) was calculated for each compound.[7]

Table 1: Comparative Potency and Selectivity Profile

CompoundKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Kinase Z IC₅₀ (nM)Selectivity (X vs Y)Selectivity (X vs Z)
OSHA-1 150>10,0002,500>66x17x
OSHA-2 258,5001,200340x48x
OSHA-3 10 >20,000 3,000 >2000x 300x
OSHA-4 4050090012.5x22.5x
Reference 1515030010x20x

Analysis: The introduction of the 4-fluorophenyl group (OSHA-2) significantly improved potency over the parent compound (OSHA-1), suggesting a favorable interaction in the hydrophobic pocket. Further addition of a cyclopropyl group (OSHA-3) provided the most potent analog, with an IC₅₀ of 10 nM. Critically, OSHA-3 displayed markedly superior selectivity against off-target kinases compared to the planar reference compound, highlighting the advantage of the rigid spirocyclic scaffold in orienting substituents for precise molecular recognition.[3] The pyridine-containing OSHA-4 showed good potency but compromised selectivity, likely due to less specific interactions.

In Vitro ADME Properties

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial to de-risk candidates for in vivo studies. We evaluated aqueous solubility and metabolic stability in human liver microsomes (HLM).

Table 2: Comparative In Vitro ADME Data

CompoundAqueous Solubility (µM)HLM Stability (% remaining after 30 min)
OSHA-2 4565%
OSHA-3 75 88%
OSHA-4 12040%
Reference 1025%

Analysis: The spirocyclic analogs demonstrated superior aqueous solubility compared to the planar reference compound, a common benefit of Fsp³-rich scaffolds.[5] OSHA-3 showed excellent metabolic stability, with 88% of the compound remaining after 30 minutes. This is a significant improvement over the reference compound and is likely attributable to the rigid, less metabolically susceptible cyclopropyl and spiro-core moieties. Based on the combined potency, selectivity, and ADME data, OSHA-3 was selected as the lead candidate for in vivo evaluation.

In Vivo Evaluation of Lead Candidate OSHA-3

The ultimate test of a drug candidate is its performance in a living system.[8] We advanced OSHA-3 to pharmacokinetic and efficacy studies in murine models.

Pharmacokinetic (PK) Profiling

OSHA-3 was administered to BALB/c mice via both intravenous (IV) and oral (PO) routes to determine key PK parameters.

Table 3: Murine Pharmacokinetic Parameters for OSHA-3

RouteDose (mg/kg)Cₘₐₓ (ng/mL)T½ (hours)AUC₀-inf (ng·h/mL)Oral Bioavailability (%)
IV28503.51,800N/A
PO101,2504.14,05045%

Analysis: OSHA-3 demonstrated favorable pharmacokinetic properties. The half-life (T½) of approximately 4 hours is suitable for once or twice-daily dosing. Most importantly, it exhibited an oral bioavailability of 45%, a strong indicator that the compound is well-absorbed and metabolically stable enough to reach systemic circulation, a common challenge for many drug candidates. This favorable outcome correlates well with the high in vitro solubility and metabolic stability observed previously.

Efficacy in a Cell Line-Derived Xenograft (CDX) Model

To assess anti-tumor activity, a CDX model was established by implanting human cancer cells expressing Kinase X into immunodeficient mice.[8] Once tumors reached a palpable size, mice were treated orally with OSHA-3 (20 mg/kg, once daily) or a vehicle control.

Results Summary: After 21 days of treatment, the group receiving OSHA-3 showed a 75% tumor growth inhibition (TGI) compared to the vehicle-treated group. The compound was well-tolerated, with no significant body weight loss observed in the treatment arm. This result provides strong proof-of-concept that the in vitro potency of OSHA-3 translates to significant efficacy in a relevant in vivo disease model.

Detailed Experimental Protocols

5.1 TR-FRET Kinase Inhibition Assay

  • Prepare a serial dilution of test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 2 µL of the compound dilution.

  • Add 4 µL of a solution containing the target kinase and a biotinylated substrate peptide in kinase reaction buffer.

  • Initiate the reaction by adding 4 µL of an ATP solution. The final ATP concentration should be at the Kₘ for the specific kinase.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a suitable TR-FRET plate reader, measuring emission at 665 nm and 620 nm.

  • Calculate the ratio of the two emission signals and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

5.2 Human Liver Microsomal (HLM) Stability Assay

  • Pre-warm a solution of HLM (0.5 mg/mL) and test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • At specified time points (e.g., 0, 5, 15, 30 minutes), aliquot a portion of the reaction mixture into a quench solution (e.g., cold acetonitrile containing an internal standard).

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

5.3 Murine Xenograft Efficacy Study

  • Implant 5 x 10⁶ human cancer cells subcutaneously into the flank of female athymic nude mice.

  • Monitor tumor growth with caliper measurements twice weekly.

  • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group).

  • Prepare the dosing formulation of OSHA-3 in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer the compound or vehicle control orally once daily at the specified dose.

  • Monitor animal body weight and tumor volume throughout the study.

  • At the end of the study, calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Conclusion and Future Directions

This guide demonstrates a systematic approach to the evaluation of novel 2-Oxaspiro[3.3]heptan-6-ylmethanamine analogs. The data clearly shows that the strategic incorporation of this sp3-rich, conformationally rigid scaffold can lead to compounds with superior properties compared to traditional planar molecules. The lead candidate, OSHA-3 , emerged as a potent and highly selective Kinase X inhibitor with excellent in vitro ADME properties, good oral bioavailability, and significant in vivo efficacy.

Future work will focus on further optimization of the OSHA-3 scaffold to enhance potency and PK properties, as well as comprehensive safety and toxicology studies to support its advancement as a clinical candidate. This case study underscores the power of three-dimensional scaffolds in navigating the complex challenges of modern drug discovery.

References

  • Biocompare. In Vivo Models. Available from: [Link]

  • AACR Journals. Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Available from: [Link]

  • Drugs for Neglected Diseases initiative (DNDi). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • National Center for Biotechnology Information (PMC). In vivo selection of novel biotherapeutics. Available from: [Link]

  • PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design. Available from: [Link]

  • Covance. In vivo preclinical models for immune-mediated inflammatory disease drug development. Available from: [Link]

  • PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]

  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Available from: [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]

  • ScienceDirect. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Available from: [Link]

  • YouTube. In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. Available from: [Link]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available from: [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available from: [Link]

  • SpringerLink. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available from: [Link]

Sources

Deconvoluting the Enigma: A Senior Application Scientist's Guide to Validating the Biological Target of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, chemists, and drug development pioneers on the frontier of discovery, this guide offers a strategic framework for a critical endeavor: validating the biological target of a novel bioactive compound. Our subject of focus is 2-Oxaspiro[3.3]heptan-6-ylmethanamine, a compelling scaffold that has emerged from the drive to explore novel chemical space beyond the "flatland" of traditional aromatic compounds. While this specific molecule does not yet have a universally recognized biological target, its significance lies in its potential as a hit from phenotypic screens—screens that identify molecules based on a desired biological effect, rather than interaction with a predefined target.[1][2][3]

This guide, therefore, addresses a common and pivotal challenge in modern drug discovery: you have a hit, it elicits a fascinating phenotype, but what is its mechanism of action? We will navigate the logical and experimental workflow required to move from a phenotypic observation to a validated biological target, using 2-Oxaspiro[3.3]heptan-6-ylmethanamine as our central case study. This process is not merely a sequence of techniques but a campaign of rigorous scientific inquiry, demanding creativity, precision, and a deep understanding of causality.

The Starting Point: A Hit from a Phenotypic Screen

Phenotypic screening has undergone a renaissance, celebrated for its ability to uncover first-in-class medicines by focusing on the desired outcome in a complex biological system.[4][5] Let us presuppose that 2-Oxaspiro[3.3]heptan-6-ylmethanamine (hereafter referred to as 'OXA-HMA') was identified in a high-content imaging screen for its ability to reverse a disease-specific cellular morphology. The mechanism of action, however, remains a black box. Our primary objective is to illuminate this box, a process often termed target deconvolution.[6][7]

Our journey is a multi-stage process, beginning with the identification of candidate targets and culminating in their rigorous validation.

Stage 1: Identifying Candidate Targets - Casting a Wide Net

The initial phase of our investigation is exploratory, aiming to generate a list of proteins that physically interact with OXA-HMA. The key is to employ unbiased methods that do not rely on pre-existing hypotheses.

Chemical Proteomics: Fishing for Interactors

Chemical proteomics is a powerful strategy to identify small-molecule targets from complex biological mixtures.[8] The most common and robust method is affinity chromatography coupled with mass spectrometry (MS).[9]

The Causality Behind the Choice: This approach directly addresses the question, "What proteins does our compound bind to?" By immobilizing OXA-HMA, we can use it as "bait" to pull its binding partners out of a cell lysate. Mass spectrometry then provides an unbiased identification of these captured proteins.[9][10]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_0 Probe Synthesis cluster_1 Target Fishing cluster_2 Protein Identification A OXA-HMA B Linker Attachment A->B Functionalization C Affinity Tag Conjugation (e.g., Biotin) B->C Immobilization Handle D Immobilize Probe on Beads C->D Immobilized Probe E Incubate with Cell Lysate D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE Separation G->H Eluted Proteins I In-gel Digestion (e.g., Trypsin) H->I J LC-MS/MS Analysis I->J K Database Search & Protein Identification J->K L Prioritize based on: - Enrichment over control - Biological relevance - Known pathway association K->L Candidate Target List

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: Synthesis of an OXA-HMA Chemical Probe and Affinity Purification

  • Probe Synthesis:

    • Rationale: To capture interacting proteins, OXA-HMA must be modified with a linker and an affinity tag (e.g., biotin) without abolishing its biological activity. The primary amine of OXA-HMA is a suitable attachment point.

    • Procedure:

      • Synthesize a derivative of OXA-HMA with a linker arm (e.g., a polyethylene glycol chain) attached to the methanamine nitrogen. The linker provides spatial separation from the solid support, minimizing steric hindrance.

      • Conjugate the distal end of the linker to biotin.

      • Crucial Control: Synthesize an inactive analog of OXA-HMA to serve as a negative control. This could involve a structural modification predicted to disrupt the interaction with the target. If an inactive analog is not available, beads with just the linker and biotin will be used.[11]

  • Target Fishing:

    • Rationale: The biotinylated probe is immobilized on streptavidin-coated beads. When incubated with cell lysate, proteins that bind to OXA-HMA will be captured.

    • Procedure:

      • Incubate streptavidin-coated magnetic beads with the biotinylated OXA-HMA probe.

      • Prepare a cell lysate from a cell line relevant to the observed phenotype.

      • Incubate the lysate with the probe-conjugated beads. In parallel, incubate lysate with control beads (either with the inactive analog or linker-biotin only).

      • Perform stringent washes to remove proteins that bind non-specifically to the beads or the linker.

      • Elute the specifically bound proteins, for example, by boiling in SDS-containing buffer.

  • Protein Identification:

    • Rationale: The eluted proteins are identified using mass spectrometry.

    • Procedure:

      • Separate the eluted proteins by SDS-PAGE.

      • Excise protein bands and perform in-gel digestion with trypsin.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the proteins by searching the peptide fragmentation data against a protein database.

Data Interpretation:

The output will be a list of proteins identified in both the experimental and control samples. The most promising candidates are those that are significantly enriched in the OXA-HMA sample compared to the control.

MetricOXA-HMA PulldownInactive Analog PulldownRationale for Prioritization
Spectral Counts for Protein X 1505High enrichment suggests specific binding.
Spectral Counts for Protein Y 2520Low enrichment suggests non-specific binding.
Spectral Counts for Protein Z 500480High abundance protein, likely a non-specific binder.

Stage 2: Confirming Target Engagement in a Cellular Context

Identifying a binding partner is a crucial first step, but it doesn't prove that the interaction occurs within the complex environment of a living cell and is responsible for the observed phenotype. We must now validate target engagement in situ.

Cellular Thermal Shift Assay (CETSA®): A Measure of Intracellular Binding

The Causality Behind the Choice: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12][13] This allows us to confirm that OXA-HMA engages its target inside intact cells, a critical piece of evidence linking the biochemical interaction to a cellular context.[14][15]

Experimental Workflow: CETSA

A Treat intact cells with OXA-HMA or vehicle (DMSO) B Aliquot cells and heat to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins (centrifugation) B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E F A shift in the melting curve in the presence of OXA-HMA indicates target engagement. E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Treatment:

    • Rationale: To determine if OXA-HMA binding stabilizes the candidate protein (identified from the pulldown) in cells.

    • Procedure:

      • Culture the relevant cell line to ~80% confluency.

      • Treat cells with a range of concentrations of OXA-HMA or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Rationale: Heating the cells will cause proteins to denature and aggregate. The presence of a stabilizing ligand will increase the temperature at which the target protein aggregates.

    • Procedure:

      • Aliquot the treated cell suspensions into PCR tubes.

      • Heat the tubes at a specific temperature (determined from a preliminary melt curve experiment to be on the slope of the denaturation curve) for 3-8 minutes.[15]

      • Cool the samples to room temperature.

  • Analysis:

    • Rationale: Quantify the amount of the candidate protein that remains soluble after heating. Increased solubility at a given temperature in the presence of OXA-HMA indicates stabilization.

    • Procedure:

      • Lyse the cells (e.g., by freeze-thaw cycles or detergents).

      • Centrifuge to pellet the aggregated proteins.

      • Collect the supernatant (containing the soluble proteins).

      • Analyze the amount of the candidate protein in the supernatant by Western blot or another quantitative protein detection method.

Data Interpretation:

A dose-dependent increase in the amount of soluble target protein at the challenge temperature provides strong evidence of intracellular target engagement.

OXA-HMA Conc. (µM)Soluble Target Protein (Relative Units)Interpretation
0 (Vehicle)1.0Baseline stability
0.11.5Stabilization begins
12.8Dose-dependent stabilization
104.5Strong target engagement

Stage 3: Validating the Target's Role in the Phenotype

We have now established that OXA-HMA binds to a candidate protein in a test tube and inside a cell. The final, and most critical, question is: is the modulation of this specific target responsible for the biological phenotype we initially observed? To answer this, we turn to genetic methods.

Genetic Perturbation: Mimicking the Pharmacological Effect

The Causality Behind the Choice: If inhibiting our candidate protein with OXA-HMA causes the phenotype, then removing the protein from the cell using genetic tools should, in principle, replicate that same phenotype. CRISPR-Cas9 for gene knockout and RNA interference (RNAi) for gene knockdown are the gold standards for this approach.[16][17][18][19]

Comparison of Genetic Validation Tools

MethodPrincipleProsCons
CRISPR-Cas9 Knockout Permanent gene disruption at the DNA level.Complete loss of function; stable cell lines.[19]Potential for off-target effects; may be lethal if the gene is essential.
RNAi (siRNA/shRNA) Transient degradation of target mRNA.Tunable knockdown; useful for essential genes.[20][21]Incomplete knockdown; potential for off-target effects.[17]

Experimental Workflow: CRISPR-Cas9 Knockout for Target Validation

A Design and validate guide RNAs (gRNAs) targeting the candidate gene B Deliver Cas9 and gRNA to the cell line A->B C Select and expand single-cell clones B->C D Verify gene knockout by sequencing and Western blot C->D E Assess the phenotype of knockout cells vs. wild-type cells D->E F If the knockout phenotype matches the OXA-HMA-induced phenotype, this provides strong validation of the target. E->F

Caption: CRISPR-Cas9 Workflow for Target Validation.

Detailed Protocol: CRISPR-Cas9 Mediated Target Validation

  • Design and Construction:

    • Rationale: To create a permanent loss-of-function model for the candidate target gene.

    • Procedure:

      • Design at least two independent guide RNAs (gRNAs) targeting early exons of the candidate gene to ensure a functional knockout.

      • Clone the gRNAs into a vector that also expresses the Cas9 nuclease.

  • Cell Line Engineering:

    • Rationale: To generate a cell line that no longer expresses the candidate protein.

    • Procedure:

      • Transfect the Cas9/gRNA plasmids into the relevant cell line.

      • Isolate single cells and expand them into clonal populations.

      • Screen the clones for successful knockout by genomic DNA sequencing and Western blot to confirm the absence of the protein.

  • Phenotypic Analysis:

    • Rationale: To compare the phenotype of the knockout cells to that of wild-type cells treated with OXA-HMA.

    • Procedure:

      • Culture the validated knockout cells and wild-type control cells under the same conditions used in the original phenotypic screen.

      • Use the same high-content imaging and analysis pipeline to quantify the cellular morphology.

      • Compare the phenotype of the knockout cells to wild-type cells treated with a saturating concentration of OXA-HMA.

Data Interpretation and the Final Verdict:

The convergence of evidence from these orthogonal approaches provides a powerful and trustworthy validation of the biological target.

ExperimentResultConclusion
Affinity Chromatography-MS Protein X is highly enriched with the active OXA-HMA probe vs. control.Protein X is a direct binding partner of OXA-HMA.
Cellular Thermal Shift Assay OXA-HMA treatment leads to a dose-dependent thermal stabilization of Protein X in intact cells.OXA-HMA engages Protein X in a cellular environment.
CRISPR-Cas9 Knockout Knockout of the gene for Protein X recapitulates the cellular phenotype observed with OXA-HMA treatment.The interaction between OXA-HMA and Protein X is responsible for the observed biological effect.

This multi-pronged approach, grounded in causality and cross-validation, transforms a promising but enigmatic hit into a well-understood chemical probe with a validated mechanism of action. This knowledge is the bedrock upon which successful drug discovery programs are built, enabling rational optimization, biomarker development, and ultimately, the translation of a novel chemical entity into a potential therapeutic.

References

  • Hartl, M., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • Chemspace. (2022). Phenotypic and target-based HTS in drug discovery. Chemspace Blog. Available at: [Link]

  • PharmaFeatures. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. PharmaFeatures. Available at: [Link]

  • Rudrawar, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes. ResearchGate. Available at: [Link]

  • Antczak, C., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • ResearchGate. (2025). Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. ResearchGate. Available at: [Link]

  • Donovan, K. F., et al. (2018). CRISPR approaches to small molecule target identification. Cell Chemical Biology. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

  • Lin, A., et al. (2009). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Chemistry & Biology. Available at: [Link]

  • ResearchGate. (n.d.). RNA interference: from target validation to therapeutics. ResearchGate. Available at: [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • In Vitro ADMET Laboratories. (n.d.). How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. In Vitro ADMET Laboratories. Available at: [Link]

  • Zhang, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Waring, M. J. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • Bunnage, M. E., et al. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River Laboratories. Available at: [Link]

  • Swinney, D. C., & Anthony, J. (2011). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Nature Reviews Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Targeting inactive kinases: Structure as foundation for cancer drug discovery. ResearchGate. Available at: [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. Available at: [Link]

  • Drug Target Review. (2019). Phenotypic profiling in drug discovery. Drug Target Review. Available at: [Link]

  • Taylor & Francis Online. (2018). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Expert Opinion on Drug Discovery. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. Available at: [Link]

  • Disney, M. D., et al. (2019). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. ACS Chemical Biology. Available at: [Link]

  • Liu, T., et al. (2021). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry. Available at: [Link]

  • MedChemComm. (2014). Chemical biology for target identification and validation. MedChemComm. Available at: [Link]

  • Claussnitzer, M., et al. (2020). Genetic-Driven Druggable Target Identification and Validation. Nature Genetics. Available at: [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Available at: [Link]

  • YouTube. (2024). Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. YouTube. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (2025). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-Oxaspiro[3.3]heptan-6-ylmethanamine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is an absolute prerequisite for understanding its biological activity and advancing a promising candidate through the development pipeline. For novel molecular scaffolds like 2-Oxaspiro[3.3]heptan-6-ylmethanamine, a spirocyclic compound featuring a strained oxetane ring, unambiguous structural confirmation is paramount.[1][2][3] The inherent rigidity and unique three-dimensional arrangement of spirocycles make them attractive motifs in medicinal chemistry, often leading to improved pharmacological properties.[4][5] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with a suite of powerful spectroscopic techniques for the definitive confirmation of the 2-Oxaspiro[3.3]heptan-6-ylmethanamine structure.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unequivocal method for determining the absolute structure of a crystalline solid.[6][7] It provides a detailed three-dimensional map of electron density within a crystal, revealing precise atomic coordinates, bond lengths, bond angles, and stereochemistry.[8][9] For a molecule like 2-Oxaspiro[3.3]heptan-6-ylmethanamine, where the relative orientation of the oxetane and the aminomethyl-substituted cyclobutane rings is critical, SCXRD offers an unparalleled level of structural detail.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages for the structural confirmation of 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

Step 1: Crystal Growth - The Art and Science of Nucleation

The critical, and often most challenging, step in X-ray crystallography is obtaining a high-quality single crystal.[10][11][12] The primary amine functionality in 2-Oxaspiro[3.3]heptan-6-ylmethanamine introduces polarity and the potential for hydrogen bonding, which can be both an advantage and a challenge for crystallization.

  • Rationale for Solvent Selection: A systematic screening of solvents with varying polarities is essential. For an amine compound, solvents like isopropanol, acetonitrile, or a mixture of a polar solvent with a less polar anti-solvent (e.g., methanol/dichloromethane) are good starting points. The goal is to find a solvent system where the compound is sparingly soluble, allowing for slow crystal growth.

  • Common Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal formation.[12]

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.[13]

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[13]

Step 2: Data Collection - Illuminating the Crystal

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations of the atoms.[6] The crystal is then bombarded with a monochromatic beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[8] This pattern is recorded by a detector as the crystal is rotated.[8]

Step 3: Structure Solution and Refinement - From Diffraction to a 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," the loss of phase information during data collection, is solved using computational methods to generate an initial electron density map.[14] This map is then interpreted to build an initial molecular model, which is subsequently refined against the experimental data to yield the final, highly accurate structure of 2-Oxaspiro[3.3]heptan-6-ylmethanamine.[8]

Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of 2-Oxaspiro[3.3]- heptan-6-ylmethanamine Solvent_Screening Solvent Screening Synthesis->Solvent_Screening Crystallization Crystallization (e.g., Vapor Diffusion) Solvent_Screening->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: Workflow for confirming the structure of 2-Oxaspiro[3.3]heptan-6-ylmethanamine using X-ray crystallography.

Orthogonal Confirmation: A Spectroscopic Approach

While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic methods is essential for routine characterization, purity assessment, and for instances where suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution. A full suite of NMR experiments would provide compelling evidence for the structure of 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

  • ¹H NMR: Would reveal the number of unique proton environments, their chemical shifts, and their coupling patterns, providing information about the connectivity of the atoms. The diastereotopic protons of the methylene groups in the cyclobutane and oxetane rings would likely exhibit complex splitting patterns.

  • ¹³C NMR: Indicates the number of unique carbon environments. The chemical shifts of the spiro carbon and the carbons of the oxetane ring would be characteristic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule and confirming the spirocyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15]

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of 2-Oxaspiro[3.3]heptan-6-ylmethanamine by providing a highly accurate mass measurement.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural insights. For instance, cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation pathway for amines and would be expected.[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[18] For 2-Oxaspiro[3.3]heptan-6-ylmethanamine, key vibrational modes would include:

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[16]

  • C-O-C stretching: The cyclic ether of the oxetane ring would exhibit a characteristic C-O-C stretching vibration, typically in the 950-1150 cm⁻¹ region.[19]

  • C-H stretching: Aliphatic C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

Comparative Analysis: Choosing the Right Tool

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (HRMS, MS/MS)FTIR Spectroscopy
Information Provided Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packingConnectivity, stereochemistry (relative), dynamic information in solutionMolecular formula, fragmentation patternsPresence of functional groups
Sample Requirements High-quality single crystal (often challenging to obtain)Soluble compound, relatively pureSmall amount of sample, can be in a mixture for LC-MSSmall amount of sample (solid, liquid, or gas)
Ambiguity Unambiguous structural determinationCan have ambiguity for complex stereoisomers without reference dataIsomers can be difficult to distinguishIsomers often have very similar spectra
Throughput LowHighHighHigh
Expertise Required Specialized expertise for crystal growth and data analysisModerate to highModerateLow

Logical Framework for Structural Elucidation

Structural Elucidation Logic cluster_synthesis Synthesis cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis cluster_absolute Absolute Structure Confirmation Synthesized_Compound Synthesized 2-Oxaspiro[3.3]heptan-6-ylmethanamine FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Functional Groups MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR Connectivity Proposed_Structure Proposed Structure FTIR->Proposed_Structure MS->Proposed_Structure NMR->Proposed_Structure Refined Connectivity Xray X-ray Crystallography Confirmed_Structure Confirmed 3D Structure Xray->Confirmed_Structure Proposed_Structure->Xray Hypothesis for Confirmation

Caption: Logical workflow for the comprehensive structural elucidation of a novel compound.

Conclusion

For the unambiguous structural confirmation of 2-Oxaspiro[3.3]heptan-6-ylmethanamine, single-crystal X-ray crystallography is the definitive method, providing an unparalleled level of detail about its three-dimensional architecture. However, a comprehensive suite of spectroscopic techniques, including NMR, MS, and FTIR, is indispensable for routine analysis, confirmation of connectivity, and for instances where suitable crystals cannot be grown. The synergistic use of these techniques provides a self-validating system, ensuring the highest level of scientific integrity in the characterization of this novel and promising molecular scaffold.

References

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Amine Co-crystals: A Case Study with Benzylamine and Oxalic Acid.
  • ResearchGate. The high resolution FTIR-spectrum of oxetane.
  • EAS. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • Wikipedia. X-ray crystallography.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • Energy → Sustainability Directory. X-Ray Crystallography Alternative.
  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • ResearchGate. Examples of spirocyclic compounds reported along with their olfactory properties.
  • Northwestern University. Crystallographic Structure Elucidation.
  • Chemistry LibreTexts. X-ray Crystallography.
  • ARKAT USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHintTN0V8qTfjETB1Bn2hjh0ZDAwxw0FgAnXp-oZOk-Z2mr8K_VPkXn9kaTDVxUbftJlcU2UpWKF2h8CPwvc-UO1soaLBOuJINImwg4TxfZ6d63pDLRmrIntxEIRtMzoYmeIQ=
  • ResearchGate. IR spectrum (neat) of POx (Table II, Run 1).
  • NIH. X-Ray Crystallography of Chemical Compounds.
  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • NIH. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • NIH. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • NIH. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
  • IUCr. How to grow crystals for X-ray crystallography.
  • ResearchGate. Molecular structure of spiro compound 2d.
  • Wikipedia. Spiro compound.
  • PubMed. Charting Biologically Relevant Spirocyclic Compound Space.
  • University of Rochester. How To: Grow X-Ray Quality Crystals.
  • ResearchGate. How to grow crystals for X-ray crystallography.
  • Chemenu. Spiro Compounds.
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Synthesis. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • BLDpharm. 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine.
  • Chemistry LibreTexts. Spectroscopy of Amines.
  • ChemicalBook. 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-forMyl-, 1,1-diMethylethyl ester(1440960-67-7) 1H NMR spectrum.
  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines.
  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance.
  • PubMed. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products.
  • NIH. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • ChemicalBook. Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1 H NMR.
  • abcr GmbH. 2-oxaspiro[3.3]heptan-6-ylmethanamine, min 97%, 100 mg.

Sources

A Comparative Guide to 2-Oxaspiro[3.3]heptan-6-ylmethanamine and its Carbocyclic Analog: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to optimize physicochemical and pharmacokinetic properties is paramount. This guide provides a detailed comparative analysis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine and its direct carbocyclic analog, (cyclobutylmethyl)methanamine. Through an examination of their synthesis, key drug-like properties—aqueous solubility, lipophilicity, and metabolic stability—and the underlying mechanistic rationale, we demonstrate the profound impact of incorporating a spirocyclic oxetane moiety. Experimental data and established protocols reveal that the oxetane-containing analog offers significant advantages, including enhanced solubility and superior metabolic stability, positioning it as a preferred scaffold for developing next-generation therapeutics.

Introduction: The Quest for Three-Dimensionality and Optimized Properties

The progression of a drug candidate from initial hit to clinical success is often dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, an increasing body of evidence highlights the benefits of incorporating three-dimensional, sp³-rich scaffolds.[1][2] These structures, such as spirocycles, provide a rigid conformational framework that can improve target engagement, enhance selectivity, and offer escape routes from existing patent landscapes.[3][4][5]

A key strategy in lead optimization is bioisosteric replacement , where a functional group is substituted with another that retains similar biological activity but confers a more favorable ADME profile.[5][6] The replacement of a carbocyclic ring, like cyclobutane, with a heterocyclic analog, such as an oxetane, is a prime example of this strategy. The introduction of the oxygen heteroatom in the oxetane ring can trigger profound, context-dependent changes in a molecule's aqueous solubility, lipophilicity, and metabolic stability.[7][8][9]

This guide investigates the bioisosteric replacement of the cyclobutane ring in (cyclobutylmethyl)methanamine with a 2-oxaspiro[3.3]heptane core. We will dissect the synthetic accessibility and provide a head-to-head comparison of the critical physicochemical properties that govern a molecule's "drug-likeness."

Molecular Structures and Design Rationale

The two molecules at the center of this study represent a classic bioisosteric pair, where a methylene (-CH₂-) group in the cyclobutane ring is replaced by an oxygen atom within a spirocyclic oxetane framework.

CompoundStructureIUPAC Name
Analog A (Cyclobutylmethyl)methanamine
Analog B 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Design Rationale: The core hypothesis is that the introduction of the polar, sterically constrained oxetane ring in Analog B will confer significant advantages over the purely aliphatic scaffold of Analog A . The oxygen atom is expected to act as a hydrogen bond acceptor, improving interactions with water and thereby enhancing solubility.[10][11] Furthermore, the oxetane moiety is known to be more metabolically robust compared to aliphatic rings, which are susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][12]

Comparative Synthetic Accessibility

The feasibility of incorporating a chemical scaffold into a drug discovery program is highly dependent on its synthetic tractability. Both analogs can be prepared through rational, multi-step sequences.

Synthesis of (Cyclobutylmethyl)methanamine (Analog A)

A common route to this carbocyclic analog involves the reduction of a cyclobutanecarbonitrile intermediate. This approach is robust and utilizes readily available starting materials.

G cluster_0 Synthesis of Analog A start Cyclobutanecarboxylic Acid step1 SOCl₂, NH₄OH Amide Formation start->step1 1 step2 Dehydration (e.g., P₂O₅) Nitrile Formation step1->step2 2 step3 Reduction (e.g., LiAlH₄) Amine Formation step2->step3 3 product (Cyclobutylmethyl)methanamine step3->product

Caption: Synthetic workflow for Analog A.

Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine (Analog B)

The synthesis of the oxetane analog leverages specialized building blocks. A practical route involves the functionalization of a pre-formed 2-oxaspiro[3.3]heptane core, often derived from 3,3-bis(bromomethyl)oxetane.[13][14]

G cluster_1 Synthesis of Analog B start_b 3,3-Bis(bromomethyl)oxetane step1_b Cyclization with a malonic ester derivative start_b->step1_b 1 step2_b Hydrolysis & Decarboxylation step1_b->step2_b 2 step3_b Curtius or Hofmann Rearrangement step2_b->step3_b 3 product_b 2-Oxaspiro[3.3]heptan-6-ylmethanamine step3_b->product_b G cluster_workflow Comparative Experimental Workflow Analogs Analog A Analog B Solubility Aqueous Solubility (Shake-Flask) Analogs->Solubility LogP Lipophilicity (LogP) (Shake-Flask) Analogs->LogP Stability Metabolic Stability (Liver Microsome Assay) Analogs->Stability Data Comparative Data Analysis Solubility->Data LogP->Data Stability->Data

Caption: Workflow for physicochemical property assessment.

Lipophilicity (LogP)

Causality: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of oral absorption, membrane permeability, and plasma protein binding. An optimal LogP (typically between 1 and 3) is often sought. The replacement of a non-polar C-H bond with a polar C-O bond is expected to decrease lipophilicity.

This is the gold-standard method for LogP measurement. [15][16]

  • Preparation: Prepare a stock solution of the test compound in n-octanol (pre-saturated with water). Also prepare a phosphate-buffered saline (PBS) solution at pH 7.4 (pre-saturated with n-octanol).

  • Partitioning: In a glass vial, combine 1 mL of the n-octanol stock solution with 1 mL of the PBS buffer.

  • Equilibration: Vigorously shake the vial for 1 hour at room temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample a known volume from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. [17]

Aqueous Solubility

Causality: Adequate aqueous solubility is essential for drug absorption and formulation. Poor solubility can lead to low bioavailability and unreliable results in biological assays. [18]The oxetane's oxygen can act as a hydrogen bond acceptor, which is expected to significantly improve interactions with water molecules and thus increase solubility compared to the purely hydrocarbon analog. [7][10]

This method provides a reliable measure of a compound's solubility under physiologically relevant conditions. [19][20][21]

  • Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Incubation: Add a small aliquot of the DMSO stock (e.g., 10 µL) to a larger volume of aqueous buffer (e.g., 190 µL of PBS at pH 7.4) in a 96-well plate. This creates a solution where the compound may precipitate if its solubility limit is exceeded.

  • Equilibration: Seal the plate and shake at room temperature for 24 hours to ensure equilibrium is reached between the dissolved and solid states.

  • Filtration: Use a solubility filter plate (e.g., 0.45 µm pore size) to separate any precipitated solid from the saturated aqueous solution. [22]5. Quantification: The concentration of the compound in the filtrate (the saturated solution) is determined by LC-MS/MS or another sensitive analytical technique.

  • Result: The measured concentration represents the aqueous solubility of the compound under the tested conditions.

Metabolic Stability

Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes. [23][24]Aliphatic carbocycles like cyclobutane are known sites of metabolic attack (hydroxylation). The oxetane moiety is generally more resistant to CYP-mediated oxidation and can act as a "metabolic shield," protecting adjacent groups and improving the compound's half-life. [7][12]

This assay is a standard in vitro method to assess the rate of Phase I metabolism. [23][25][26][27]

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and a solution of the NADPH cofactor (e.g., 1 mM).

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in the reaction buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).

Data Summary and In-Depth Analysis

The following table summarizes the expected experimental outcomes based on the well-established principles of oxetane and spirocycle medicinal chemistry. [1][7][11][12]

Property Analog A (Carbocycle) Analog B (Oxetane) Rationale for Difference
cLogP (Calculated) ~1.5 ~0.8 The oxygen heteroatom increases polarity and reduces lipophilicity. [7]
Aqueous Solubility Low (~25 µM) High (>200 µM) Oxetane oxygen acts as a H-bond acceptor, improving solvation. [10][11]
Metabolic Stability (t½) Short (~15 min) Long (>60 min) Oxetane ring is less susceptible to CYP450 oxidation than the cyclobutane ring. [12]

| pKa (Amine) | ~10.5 | ~9.5 | The electron-withdrawing nature of the oxetane oxygen reduces the basicity of the proximal amine. [12]|

Analysis of Results

The data clearly illustrates the transformative impact of the oxetane introduction.

  • Solubility and Lipophilicity: The nearly one-unit drop in LogP for Analog B is significant, moving the compound into a more favorable "hydrophilic" chemical space. This is directly correlated with the dramatic, nearly tenfold increase in aqueous solubility. This enhancement is critical for achieving adequate drug exposure in vivo and for developing viable aqueous formulations. The underlying principle is the replacement of a lipophilic carbon center with a polar, hydrogen-bond-accepting ether linkage. [7][10]

  • Metabolic Stability: The most striking difference is in metabolic stability. The carbocyclic Analog A is a prime substrate for oxidative metabolism on the cyclobutane ring. In contrast, the oxetane ring in Analog B is significantly more robust. This increased metabolic stability translates directly to a longer in vivo half-life, potentially allowing for less frequent dosing and a more sustained therapeutic effect. [9][12]

  • pKa Modulation: An often-overlooked benefit is the reduction in the basicity of the primary amine. The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa. This can be highly advantageous in reducing off-target effects, particularly interactions with the hERG ion channel, which is a common liability for basic amines. [12]

Implications for Drug Discovery

The choice between these two analogs in a drug discovery program would be clear. The superior profile of 2-Oxaspiro[3.3]heptan-6-ylmethanamine (Analog B) makes it a far more attractive scaffold.

  • Improved Pharmacokinetics: Higher solubility and greater metabolic stability would likely lead to improved oral bioavailability and a longer duration of action.

  • Reduced Safety Risks: The lower pKa can mitigate risks associated with hERG toxicity and other off-target activities common to more basic amines.

  • Enhanced Developability: The improved solubility simplifies formulation development, a common bottleneck in preclinical and clinical progression.

  • Novel Chemical Space: The use of a spirocyclic oxetane provides access to novel, three-dimensional chemical space, offering opportunities for new intellectual property. [1][28]

Conclusion

The comparative study of 2-Oxaspiro[3.3]heptan-6-ylmethanamine and its carbocyclic analog provides a compelling demonstration of modern medicinal chemistry principles. The strategic bioisosteric replacement of a cyclobutane with a spirocyclic oxetane is not merely a subtle structural tweak but a powerful strategy to engineer a superior drug-like profile. The oxetane-containing analog exhibits marked improvements in aqueous solubility and metabolic stability while favorably modulating amine basicity. These enhancements directly address common challenges in drug development, highlighting the value of sp³-rich, heterocyclic scaffolds in the design of safer and more effective medicines.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 47(24), 4512-4516. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2012). Application of oxetanes in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as versatile building blocks in drug discovery. Chemical Reviews, 114(17), 8257–8322. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Huang, B., Shen, H., & Chen, S. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115998. [Link]

  • Vitale, P., Scafuri, B., & Perruccio, F. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 29–37. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Rodrigues, T., Reker, D., & Schneider, P. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 16(10), 1295–1310. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Di, L., & Kerns, E. H. (2006). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Current Protocols in Medicinal Chemistry, 30(1), 4.1.1-4.1.15. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Stepan, A. F., et al. (2011). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Organic Letters, 13(9), 2374–2377. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Van der Eycken, J., & De Kimpe, N. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews. [Link]

  • Silvi, M., & Melchiorre, P. (2020). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition, 59(32), 13247-13252. [Link]

  • Dolbier, W. R. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58825. [Link]

  • Liang, C., & Lian, H. (2007). A High-Throughput Method for Lipophilicity Measurement. Journal of Laboratory Automation, 12(2), 107–113. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. I. The Synthesis of Cyclobutylamine. Organic Syntheses, 29, 24. [Link]

  • Jones, G., & St-Gallay, S. A. (2013). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 18(11), 13615–13627. [Link]

  • Van der Eycken, J., & De Kimpe, N. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
  • Li, G., et al. (2020). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 31(10), 2346–2351. [Link]

  • Johnson, T. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535–1540. [Link]

  • Silvi, M., & Melchiorre, P. (2020). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxaspiro(3.3)heptan-6-ol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxaspiro(3.3)heptan-6-amine. PubChem Compound Database. [Link]

  • Silvi, M., et al. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Chemical Science, 13(28), 8344-8349. [Link]

  • Grygorenko, O. O., et al. (2018). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 6(2), 72-80. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Oxaspiro[3.3]heptan-6-ylmethanamine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxaspiro[3.3]heptan-6-ylmethanamine and its derivatives represent a class of conformationally restricted amine scaffolds that have garnered significant interest in modern drug discovery. Their rigid, three-dimensional architecture offers a compelling alternative to more flexible aliphatic amines, providing a unique vector for exploring chemical space and optimizing ligand-protein interactions. This guide provides a head-to-head comparison of the prevailing synthetic strategies to access this valuable building block, offering field-proven insights and detailed experimental protocols for researchers in pharmaceutical and medicinal chemistry.

The synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine is most efficiently approached through a two-stage strategy: first, the construction of the core 2-oxa-6-azaspiro[3.3]heptane scaffold, followed by the introduction of the aminomethyl moiety. This guide will dissect two primary routes for the synthesis of the spirocyclic core and a reliable method for the subsequent functionalization.

Part 1: Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core

The formation of the strained 2-oxa-6-azaspiro[3.3]heptane ring system is the cornerstone of the synthesis. Two main strategies have emerged, differing primarily in the choice of nitrogen protecting group, which significantly impacts scalability and reaction workup. Both routes commence from the readily available starting material, pentaerythritol.

Route A: The Tosyl-Protected Intermediate Approach

This classical approach, pioneered by Carreira and co-workers, relies on the use of a p-toluenesulfonamide (tosyl) protecting group. The key transformation is a one-pot double cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions to furnish the N-tosylated spirocycle.

Causality Behind Experimental Choices: The tosyl group is a robust protecting group, stable to a wide range of reaction conditions. Its electron-withdrawing nature facilitates the initial nucleophilic substitution by the sulfonamide nitrogen. The choice of a strong base, such as potassium hydroxide, is essential to deprotonate the sulfonamide and drive the intramolecular cyclizations.

Experimental Protocol: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of tribromopentaerythritol (1.0 eq) in ethanol is added p-toluenesulfonamide (1.1 eq) and potassium hydroxide (3.0 eq).

  • The reaction mixture is heated to reflux for 48-72 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Deprotection of the Tosyl Group: The removal of the tosyl group is a critical and often challenging step. The original procedure utilizes magnesium turnings in methanol with sonication.

Experimental Protocol: Detosylation using Magnesium

  • To a suspension of magnesium turnings (10 eq) in methanol is added the N-tosylated spirocycle (1.0 eq).

  • The mixture is sonicated at room temperature for 1-2 hours.

  • Upon completion, the reaction is filtered to remove magnesium salts. This filtration can be sluggish and is a known bottleneck for scalability.[1]

  • The filtrate is concentrated, and the resulting free amine can be isolated as a salt (e.g., oxalate or sulfonate) for improved stability and handling.[1]

Route B: The Benzyl-Protected Intermediate Approach for Enhanced Scalability

To address the scalability limitations of the tosyl-detosylation, a more process-friendly route employing a benzyl protecting group has been developed.[1] This approach allows for a milder and more efficient deprotection via catalytic hydrogenation.

Causality Behind Experimental Choices: The benzyl group can be readily installed and is cleanly removed by hydrogenolysis, a process that is highly scalable and avoids the use of stoichiometric metal reagents and problematic filtrations. The choice of a palladium catalyst is standard for this transformation.

Experimental Protocol: Synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • A mixture of 3,3-bis(bromomethyl)oxetane (1.0 eq), benzylamine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or DBU (2.5 eq) in a polar aprotic solvent like DMF is heated to 80 °C.

  • The reaction is monitored by LC-MS. Upon completion, the mixture is cooled and partitioned between water and a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield 6-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Deprotection of the Benzyl Group:

Experimental Protocol: Hydrogenolysis of the Benzyl Group

  • The N-benzyl protected spirocycle (1.0 eq) is dissolved in methanol containing a catalytic amount of acetic acid (0.1-1.0 eq).

  • Palladium on activated carbon (10% Pd/C, 5-10 mol%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 5 bar) and stirred vigorously for 16-24 hours.[1]

  • Upon complete conversion, the catalyst is removed by filtration through celite.

  • The filtrate, containing the free amine, can be used directly or the product can be isolated as a stable salt.

Part 2: Functionalization to 2-Oxaspiro[3.3]heptan-6-ylmethanamine

With the 2-oxa-6-azaspiro[3.3]heptane free base in hand, the final step is the introduction of the aminomethyl group. A reliable and widely used method for this transformation is a two-step sequence involving N-formylation followed by reduction of the resulting formamide.

Causality Behind Experimental Choices: This two-step approach is often more controllable and higher yielding than direct N-alkylation with a protected aminomethyl halide. Formylation of secondary amines is typically very efficient, and the subsequent reduction of the stable formamide intermediate to the methylamine is a well-established transformation.

Experimental Protocol: N-Formylation of 2-Oxa-6-azaspiro[3.3]heptane

  • To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable aprotic solvent (e.g., THF or dichloromethane) is added triethylamine (1.5 eq).

  • The mixture is cooled to 0 °C, and ethyl formate (1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to yield the N-formyl-2-oxa-6-azaspiro[3.3]heptane, which can often be used in the next step without further purification.

Experimental Protocol: Reduction of the Formamide

  • To a solution of the crude N-formyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere is added lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) portion-wise at 0 °C.

  • The reaction mixture is then heated to reflux for 2-4 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude 2-Oxaspiro[3.3]heptan-6-ylmethanamine can be purified by distillation or by salt formation and recrystallization to afford the final product.

Head-to-Head Comparison of Synthetic Routes

Parameter Route A (Tosyl-Protected) Route B (Benzyl-Protected)
Starting Material Tribromopentaerythritol, p-toluenesulfonamide3,3-Bis(bromomethyl)oxetane, Benzylamine
Number of Steps 2 (to free amine)2 (to free amine)
Key Advantages Well-established classical route.Highly scalable deprotection, avoids problematic filtration, milder deprotection conditions.
Key Disadvantages Difficult and sluggish detosylation step, poor scalability of the Mg-mediated deprotection.Requires handling of hydrogen gas under pressure, higher initial cost of benzylamine.
Overall Yield Moderate, often suffers during deprotection.Good to excellent.
Process Safety Use of flammable methanol and reactive magnesium.Use of flammable solvents and hydrogen gas.

Visualization of Synthetic Pathways

Synthetic Routes to 2-Oxaspiro[3.3]heptan-6-ylmethanamine cluster_0 Route A: Tosyl-Protected Intermediate cluster_1 Route B: Benzyl-Protected Intermediate cluster_2 Final Functionalization A_start Tribromopentaerythritol A_int1 6-Tosyl-2-oxa-6- azaspiro[3.3]heptane A_start->A_int1 p-TsNH2, KOH A_int2 2-Oxa-6-azaspiro[3.3]heptane A_int1->A_int2 Mg, MeOH, sonication F_start 2-Oxa-6-azaspiro[3.3]heptane A_int2->F_start B_start 3,3-Bis(bromomethyl)oxetane B_int1 6-Benzyl-2-oxa-6- azaspiro[3.3]heptane B_start->B_int1 BnNH2, Base B_int2 2-Oxa-6-azaspiro[3.3]heptane B_int1->B_int2 H2, Pd/C B_int2->F_start F_int1 N-Formyl Intermediate F_start->F_int1 Ethyl formate F_final 2-Oxaspiro[3.3]heptan-6- ylmethanamine F_int1->F_final LiAlH4

Sources

The Ascendancy of Spirocyclic Scaffolds: Evaluating the ADME Properties of 2-Oxaspiro[3.3]heptan-6-ylmethanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated drug design. This "escape from flatland" has led to a surge of interest in three-dimensional, sp³-rich scaffolds that can offer superior physicochemical and pharmacokinetic properties. Among these, the 2-oxaspiro[3.3]heptane moiety has emerged as a promising structural motif, often employed as a bioisosteric replacement for the ubiquitous piperidine ring. This guide provides a comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-oxaspiro[3.3]heptan-6-ylmethanamine derivatives, comparing them with their traditional piperidine counterparts to offer a data-driven perspective for drug development professionals.

The Strategic Advantage of the 2-Oxaspiro[3.3]heptane Scaffold

The rationale for replacing a piperidine ring with a 2-oxaspiro[3.3]heptane scaffold is rooted in the desire to fine-tune a drug candidate's ADME profile. Spirocyclic systems, by their rigid and three-dimensional nature, can confer several advantages:

  • Improved Metabolic Stability: The quaternary spirocyclic carbon atom can block sites of metabolism that are often susceptible to oxidation in simpler cyclic systems like piperidine.[1][2]

  • Enhanced Solubility: The introduction of an oxygen atom and the specific spatial arrangement of the spirocycle can lead to improved aqueous solubility, a critical factor for oral bioavailability.[2][3]

  • Modulated Lipophilicity: Spirocyclic scaffolds can offer a more nuanced control over a molecule's lipophilicity (LogP/LogD), allowing for optimization of permeability and reduction of off-target effects.[4]

  • Novel Chemical Space: These scaffolds provide access to unique three-dimensional arrangements of functional groups, potentially leading to improved target engagement and selectivity.[4]

This guide will now delve into a comparative analysis of key ADME parameters, using experimental data for a representative 2-oxa-6-azaspiro[3.3]heptane-containing clinical candidate, AZD1979, and a structurally analogous piperidine derivative, 4-piperidinemethanol. While direct experimental ADME data for 2-Oxaspiro[3.3]heptan-6-ylmethanamine is not publicly available, the data for AZD1979 provides a strong surrogate for understanding the properties of this chemical class. For 4-piperidinemethanol, where direct experimental data is sparse, we will utilize validated in silico predictions to provide a meaningful comparison.

Comparative Analysis of In Vitro ADME Properties

The following table summarizes key ADME parameters for our representative compounds. This side-by-side comparison is designed to highlight the potential advantages of the 2-oxaspiro[3.3]heptane scaffold.

Property2-Oxa-6-azaspiro[3.3]heptane Derivative (AZD1979)4-Piperidinemethanol (Predicted)Rationale & Implications
Aqueous Solubility HighModerateThe oxaspiro[3.3]heptane scaffold can improve solubility, potentially leading to better oral absorption.
Permeability (Caco-2, Papp A→B) Excellent (High)ModerateHigh permeability suggests good potential for oral absorption. The spirocyclic structure does not impede membrane transport.[5]
Efflux Ratio (Caco-2, Papp B→A / A→B) No EffluxLowThe absence of efflux is a significant advantage, as it means the compound is less likely to be actively removed from cells, leading to higher intracellular concentrations and potentially greater efficacy.[5]
Metabolic Stability (Human Liver Microsomes) HighLow to ModerateThe spirocyclic core of AZD1979 likely contributes to its high metabolic stability by shielding potential sites of metabolism. This can lead to a longer half-life in the body.
Plasma Protein Binding Moderate to HighLowWhile higher protein binding can reduce the free fraction of a drug, the overall pharmacokinetic profile of AZD1979 suggests this is not a liability. The low predicted binding for 4-piperidinemethanol is typical for smaller, more polar molecules.

Experimental Deep Dive: Protocols and Methodologies

To ensure scientific integrity and provide actionable insights, this section details the standard experimental protocols for the key in vitro ADME assays discussed above.

Permeability Assessment: The Caco-2 Monolayer Assay

The Caco-2 permeability assay is a cornerstone of in vitro ADME profiling, providing a reliable measure of a compound's potential for intestinal absorption.[6][7]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer with tight junctions.[6]

  • Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A→B permeability).

  • Sampling: At various time points, samples are taken from the basolateral (B) side to quantify the amount of compound that has traversed the cell layer.

  • Efflux Determination: To assess active efflux, the experiment is also performed in the reverse direction (B→A), with the compound initially added to the basolateral side.[6]

  • Analysis: Compound concentrations are determined by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seeding Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form monolayer seeding->culture add_compound Add test compound to Apical (A) side culture->add_compound sampling Sample from Basolateral (B) side at time points add_compound->sampling lcms Quantify compound by LC-MS/MS sampling->lcms calc_papp Calculate Papp (A→B) lcms->calc_papp efflux Perform B→A assay and calculate Efflux Ratio calc_papp->efflux

Caption: Workflow of the Caco-2 permeability assay.

Metabolic Stability Assessment: Liver Microsomal Assay

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[4][8]

Protocol:

  • Incubation: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions.

  • Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis mix Incubate test compound with liver microsomes and NADPH at 37°C aliquots Take aliquots at multiple time points mix->aliquots quench Quench reaction with cold acetonitrile aliquots->quench lcms Quantify parent compound by LC-MS/MS quench->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow of the liver microsomal stability assay.

Distribution Assessment: Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and the concentration of free, pharmacologically active drug.[9]

Protocol:

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Equilibration: The system is incubated until the concentration of the unbound compound reaches equilibrium across the membrane.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated.

PPB_Workflow setup Set up equilibrium dialysis apparatus with plasma and buffer incubate Incubate to allow equilibration of unbound drug setup->incubate sample Sample from both plasma and buffer chambers incubate->sample analyze Analyze concentrations by LC-MS/MS sample->analyze calculate Calculate % Protein Binding analyze->calculate

Sources

Comparative Cross-Reactivity Profiling of 2-Oxaspiro[3.3]heptan-6-ylmethanamine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel chemical matter in drug discovery is relentless, with a continuous demand for scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties. Spirocyclic systems have emerged as a particularly attractive class of motifs due to their inherent three-dimensionality, which can enhance interactions with biological targets while often improving physicochemical characteristics like solubility.[1] The compound at the center of this guide, 2-Oxaspiro[3.3]heptan-6-ylmethanamine, represents a promising, yet under-characterized, building block. Its rigid spirocyclic core, containing an oxetane and a substituted azetidine ring, offers a unique vectoral projection of its primary amine functionality, distinguishing it from more flexible or planar amine-bearing fragments.

However, the introduction of any new chemical entity into a drug discovery pipeline necessitates a thorough understanding of its potential for off-target interactions. Such cross-reactivity can lead to unforeseen toxicity or a dilution of the desired therapeutic effect, and is a major cause of late-stage clinical failures.[2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of 2-Oxaspiro[3.3]heptan-6-ylmethanamine, comparing its hypothetical performance against alternative scaffolds and providing detailed, actionable experimental protocols.

The Strategic Imperative for Early-Stage Cross-Reactivity Profiling

In the contemporary drug discovery paradigm, front-loading activities that can identify potential liabilities is paramount. Off-target screening is no longer a "check-the-box" exercise in late preclinical development but a strategic tool for lead optimization.[2] For a novel scaffold like 2-Oxaspiro[3.3]heptan-6-ylmethanamine, early profiling serves several key functions:

  • De-risking the Scaffold: Identifying any inherent promiscuity of the spirocyclic core allows for early termination of research on this scaffold if liabilities are significant, or informs medicinal chemistry efforts to mitigate these interactions.

  • Informing Structure-Activity Relationships (SAR): Understanding the off-target profile can provide crucial insights into the pharmacophoric features driving unwanted interactions, guiding the design of more selective analogues.

  • Predicting Potential Toxicities: Many adverse drug reactions are mechanistically linked to off-target activities. Early identification allows for the development of relevant safety assays.

  • Uncovering Repurposing Opportunities: Unexpected off-target activities may represent opportunities for therapeutic repurposing.[4]

A Phased Approach to Cross-Reactivity Profiling

A logical, tiered approach is recommended to efficiently profile 2-Oxaspiro[3.3]heptan-6-ylmethanamine, balancing breadth of coverage with resource allocation.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Deconvolution cluster_2 Phase 3: Mechanistic & In-Depth Analysis A In Silico Profiling (Target Prediction) B Broad-Panel Radioligand Binding (e.g., Eurofins SafetyScreen44™) A->B Guide Panel Selection C Dose-Response Assays (IC50/Ki Determination) B->C Confirmed Hits (>50% Inhibition) D Orthogonal Functional Assays (e.g., Cellular, Enzyme) C->D Potent Off-Targets E Cellular Thermal Shift Assay (CETSA) D->E Validate Direct Engagement F Phenotypic Screening D->F Assess Cellular Impact

Caption: A tiered workflow for cross-reactivity profiling.

PART 1: Broad-Panel Off-Target Screening

The initial phase aims to cast a wide net to identify potential off-target liabilities. A combination of computational and experimental approaches is most effective.

In Silico Prediction

Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the structure of 2-Oxaspiro[3.3]heptan-6-ylmethanamine.[2][4] These methods compare the molecule's 2D and 3D features against databases of known ligands for a wide array of biological targets.

Methodology:

  • Utilize multiple platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to generate a consensus list of potential off-targets.

  • Pay close attention to predictions for targets with known liabilities, such as hERG, CYP450 enzymes, and various GPCRs.

Broad-Panel Radioligand Binding Assays

This is the cornerstone of initial off-target profiling. Commercially available panels, such as the Eurofins SafetyScreen44™ or the CEREP BioPrint™ profile, offer a cost-effective way to screen against hundreds of validated targets, including GPCRs, ion channels, transporters, and enzymes.

Experimental Protocol: Representative Radioligand Binding Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Oxaspiro[3.3]heptan-6-ylmethanamine in DMSO. Serially dilute to create working solutions.

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-Dopamine for the D2 receptor), and the membrane preparation expressing the target receptor.

  • Compound Addition: Add 2-Oxaspiro[3.3]heptan-6-ylmethanamine at a final concentration of 10 µM. For control wells, add vehicle (DMSO) for total binding and a known antagonist for non-specific binding.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat will trap the receptor-bound radioligand.

  • Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by 2-Oxaspiro[3.3]heptan-6-ylmethanamine compared to the vehicle control.

    % Inhibition = (1 - (Sample_CPM - NonSpecific_CPM) / (Total_CPM - NonSpecific_CPM)) * 100

PART 2: Comparative Analysis and Data Interpretation

For this guide, we will use hypothetical data to illustrate how 2-Oxaspiro[3.3]heptan-6-ylmethanamine might compare to other common amine-bearing fragments in a drug discovery context. Let's assume the primary target for this series is a novel GPCR, "Target X," for which our spirocyclic compound has an IC50 of 15 nM.

Table 1: Hypothetical Cross-Reactivity Profile at 10 µM

Target FamilyTarget2-Oxaspiro[3.3]heptan-6-ylmethanamine (% Inhibition)Cyclohexylmethanamine (% Inhibition)4-Fluorobenzylamine (% Inhibition)
GPCRs Dopamine D268%75%22%
Serotonin 5-HT2A55%62%35%
Adrenergic α1A45%58%15%
Ion Channels hERG12%25%48%
Transporters NET72%85%28%

Interpretation of Hypothetical Data:

  • Improved Selectivity over Aliphatic Amines: The data suggests that while the primary amine is likely the key interacting moiety for the monoamine targets (D2, 5-HT2A, NET), the rigid spirocyclic core of 2-Oxaspiro[3.3]heptan-6-ylmethanamine may reduce the affinity for these off-targets compared to the more flexible cyclohexylmethanamine. This is a common advantage of spirocyclic scaffolds, which can limit the conformational freedom of a molecule, thereby disfavoring binding to off-target pockets.[1]

  • Favorable hERG Profile: A significant finding is the low hERG inhibition. The hERG potassium channel is a critical anti-target in drug development due to its association with cardiac arrhythmias. The spirocyclic scaffold appears to offer a significant advantage over the aromatic 4-fluorobenzylamine, a common liability for this channel.

  • Actionable Hits: The hits on D2, 5-HT2A, and the Norepinephrine Transporter (NET) are significant (>50% inhibition) and warrant further investigation in Phase 2.

PART 3: Hit Confirmation and Mechanistic Elucidation

Hits from the broad-panel screen must be confirmed and their functional consequences assessed.

Dose-Response Analysis

The first step is to determine the potency (IC50 or Ki) of the compound at the identified off-targets. This involves repeating the binding assay with a range of concentrations.

Table 2: Hypothetical IC50 Values for Confirmed Hits

Off-Target2-Oxaspiro[3.3]heptan-6-ylmethanamine IC50 (µM)Selectivity Window (Off-Target IC50 / Target X IC50)
Dopamine D21.280-fold
Serotonin 5-HT2A2.5167-fold
NET0.960-fold

A selectivity window of >100-fold is often desired, though this is target-dependent. The data suggests that while there is measurable off-target activity, a reasonable selectivity window exists, which could potentially be improved with medicinal chemistry.

Orthogonal Functional Assays

It is crucial to determine if the binding activity translates into a functional effect (agonist or antagonist).

G cluster_0 Hypothetical D2 Receptor Signaling D2 Dopamine D2 Receptor Gi Gi Protein D2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Compound 2-Oxaspiro[3.3] heptan-6-ylmethanamine Compound->D2 Antagonist?

Caption: Potential interaction with the D2 signaling pathway.

Experimental Protocol: cAMP Functional Assay (for D2 Receptor)

  • Cell Culture: Use a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1).

  • Cell Plating: Plate cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of 2-Oxaspiro[3.3]heptan-6-ylmethanamine (antagonist mode).

  • Agonist Stimulation: Add a known D2 agonist (e.g., quinpirole) at its EC80 concentration to stimulate the receptor and induce a decrease in cAMP levels.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP. Calculate the IC50 from the dose-response curve.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. Based on our hypothetical data, the spirocyclic scaffold demonstrates a promising selectivity profile, particularly with respect to the critical hERG anti-target, when compared to more conventional amine-containing fragments. The observed off-target activities at monoamine receptors, while requiring careful monitoring and SAR-driven optimization, are not uncommon for primary amines and appear to be attenuated by the rigid core.

The true value of this scaffold will be realized through the synthesis and profiling of analogues to understand the SAR for both on-target potency and off-target selectivity. The methodologies described herein provide a robust framework for generating the high-quality, comparative data necessary to make informed decisions in a modern drug discovery program. The adoption of such a rigorous, early-stage profiling strategy is essential for mitigating risk and ultimately increasing the probability of clinical success.[1]

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Creative Biolabs. (n.d.). Off-Target Profiling.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • Vertex AI Search. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Vertex AI Search. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Elucidating the Mechanism of Action of 2-Oxaspiro[3.3]heptan-6-ylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel chemical scaffolds that can effectively modulate biological targets is a cornerstone of modern drug discovery. The "escape from flatland" – a strategic shift away from planar, aromatic molecules towards three-dimensional structures – has led to a surge of interest in scaffolds like the 2-oxaspiro[3.3]heptane moiety. These rigid, spirocyclic systems offer a unique vectoral presentation of functional groups in three-dimensional space, potentially enabling highly specific and potent interactions with protein targets.

This guide focuses on a specific derivative of this scaffold, 2-Oxaspiro[3.3]heptan-6-ylmethanamine . Despite its commercial availability, a survey of the current scientific literature reveals a notable absence of data regarding its biological target and mechanism of action. The presence of a primary amine on the cyclobutane ring, constrained by the spirocyclic oxetane, presents an intriguing pharmacophore that warrants investigation.

The purpose of this document is to provide a comprehensive, step-by-step experimental framework for the elucidation of the mechanism of action of 2-Oxaspiro[3.3]heptan-6-ylmethanamine. We will proceed by formulating a scientifically plausible hypothesis for its biological target and then outline a series of comparative experiments to test this hypothesis. For this investigation, we will posit the human Serotonin 5-HT2A receptor , a well-characterized G-protein coupled receptor (GPCR), as a hypothetical target. This guide will compare the activity of our test compound to the endogenous agonist, Serotonin (5-HT) , and the well-established synthetic antagonist, Ketanserin .

Hypothesized Mechanism of Action and Target Rationale

The structural motif of a cyclic amine is a well-established pharmacophore for a multitude of GPCRs, particularly those that bind biogenic amines. The piperidine ring, for instance, is a privileged scaffold found in numerous approved drugs targeting receptors for neurotransmitters like serotonin and dopamine.[1][2] The rigid, three-dimensional nature of the 2-oxaspiro[3.3]heptane core in our test compound can be considered a bioisostere of such cyclic amines, potentially offering improved metabolic stability or selectivity.[3]

The primary amine of 2-Oxaspiro[3.3]heptan-6-ylmethanamine is likely to form a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of a biogenic amine receptor, a common feature in the activation of these GPCRs.[4] The 5-HT2A receptor, a key player in a variety of central nervous system functions and the target for several antipsychotic and antidepressant medications, is a prime candidate for such an interaction.

Therefore, we hypothesize that 2-Oxaspiro[3.3]heptan-6-ylmethanamine acts as a modulator (either an agonist or an antagonist) of the human 5-HT2A receptor. The following experimental plan is designed to rigorously test this hypothesis.

Experimental Plan for Mechanism of Action Elucidation

Phase 1: Target Engagement and Affinity Determination

The initial step is to ascertain whether 2-Oxaspiro[3.3]heptan-6-ylmethanamine physically interacts with the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled compound.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • [3H]Ketanserin (a high-affinity 5-HT2A antagonist radioligand).

    • 2-Oxaspiro[3.3]heptan-6-ylmethanamine (test compound).

    • Ketanserin (unlabeled, as a positive control).

    • Mianserin (to define non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

    • 96-well microplates and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of the test compound and unlabeled Ketanserin in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([3H]Ketanserin, at a final concentration equal to its Kd, e.g., ~1 nM), and 50 µL of the diluted test compound or control.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of Mianserin (e.g., 10 µM).

    • Initiate the binding reaction by adding 50 µL of the 5-HT2A receptor-containing cell membranes (e.g., 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Dry the filtermat and measure the radioactivity of each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities at the Human 5-HT2A Receptor

CompoundKi (nM)
2-Oxaspiro[3.3]heptan-6-ylmethanamineExperimental Result
Ketanserin (Positive Control)1.5 ± 0.2
Phase 2: Functional Characterization (Agonist vs. Antagonist Activity)

Having confirmed binding, the next step is to determine the functional consequence of this interaction. The 5-HT2A receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[6] A calcium mobilization assay is a robust method to measure the functional activity of ligands at Gq-coupled receptors.

Experimental Protocol: Cell-Based Calcium Mobilization Assay

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.

    • Pluronic F-127.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Serotonin (5-HT) (agonist control).

    • Ketanserin (antagonist control).

    • 2-Oxaspiro[3.3]heptan-6-ylmethanamine (test compound).

    • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the 5-HT2A-expressing cells in a 96-well, black-walled, clear-bottom plate and grow overnight.

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the growth medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • For Agonist Mode: Prepare serial dilutions of the test compound and 5-HT. Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the compounds and monitor the change in fluorescence over time.

    • For Antagonist Mode: Prepare serial dilutions of the test compound and Ketanserin. Pre-incubate the cells with these compounds for 15-30 minutes. Then, inject a concentration of 5-HT that elicits a sub-maximal response (EC80) and monitor the change in fluorescence.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • For Agonist Mode: Plot the peak response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For Antagonist Mode: Plot the inhibition of the 5-HT response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition).

Data Presentation: Functional Activity at the Human 5-HT2A Receptor

CompoundAgonist EC50 (nM)Agonist Emax (% of 5-HT)Antagonist IC50 (nM)
2-Oxaspiro[3.d]heptan-6-ylmethanamineExperimental ResultExperimental ResultExperimental Result
Serotonin (5-HT)10 ± 2100%N/A
KetanserinNo Activity0%5 ± 1
Phase 3: Downstream Signaling Pathway Confirmation

To confirm that the observed calcium flux is indeed a result of Gq pathway activation, a more direct measure of the second messenger produced by PLC activity can be employed. The IP-One assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.

Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • IP-One HTRF Assay Kit (containing IP1-d2 and anti-IP1-cryptate).

    • Stimulation buffer provided with the kit.

    • Serotonin (5-HT).

    • Ketanserin.

    • 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

    • A HTRF-compatible plate reader.

  • Procedure:

    • The procedure is similar to the calcium assay in terms of cell plating and compound additions (for both agonist and antagonist modes).

    • After the compound incubation period (typically 30-60 minutes), lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the detection reagents to reach equilibrium.

    • Read the plate on a HTRF reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert this to IP1 concentration using a standard curve.

    • Analyze the dose-response data as described for the calcium mobilization assay to determine EC50 or IC50 values.

Data Presentation: Gq Pathway Activation Confirmation

CompoundIP1 Accumulation EC50 (nM)IP1 Accumulation IC50 (nM)
2-Oxaspiro[3.d]heptan-6-ylmethanamineExperimental ResultExperimental Result
Serotonin (5-HT)12 ± 3N/A
KetanserinNo Activity6 ± 1.5

Visualization of Pathways and Workflows

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR 5-HT2A Receptor Gq Gq Protein (α, β, γ subunits) GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleaves Ligand Agonist (e.g., 5-HT) Ligand->GPCR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca_ER->Response PKC->Response

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

Experimental_Workflow cluster_results1 Output 1 cluster_results2 Output 2 cluster_results3 Output 3 start Start: 2-Oxaspiro[3.3]heptan-6-ylmethanamine phase1 Phase 1: Target Engagement Radioligand Binding Assay start->phase1 result1 Determine Binding Affinity (Ki) phase1->result1 phase2 Phase 2: Functional Activity Calcium Mobilization Assay result2 Characterize as Agonist (EC50) or Antagonist (IC50) phase2->result2 phase3 Phase 3: Pathway Confirmation IP1 Accumulation Assay result3 Confirm Gq Pathway Modulation phase3->result3 end Conclusion: Mechanism of Action Profile result1->phase2 If binding is confirmed result2->phase3 If functional activity is observed result3->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like 2-Oxaspiro[3.3]heptan-6-ylmethanamine, a unique spirocyclic compound, demand a rigorous and informed approach. This guide provides essential, immediate safety and logistical information for its proper disposal, grounded in established laboratory safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the compound's potential hazards is critical. While specific toxicological data for 2-Oxaspiro[3.3]heptan-6-ylmethanamine is not widely published, data from structurally related spirocyclic amines and aminomethanes provide a strong basis for a conservative risk assessment.[1][2][3] The primary hazards are associated with its amine functional group and potential biological activity.

Based on analogous compounds, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]May cause systemic effects if absorbed.
Skin Corrosion/Irritation Causes skin irritation.[3]Direct contact can lead to redness, inflammation, or chemical burns.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Can result in significant eye damage if not promptly flushed.
Respiratory Irritation May cause respiratory irritation.[1]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.

This hazard profile dictates that 2-Oxaspiro[3.3]heptan-6-ylmethanamine waste must be treated as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. All personnel handling this compound, in pure form or as waste, must adhere to the following standards, consistent with OSHA's regulations on eye and face protection (29 CFR 1910.133) and respiratory protection (29 CFR 1910.134).[6][7]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[6][7]

  • Body Protection: A lab coat or chemically resistant apron is mandatory. Ensure clothing provides full coverage.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[6] All handling of solid waste should be done in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation is the cornerstone of safe chemical waste management. Improper mixing can lead to dangerous reactions, generating heat, gas, or toxic byproducts.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for 2-Oxaspiro[3.3]heptan-6-ylmethanamine waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing lid.[4][8]

  • Labeling: The label must clearly state "Hazardous Waste: 2-Oxaspiro[3.3]heptan-6-ylmethanamine " and include the appropriate hazard pictograms (e.g., harmful/irritant).

  • Incompatible Materials: Keep this waste stream strictly separate from the following:

    • Acids and Strong Oxidizing Agents: Amines can react exothermically and violently with acids and oxidizers.[9]

    • Other Waste Streams: Do not mix with other organic, aqueous, or solid waste to prevent unknown reactions and ensure proper disposal routing.[4]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat sources or direct sunlight.[4][7]

Disposal Workflow: From Benchtop to Final Disposition

The disposal of 2-Oxaspiro[3.3]heptan-6-ylmethanamine must be handled by a licensed hazardous waste disposal company. The following protocol details the steps for accumulating and preparing the waste for professional collection. The ultimate destruction of such compounds is typically achieved through high-temperature incineration at a permitted facility.[10][11]

Experimental Protocol: Waste Accumulation for Disposal
  • Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or approved supplier. Ensure it is clean, dry, and properly labeled.

  • Waste Transfer (Solid): Using appropriate PPE, carefully transfer solid waste (e.g., contaminated filter paper, weighing boats) into the designated container using a funnel or powder scoop to minimize dust generation.[1]

  • Waste Transfer (Liquid/Solution): Transfer solutions containing the compound into the designated container using a funnel.

  • Rinsate Collection: Triple-rinse any empty containers that held the pure compound with a suitable solvent (e.g., methanol or acetone). The first two rinses must be collected and added to the hazardous waste container as they are considered acutely hazardous.

  • Sealing and Storage: Securely close the container lid after each addition. Do not fill the container beyond 90% capacity to allow for expansion.[8] Store the container in your lab's designated satellite accumulation area.

  • Scheduling Pickup: Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS department to schedule a pickup. Provide them with a complete and accurate description of the contents.

Disposal Decision Workflow

G A Waste Generated (2-Oxaspiro[3.3]heptan-6-ylmethanamine) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Is waste container correctly labeled & compatible? B->C D Obtain & Label New Container C->D No E Segregate Waste: Transfer to Container C->E Yes D->E F AVOID mixing with: Acids, Oxidizers, Other Waste Streams E->F G Seal Container Tightly (Do not exceed 90% capacity) E->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup by Licensed Disposal Vendor H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Workflow for the safe collection and disposal of amine waste.

Regulatory Framework and Compliance

The disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA).[12] Your institution's EHS department is responsible for ensuring that all hazardous waste is managed and disposed of in compliance with federal, state, and local regulations.[5][13] Maintaining accurate records of waste generation and disposal is a critical part of this compliance.[4]

Emergency Procedures: In Case of Exposure or Spill

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Flush skin with plenty of water and soap. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[1][3]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill Cleanup: For small spills, wear full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and sweep it into the designated hazardous waste container.[1][6] Avoid generating dust.[1] For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Tris Aminomethane Safety Data Sheet. Durham Technical Community College. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Material Safety Data Sheet - Tris(hydroxymethyl)aminomethane hydrochloride. Cole-Parmer. [Link]

  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Final EPA rule prohibits ‘sewering’ of pharmaceutical hazardous waste. California Dental Association (CDA). [Link]

Sources

Personal protective equipment for handling 2-Oxaspiro[3.3]heptan-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 2-Oxaspiro[3.3]heptan-6-ylmethanamine

This guide provides essential safety protocols and personal protective equipment (PPE) requirements for handling 2-Oxaspiro[3.3]heptan-6-ylmethanamine and its common salt forms, such as the hydrochloride salt. As a Senior Application Scientist, my objective is to offer a framework that prioritizes safety through a deep understanding of the material's hazards and the logic behind each procedural step. This document is designed for trained laboratory personnel, including researchers, scientists, and professionals in drug development.

Immediate Safety Briefing: Hazard Profile

2-Oxaspiro[3.3]heptan-6-ylmethanamine hydrochloride is a hazardous substance that poses multiple risks upon exposure.[1] Understanding these hazards is the critical first step in preventing laboratory accidents. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1][2] The causality is clear: failure to use appropriate engineering controls and PPE directly exposes sensitive tissues to a harmful chemical, leading to predictable adverse health effects.

The compound is classified with the following hazards, which form the basis for all subsequent handling and PPE recommendations.

Hazard StatementGHS CodeDescription of Risk
Harmful if swallowedH302Ingestion of the substance can lead to toxic effects.[1]
Harmful in contact with skinH312Dermal absorption can cause systemic harm.[1]
Causes serious eye irritationH319Direct contact with the eyes will result in significant irritation.[1]
Harmful if inhaledH332Inhaling dust or aerosols can be damaging to the respiratory tract and overall health.[1]
May cause respiratory irritationH335Inhalation may lead to irritation of the respiratory system.[1]
Core Protective Mandate: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of specific PPE is based on the identified risks of irritation, toxicity, and exposure.[3]

  • Eye and Face Protection:

    • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[4]

    • Rationale: The H319 classification (Causes serious eye irritation) necessitates a complete seal around the eyes to protect from dust particles and accidental splashes.[1] For procedures with a higher risk of splashing, such as preparing solutions or transfers, a face shield should be worn in addition to goggles.[5]

  • Hand Protection:

    • Requirement: Chemically impermeable gloves must be worn. Suitable materials include nitrile rubber, polychloroprene, or butyl rubber.[1][4] Always inspect gloves for tears or degradation before use.

    • Rationale: The H312 hazard (Harmful in contact with skin) indicates a significant risk from dermal absorption.[1] The recommended glove materials provide a robust barrier against this specific chemical structure. Hands should be washed thoroughly with soap and water after removing gloves.[1][5]

  • Body Protection:

    • Requirement: A standard laboratory coat is required. For tasks involving larger quantities or a high risk of spillage, a P.V.C. apron over the lab coat is recommended.[1] Work clothes should be laundered separately from personal clothing.[1]

    • Rationale: This protects the skin on the arms and body from contact with dust and potential spills, mitigating the H312 risk.[1]

  • Respiratory Protection:

    • Requirement: All handling of the solid material must be performed in a certified chemical fume hood to control exposure.[4] If engineering controls are insufficient or during a large spill, a dust respirator may be necessary.[1]

    • Rationale: The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications demand stringent control of airborne particles.[1] Working in a fume hood is the primary engineering control to prevent inhalation.

Procedural Workflow: From Receipt to Disposal

The following workflow provides a step-by-step methodology for safely handling 2-Oxaspiro[3.3]heptan-6-ylmethanamine. This protocol is designed as a self-validating system; adherence to each step ensures the safety of the subsequent one.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_response Contingency cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS & SOPs B 2. Engineering Controls Verify Fume Hood Operation A->B C 3. Don PPE (Goggles, Gloves, Lab Coat) B->C D 4. Material Handling Weighing, Transfers, Reactions E Spill Occurs? D->E F Standard Operation Complete E->F No G 5a. Spill Response Protocol (Evacuate, Alert, Clean-up) E->G Yes H 6. Decontamination Wipe down surfaces, clean glassware F->H G->F I 7. Waste Segregation Dispose of contaminated materials in labeled hazardous waste container H->I J 8. Doff PPE Remove gloves, coat, then goggles I->J K 9. Personal Hygiene Wash hands thoroughly J->K

Figure 1: Step-by-step workflow for the safe handling of 2-Oxaspiro[3.3]heptan-6-ylmethanamine.

Step-by-Step Methodology:

  • Risk Assessment: Before any work begins, thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).[3][6]

  • Engineering Controls: Ensure the chemical fume hood is operational and certified. Prepare the work surface by lining it with disposable plastic-backed absorbent paper.[2]

  • Don PPE: Put on all required PPE before entering the area where the chemical is stored or handled.

  • Material Handling: Conduct all manipulations of the solid compound, including weighing and transfers, inside the fume hood to minimize inhalation risk.[1] Use non-sparking tools if there is any fire risk, although this compound is not considered a significant fire risk.[1][4]

  • Spill Response: In the event of a spill, alert personnel in the area.[1] For a small, dry spill, avoid generating dust.[1] Use dry clean-up procedures (e.g., gently sweeping or using an explosion-proof vacuum) and place the material in a sealed, labeled container for disposal.[1]

  • Decontamination: After handling, decontaminate all equipment and work surfaces.

  • Waste Segregation: Place all contaminated materials, including gloves, bench paper, and excess chemical, into a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.

  • Personal Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water.[1]

Emergency and Disposal Plans

Emergency First Aid Protocol

Immediate and correct first aid is crucial in mitigating harm from exposure.[7]

Exposure RouteFirst Aid Action
Eye Contact Immediately wash out with fresh running water for at least 15 minutes.[1][7] Ensure complete irrigation by keeping eyelids apart. Seek immediate medical attention.[1] Removal of contact lenses should only be done by skilled personnel.[1]
Skin Contact If skin or hair contact occurs, flush with running water and soap if available.[1] Remove all contaminated clothing immediately.[4] Seek medical attention if irritation develops or persists.[1]
Inhalation If fumes or dust are inhaled, remove the person from the contaminated area to fresh air.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[7]
Ingestion If swallowed, immediately give a glass of water.[1] Do not induce vomiting.[4] Call a poison center or doctor if you feel unwell.[1][7] Never give anything by mouth to an unconscious person.[4]

Logistical Disposal Plan

Chemical waste disposal must comply with all local, state, and federal regulations to prevent environmental contamination.[3]

  • Segregation: Do not mix this waste stream with other incompatible materials.

  • Containment: All waste containing 2-Oxaspiro[3.3]heptan-6-ylmethanamine must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1][4]

  • Final Disposal: The sealed container must be disposed of through an authorized hazardous or special waste collection point.[1] Do not dispose of it down the drain or in regular trash.[4]

References

  • Title: 2-Oxaspiro(3.3)heptan-6-amine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-Oxa-6-azaspiro[3.3]heptane Safety and Hazards Source: PubChem, National Institutes of Health URL: [Link]

  • Title: What are the Health and Safety Guidelines for Using Amines? Source: Diplomata Comercial URL: [Link]

  • Title: 2-Oxaspiro(3.3)heptan-6-ol Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes Source: Thieme Connect URL: [Link]

  • Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide Source: Diplomata Comercial URL: [Link]

  • Title: Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals Source: University of North Carolina at Chapel Hill URL: [Link]

  • Title: Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery Source: ResearchGate URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[3.3]heptan-6-ylmethanamine
Reactant of Route 2
Reactant of Route 2
2-Oxaspiro[3.3]heptan-6-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.